molecular formula C7H7ClO2 B103099 2-Chloro-4-methoxyphenol CAS No. 18113-03-6

2-Chloro-4-methoxyphenol

Cat. No.: B103099
CAS No.: 18113-03-6
M. Wt: 158.58 g/mol
InChI Key: GNVRRKLFFYSLGT-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxyphenol is a useful research compound. Its molecular formula is C7H7ClO2 and its molecular weight is 158.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVRRKLFFYSLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171077
Record name 2-Chloro-4-methoxyphenol
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Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18113-03-6
Record name 2-Chloro-4-methoxyphenol
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Record name 2-Chloro-4-methoxyphenol
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Record name 2-Chloro-4-methoxyphenol
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Record name 2-chloro-4-methoxyphenol
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxyphenol, also known as 3-chloro-4-hydroxyanisole, is an organic compound with the chemical formula C₇H₇ClO₂.[1][2] It belongs to the class of substituted phenols, which are important structural motifs in a variety of biologically active molecules and are used as building blocks in organic synthesis. Understanding the physical properties of this compound is fundamental for its application in research and development, particularly in areas such as medicinal chemistry and material science. This guide provides a comprehensive overview of its key physical characteristics, supported by standard experimental methodologies.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in different solvents, its stability under various conditions, and its potential for purification.

PropertyValueSource(s)
Molecular Formula C₇H₇ClO₂[3][4]
Molecular Weight 158.58 g/mol [1][2][5]
CAS Number 18113-03-6[1][3][5]
Appearance White to cream or yellow to brown crystalline powder or fused solid.[2][3]
Melting Point 36-44 °C[1][3]
Boiling Point Not explicitly found for this compound. For the related isomer 4-Chloro-2-methoxyphenol, the boiling point is 241 °C.[6]
Density 1.153 g/mL at 25 °C[1][4]
Flash Point 85 °C (185 °F) - closed cup[1][4]
Solubility While specific data for this compound is limited, related methoxyphenols are generally soluble in organic solvents like ethanol and acetone and have limited solubility in water.[7]
pKa A predicted pKa for the isomeric 4-Chloro-2-methoxyphenol is 9.52 ± 0.18. The pKa of the phenolic hydroxyl group is influenced by the electron-withdrawing chloro group.[6][8]

Experimental Protocols

The determination of the physical properties listed above follows well-established laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)
  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Apparatus: Melting point apparatus (e.g., Thomas-Hoover or digital Mel-Temp), capillary tubes, thermometer, and a sample of this compound.

  • Procedure:

    • A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

    • The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. The observed range for this compound is 36-44 °C.[1][3]

Density Measurement (Pycnometer Method)
  • Objective: To determine the mass per unit volume of the substance.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary), analytical balance, and a constant temperature water bath.

  • Procedure:

    • The empty pycnometer is weighed accurately.

    • It is then filled with distilled water and placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is reweighed.

    • The process is repeated with the pycnometer filled with a known mass of this compound (in its liquid state, if necessary, by gentle heating above its melting point) and then topped up with a non-reactive solvent of known density if the sample is solid at the measurement temperature.

    • The density is calculated using the masses and the known volume of the pycnometer. For this compound, the density is reported as 1.153 g/mL at 25 °C.[1][4]

Solubility Assessment
  • Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

  • Procedure (Qualitative):

    • A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL of water, ethanol, acetone).

    • The mixture is agitated (vortexed) at a controlled temperature.

    • Visual observation determines if the solid dissolves completely. If it does, the compound is classified as soluble. If not, it is classified as sparingly soluble or insoluble.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for characterizing the physical properties of a chemical compound like this compound.

G Workflow for Physical Property Analysis of this compound substance Obtain Pure Sample (this compound) appearance Visual Inspection (Color, Form) substance->appearance mp Melting Point Determination substance->mp density Density Measurement substance->density solubility Solubility Assessment substance->solubility pka pKa Determination substance->pka data_table Compile Data into Structured Table appearance->data_table mp->data_table density->data_table solubility->data_table pka->data_table report Generate Technical Report/Whitepaper data_table->report

Caption: Logical workflow for the physical characterization of this compound.

References

2-Chloro-4-methoxyphenol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Chloro-4-methoxyphenol, a substituted phenol derivative of interest to researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and purification, and methods for its characterization.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound. The structure consists of a phenol ring substituted with a chlorine atom at the ortho position and a methoxy group at the para position relative to the hydroxyl group.

IUPAC Name: this compound[1]

Chemical Structure:

Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₇H₇ClO₂[1]
Molecular Weight 158.58 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 41-44 °C
Boiling Point Not available
Density 1.153 g/mL at 25 °C
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.
CAS Number 18113-03-6[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided in this section.

Synthesis of this compound

A reported synthesis of this compound involves the nucleophilic chlorination of a quinone monoketal.[2]

Materials:

  • Quinone monoketal precursor

  • N,N'-Dimethylhydrazine dihydrochloride

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the quinone monoketal in acetonitrile, add N,N'-dimethylhydrazine dihydrochloride.

  • The reaction mixture is heated to reflux and stirred for a specified time, monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated to yield the crude this compound.

Purification of this compound

The crude product can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Column Chromatography Protocol:

  • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization of this compound

The identity and purity of the synthesized compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The coupling patterns of the aromatic protons can confirm the substitution pattern of the ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon, and the carbon bearing the hydroxyl group.

Mass Spectrometry (MS):

  • Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, as well as a characteristic isotopic pattern for the presence of a chlorine atom.

Infrared (IR) Spectroscopy:

  • The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the ether and phenol.

Experimental Workflow

The overall experimental process from synthesis to characterization is depicted in the following workflow diagram.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start Materials (Quinone Monoketal, Chlorinating Agent) reaction Nucleophilic Chlorination Reaction start->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup crude_product Crude this compound workup->crude_product purification_choice Purification Method? crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Polarity Difference column_chrom Column Chromatography purification_choice->column_chrom Similar Polarity Impurities pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir final_product Verified Product nmr->final_product ms->final_product ir->final_product

Experimental workflow for this compound.

References

An In-depth Technical Guide to 2-Chloro-4-methoxyphenol (CAS: 18113-03-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-methoxyphenol, a substituted phenolic compound with potential applications in various fields of chemical and biological research. This document collates its known chemical and physical properties, outlines a plausible synthetic route, and explores its potential biological activities based on studies of structurally related compounds.

Chemical and Physical Properties

This compound, also known as 3-Chloro-4-hydroxyanisole, is a solid organic compound.[1] Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₇H₇ClO₂[2]
Molecular Weight 158.58 g/mol [2]
Appearance White to cream to yellow to brown crystalline powder or fused solid
Melting Point 39°C to 44°C[2]
Density 1.153 g/mL at 25°C[2]
Flash Point 85°C (185°F) - closed cup[2]
Odor Phenol-like[2]
Table 2: Chemical Identifiers
IdentifierValueSource
CAS Number 18113-03-6[2]
IUPAC Name This compound[2]
InChI InChI=1S/C7H7ClO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3[3]
InChIKey GNVRRKLFFYSLGT-UHFFFAOYSA-N[3]
SMILES COc1ccc(O)c(Cl)c1[2]
PubChem CID 87459[2]
EC Number 242-007-3[3]
MDL Number MFCD00070773[2]

Synthesis

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via selective ortho-chlorination of 4-methoxyphenol.

Materials:

  • 4-methoxyphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃) (catalyst)

  • Diphenyl sulfide (catalyst)

  • Inert solvent (e.g., dichloromethane)

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-methoxyphenol in an inert solvent such as dichloromethane.

  • Add the catalyst system, consisting of anhydrous aluminum chloride (0.1-10% by weight relative to 4-methoxyphenol) and diphenyl sulfide (0.1-10% by weight relative to 4-methoxyphenol).

  • Cool the reaction mixture in an ice bath to 0-5°C.

  • Slowly add sulfuryl chloride (1.0-1.1 molar equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography or recrystallization.

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction & Workup cluster_product Product 4-Methoxyphenol 4-Methoxyphenol Reaction Chlorination in Dichloromethane (0-5°C) 4-Methoxyphenol->Reaction Sulfuryl_Chloride Sulfuryl Chloride Sulfuryl_Chloride->Reaction Catalyst_System AlCl3 / Diphenyl Sulfide Catalyst_System->Reaction Quenching Quench with Water Reaction->Quenching Extraction Separation and Washing Quenching->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Crude_Product Crude this compound Drying_Concentration->Crude_Product Purification Purification (Column Chromatography/ Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product NFkB_Pathway LPS LPS (Inflammatory Stimulus) IKK IKK Complex LPS->IKK Activates IkBa_p65 IκBα-p65/p50 Complex IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 Dimer IkBa_p65->p65_p50 IκBα Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS) Compound This compound (Potential Inhibitor) Compound->IKK Inhibits MAPK_Pathway LPS LPS (Inflammatory Stimulus) MAPKKK MAPKKK LPS->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Compound This compound (Potential Inhibitor) Compound->MAPK Inhibits Phosphorylation

References

Spectral Analysis of 2-Chloro-4-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2-Chloro-4-methoxyphenol (CAS No: 18113-03-6), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The spectral data for this compound has been compiled and is presented in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.93d1HAr-H
6.83dd1HAr-H
6.72d1HAr-H
5.65s1HOH
3.76s3HOCH₃

Solvent: CDCl₃, Instrument: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
152.0C-O (methoxy)
147.1C-OH
119.5C-Cl
116.8Ar-CH
115.9Ar-CH
114.2Ar-CH
56.0OCH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350-3450BroadO-H stretch (phenolic)
3000-3100MediumAromatic C-H stretch
2830-2950MediumAliphatic C-H stretch (methoxy)
1500-1600StrongAromatic C=C stretch
1200-1260StrongC-O stretch (aryl ether)
1030-1050StrongC-O stretch (methoxy)
700-800StrongC-Cl stretch

Technique: Attenuated Total Reflectance (ATR)[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The key mass spectral data for this compound are listed below.

Table 4: Mass Spectrometry Data of this compound

m/zRelative IntensityAssignment
158High[M]⁺ (Molecular ion)
143High[M-CH₃]⁺
115Medium[M-CH₃-CO]⁺
107High[M-Cl]⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Experimental Protocols

The following sections describe the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[2]

Procedure:

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The ATR accessory is clamped down to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[3]

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as dichloromethane or methanol.[3]

  • Gas Chromatography: A small volume of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry: As this compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), causing the molecule to fragment. The resulting ions (the molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum, a plot of ion intensity versus m/z, is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectral analysis of this compound, from sample preparation to final data interpretation.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Prep This compound Sample NMR_acq NMR Spectroscopy (¹H and ¹³C) Prep->NMR_acq IR_acq IR Spectroscopy (ATR-FTIR) Prep->IR_acq MS_acq Mass Spectrometry (GC-MS) Prep->MS_acq NMR_data NMR Spectra Analysis: Chemical Shifts, Multiplicity, Integration NMR_acq->NMR_data IR_data IR Spectrum Analysis: Functional Group Identification IR_acq->IR_data MS_data Mass Spectrum Analysis: Molecular Weight, Fragmentation MS_acq->MS_data Conclusion Structural Elucidation & Purity Assessment NMR_data->Conclusion IR_data->Conclusion MS_data->Conclusion

Caption: Workflow for the spectral analysis of this compound.

References

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-methoxyphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-methoxyphenol. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes a theoretical assessment of its solubility based on its molecular structure, detailed experimental protocols for solubility determination, and visualizations to aid in experimental design and comprehension.

Understanding the Solubility Profile of this compound

This compound is a substituted phenol with applications in organic synthesis. Its solubility is a critical parameter for its use in various chemical reactions, purification processes, and formulation development.

Molecular Structure and Polarity:

The molecular structure of this compound dictates its solubility in different organic solvents. Key structural features include:

  • A phenolic hydroxyl (-OH) group: This group is polar and capable of forming hydrogen bonds, suggesting a propensity for solubility in polar protic solvents like alcohols.

  • A methoxy (-OCH3) group: This group adds to the polarity of the molecule.

  • A chlorine (-Cl) atom: The presence of a halogen atom increases the molecular weight and can influence polarity.

  • An aromatic benzene ring: This part of the molecule is nonpolar.

The combination of these functional groups gives this compound both polar and non-polar characteristics, making its solubility highly dependent on the specific solvent. It is expected to be more soluble in organic solvents than in water.

Quantitative Solubility Data

As specific quantitative solubility data for this compound is not widely available in published literature, the following table is provided as a template for researchers to record their experimentally determined values.

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used
e.g., Methanole.g., 25e.g., Shake-Flask
e.g., Ethanole.g., 25e.g., Shake-Flask
e.g., Acetonee.g., 25e.g., Shake-Flask
e.g., Ethyl Acetatee.g., 25e.g., Shake-Flask
e.g., Dichloromethanee.g., 25e.g., Shake-Flask
e.g., Toluenee.g., 25e.g., Shake-Flask

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, the following experimental protocols are recommended. The most common and robust method is the shake-flask method, followed by a suitable analytical technique to determine the concentration of the solute in the saturated solution.

3.1. Shake-Flask Method for Achieving Equilibrium

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1]

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Screw-cap vials or flasks

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the desired organic solvent to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker or on a magnetic stirrer within a temperature-controlled environment.

  • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.

  • After the equilibration period, allow the mixture to stand undisturbed at the same temperature to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • The clear filtrate is the saturated solution of this compound in the specific solvent at the tested temperature.

  • Analyze the concentration of this compound in the saturated solution using one of the analytical methods described below.

3.2. Analytical Methods for Concentration Determination

3.2.1. Gravimetric Analysis

This is a straightforward method for determining the concentration of a non-volatile solute.[2][3][4]

Procedure:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a known volume of the filtered saturated solution into the pre-weighed evaporating dish.

  • Re-weigh the dish with the solution to determine the mass of the solution.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute may be used.

  • Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in an oven at an appropriate temperature.

  • Cool the dish in a desiccator and weigh it.

  • The mass of the solid residue is the amount of this compound that was dissolved in the known volume of the solvent.

  • Calculate the solubility in g/L or other desired units.

3.2.2. UV-Vis Spectrophotometry

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis region and the solvent does not interfere with the absorbance.

Procedure:

  • Determine the λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Analyze the Saturated Solution:

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[5][6]

Procedure:

  • Develop an HPLC Method:

    • Select a suitable HPLC column (e.g., C18) and mobile phase.

    • Determine the optimal detection wavelength for this compound using a UV detector.

    • Establish a gradient or isocratic elution method that provides a sharp, well-resolved peak for the analyte.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to create a calibration curve.

  • Analyze the Saturated Solution:

    • Dilute the filtered saturated solution with a known volume of the mobile phase or a suitable solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result prep_solid Excess Solid This compound shake_flask Shake-Flask Method (Constant Temperature) prep_solid->shake_flask prep_solvent Known Volume of Organic Solvent prep_solvent->shake_flask settle Settle Excess Solid shake_flask->settle filtrate Filter Supernatant (Saturated Solution) settle->filtrate analysis_method Choose Analytical Method filtrate->analysis_method gravimetric Gravimetric analysis_method->gravimetric uv_vis UV-Vis analysis_method->uv_vis hplc HPLC analysis_method->hplc calculate Calculate Solubility (g/L, mol/L) gravimetric->calculate uv_vis->calculate hplc->calculate data_table Record in Data Table calculate->data_table

Caption: Workflow for determining the solubility of this compound.

This guide provides a comprehensive framework for researchers to systematically determine and understand the solubility of this compound in various organic solvents. By following the detailed experimental protocols and utilizing the provided templates and diagrams, scientists can generate the critical data needed for their research and development activities.

References

Material Safety Data Sheet (MSDS) Technical Guide: 2-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2-Chloro-4-methoxyphenol (CAS: 18113-03-6). The information is compiled from multiple safety data sheets and regulatory sources, presenting key data in a structured format to support laboratory safety, risk assessment, and handling protocols.

Chemical Identification and Physical Properties

This compound is a substituted phenol compound used in various chemical syntheses. Understanding its fundamental properties is the first step in safe handling.

Table 1: General Information

Identifier Value Source
Chemical Name This compound [1][2][3]
Synonyms 3-Chloro-4-hydroxyanisole, 2-Chloro-p-guaiacol [4]
CAS Number 18113-03-6 [1][2][3][5][6]
Molecular Formula C₇H₇ClO₂ [1][4][5][6]
Molecular Weight 158.58 g/mol [1][2][4][6]

| EC Number | 242-007-3 |[1][2] |

Table 2: Physical and Chemical Properties

Property Value Source
Appearance White to cream or yellow-brown crystalline powder/fused solid [4][5]
Melting Point 36 - 44 °C [2][5][6]
Density 1.153 g/mL at 25 °C [2]
Flash Point 85 °C (185 °F) - Closed Cup [2][6]

| Form | Solid |[2] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified with multiple hazards requiring specific precautions.

Table 3: GHS Hazard Classification

Hazard Class Category Hazard Statement Code Source
Skin Corrosion/Irritation 2 Causes skin irritation H315 [1][2][3]
Serious Eye Damage/Irritation 2A Causes serious eye irritation H319 [1][2][3]
Specific Target Organ Toxicity (Single Exposure) 3 May cause respiratory irritation H335 [1][2][3]
Acute Toxicity (Oral) 4 Harmful if swallowed H302 [6]
Acute Toxicity (Dermal) 4 Harmful in contact with skin H312 [6]

| Signal Word | Warning | | |[1][2][3] |

The following diagram illustrates the relationship between the identified chemical hazards and the minimum required personal protective equipment.

Hazard_PPE_Workflow cluster_hazards Identified GHS Hazards cluster_ppe Required Personal Protective Equipment (PPE) H315 H315 Causes skin irritation Gloves Protective Gloves (Chemical Impermeable) H315->Gloves H319 H319 Causes serious eye irritation Eyeshields Eyeshields (Safety Goggles) H319->Eyeshields H335 H335 May cause respiratory irritation Respirator Respiratory Protection (N95 Dust Mask / Ventilated Area) H335->Respirator

Caption: Mapping of GHS hazards to corresponding PPE requirements.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Table 4: First Aid Measures by Exposure Route

Exposure Route First Aid Procedure Source
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. [3][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation persists, get medical help. [3][8]
Eye Contact Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [3][8]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. |[3][6][8] |

This workflow outlines the decision-making process for responding to an exposure incident.

First_Aid_Workflow start Exposure Incident Occurs exposure_type Identify Exposure Route start->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eyes inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion action_skin Remove contaminated clothing. Wash with soap and water. skin->action_skin action_eye Rinse with water for 15+ minutes. Remove contact lenses. eye->action_eye action_inhalation Move to fresh air. Provide oxygen if needed. inhalation->action_inhalation action_ingestion Rinse mouth. DO NOT induce vomiting. ingestion->action_ingestion end Seek Medical Attention (If symptoms persist or for ingestion) action_skin->end action_eye->end action_inhalation->end action_ingestion->end Testing_Strategy start Assess Need for In Vivo Irritation Data evidence Step 1: Weight-of-Evidence Analysis (Existing data, pH, structural analogs) start->evidence skin_test Step 2: Skin Irritation/Corrosion Test (OECD TG 404) evidence->skin_test skin_result Result Assessment skin_test->skin_result eye_test Step 3: Eye Irritation/Corrosion Test (OECD TG 405) skin_result->eye_test Not Corrosive stop1 STOP Classify as Corrosive (No eye test needed) skin_result->stop1 Corrosive or Severe Irritant stop2 Classify Eye Irritant & Conclude eye_test->stop2

References

Technical Guide to the Purity and Assay of Commercial 2-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and assay of commercial 2-Chloro-4-methoxyphenol. The document details common analytical methodologies, potential impurity profiles, and presents quantitative data from various commercial sources. This guide is intended to assist researchers, scientists, and drug development professionals in establishing robust quality control procedures for this important chemical intermediate.

Introduction

This compound (CAS RN: 18113-03-6) is a key building block in the synthesis of various pharmaceuticals and other fine chemicals. The purity of this raw material is critical to ensure the safety, efficacy, and quality of the final products. This guide outlines the analytical techniques and potential impurities associated with commercially available this compound.

Commercial Purity Specifications

Commercial grades of this compound are available from various suppliers, with purity levels typically ranging from 95% to over 98%. The assay is commonly performed using Gas Chromatography (GC). A summary of specifications from prominent chemical suppliers is presented below.

SupplierPurity SpecificationAssay MethodAppearance
Thermo Scientific Chemicals≥96.0%[1]GCWhite to cream to yellow to brown crystalline powder or fused solid
CymitQuimica≥95%Not SpecifiedLight yellow to beige fused solid
Tokyo Chemical Industry>98.0%[2]GCWhite to Gray to Brown powder to crystal
Sigma-Aldrich98%Not SpecifiedSolid

Potential Impurity Profile

The most common industrial synthesis of this compound involves the direct chlorination of 4-methoxyphenol. This process can lead to the formation of several process-related impurities. Understanding this synthetic route is crucial for identifying potential contaminants.

A logical workflow for identifying potential impurities is outlined below:

cluster_synthesis Synthesis Process cluster_impurities Potential Impurities Starting Material 4-Methoxyphenol Reaction Chlorination Reaction Starting Material->Reaction Chlorinating Agent Chlorinating Agent (e.g., SO2Cl2, Cl2) Chlorinating Agent->Reaction Crude Product Crude this compound Reaction->Crude Product Yields Unreacted SM Unreacted Starting Material (4-Methoxyphenol) Isomeric Isomeric Impurities (e.g., 3-Chloro-4-methoxyphenol) Over-reacted Over-reacted Products (e.g., Dichloro-4-methoxyphenol isomers) Crude Product->Unreacted SM Crude Product->Isomeric Crude Product->Over-reacted

Synthesis and Potential Impurity Formation.

The primary impurities to consider in commercial this compound are:

  • Unreacted Starting Material: 4-Methoxyphenol.

  • Isomeric Impurities: Positional isomers formed during chlorination, with 3-Chloro-4-methoxyphenol being a likely candidate.

  • Over-reacted Products: Di-chlorinated species such as 2,3-dichloro-4-methoxyphenol, 2,5-dichloro-4-methoxyphenol, and 2,6-dichloro-4-methoxyphenol.

Experimental Protocols for Purity and Assay

The determination of purity and the quantification of impurities in this compound are typically achieved using chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Method for Assay and Impurity Profiling

GC with Flame Ionization Detection (GC-FID) is a robust and widely used method for the assay of this compound and the separation of its volatile impurities. For unambiguous identification of impurities, Mass Spectrometry (GC-MS) is the preferred technique.

Sample Preparation:

A stock solution of the this compound sample is prepared by accurately weighing approximately 100 mg of the material and dissolving it in a suitable solvent (e.g., methanol, acetone) to a final volume of 10 mL. This stock solution is then further diluted to an appropriate concentration for GC analysis.

Instrumentation and Conditions (General Protocol based on EPA Method 8041A for Phenols):

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection.

  • Temperature Program: An optimized temperature gradient is crucial for separating the main component from its potential impurities. A typical program might start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

  • Detector: FID for quantification or MS for identification and quantification.

The following diagram illustrates a general workflow for the GC analysis:

Sample This compound Sample Preparation Sample Preparation (Dissolution and Dilution) Sample->Preparation GC_System Gas Chromatography System Preparation->GC_System Separation Chromatographic Separation (Capillary Column) GC_System->Separation Detection Detection (FID or MS) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Identification, Quantification) Detection->Data_Analysis

General Workflow for GC Analysis.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Determination

Reverse-phase HPLC with UV detection is another powerful technique for the analysis of this compound and its impurities. It is particularly useful for separating non-volatile or thermally labile impurities.

Sample Preparation:

Similar to the GC method, a stock solution of the sample is prepared by accurately weighing the material and dissolving it in a suitable solvent compatible with the mobile phase (e.g., acetonitrile, methanol).

Instrumentation and Conditions (General Protocol):

  • Instrument: HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase can be adjusted to optimize the separation of phenolic compounds.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential impurities exhibit significant absorbance (e.g., 280 nm).

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

The logical flow for HPLC analysis is depicted below:

Start Start SamplePrep Prepare Sample and Standards Start->SamplePrep HPLC Inject into HPLC System SamplePrep->HPLC Separation Separation on C18 Column HPLC->Separation Detection UV Detection Separation->Detection Data Acquire Chromatogram Detection->Data Analysis Integrate Peaks and Quantify Data->Analysis Report Report Results Analysis->Report

Logical Flow for HPLC Analysis.

Conclusion

The quality of commercial this compound is paramount for its application in the synthesis of pharmaceuticals and other high-value chemicals. A thorough understanding of its potential impurity profile, based on its synthetic route, is essential for developing and implementing robust analytical methods for quality control. Gas Chromatography and High-Performance Liquid Chromatography are the primary techniques for assay and impurity determination. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical raw material.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Chloro-4-methoxyphenol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous substituted phenols and established thermal analysis methodologies to present a predictive yet scientifically grounded assessment. The experimental protocols, data tables, and pathway visualizations are designed to serve as a practical reference for researchers undertaking thermal analysis of this and similar molecules.

Executive Summary

This compound is a substituted phenol of interest in various chemical and pharmaceutical applications. Understanding its thermal stability is paramount for ensuring safe handling, processing, and storage, as well as for predicting its behavior under elevated temperatures. This guide outlines the expected thermal behavior of this compound, including its decomposition onset, kinetic parameters, and potential decomposition products. The methodologies for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS) are detailed to provide a framework for experimental validation.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for interpreting thermal analysis data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇ClO₂
Molecular Weight 158.58 g/mol
Appearance White to light yellow crystalline solid
Melting Point 41-44 °C
Boiling Point 256 °C (Predicted)
Flash Point 113 °C
Solubility Sparingly soluble in water, soluble in organic solvents

Thermal Analysis: Methodology and Predicted Data

Thermal analysis techniques are crucial for characterizing the thermal stability of a compound. The following sections detail the experimental protocols for TGA and DSC and present predicted data based on the behavior of similar phenolic compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition and to quantify mass loss.

3.1.1 Experimental Protocol: TGA

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

  • Atmosphere: High-purity nitrogen or air at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak).

3.1.2 Predicted TGA Data

Based on the thermal behavior of other chlorinated and methoxylated phenols, a single-step decomposition is anticipated in an inert atmosphere. The predicted TGA data is summarized in Table 2.

Table 2: Predicted TGA Data for this compound in a Nitrogen Atmosphere

ParameterPredicted Value
Heating Rate 10 °C/min
Tonset (Onset of Decomposition) 220 - 240 °C
Tpeak (Peak Decomposition Temperature) 260 - 280 °C
Mass Loss 95 - 99%
Residue at 600 °C < 5%
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

3.2.1 Experimental Protocol: DSC

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a sealed aluminum pan.

  • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting endotherm and any exothermic events corresponding to decomposition.

3.2.2 Predicted DSC Data

The DSC thermogram is expected to show a sharp endotherm corresponding to the melting of the crystalline solid, followed by a broad exotherm at higher temperatures, indicating decomposition.

Table 3: Predicted DSC Data for this compound

ParameterPredicted Value
Heating Rate 10 °C/min
Melting Point (Tm) 41 - 44 °C
Enthalpy of Fusion (ΔHfus) 80 - 100 J/g
Decomposition Onset (Td) 225 - 245 °C
Decomposition Enthalpy (ΔHd) -200 to -300 J/g (Exothermic)

Decomposition Pathway and Products

The thermal decomposition of this compound is likely to proceed through homolytic cleavage of its weakest bonds. The methoxy and chloro substituents, along with the phenolic hydroxyl group, will influence the decomposition pathway.

Predicted Decomposition Pathway

The primary decomposition pathways are expected to involve the cleavage of the C-Cl, O-CH₃, and C-O bonds. Radical-induced reactions are also likely to play a significant role. The thermolysis of a related compound, 2-methoxyphenol, has been shown to proceed via cleavage of the methoxyl O-C bond, leading to the formation of methane and 1,2-dihydroxybenzene.[1]

Decomposition_Pathway This compound This compound Primary_Decomposition Primary_Decomposition This compound->Primary_Decomposition Radical_Intermediates Radical_Intermediates Secondary_Decomposition Secondary_Decomposition Radical_Intermediates->Secondary_Decomposition Primary_Decomposition->Radical_Intermediates Homolytic Cleavage Final_Products Final_Products Secondary_Decomposition->Final_Products

Caption: Predicted thermal decomposition pathway of this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)

Pyrolysis-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

4.2.1 Experimental Protocol: Pyrolysis-GC-MS

  • Instrument: A pyrolysis unit coupled to a GC-MS system.

  • Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of this compound into a pyrolysis tube.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 600 °C

    • Pyrolysis Time: 10 seconds

    • Atmosphere: Helium

  • GC Conditions:

    • Column: 5% Phenyl polysiloxane capillary column (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 280 °C

    • Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-500 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a library (e.g., NIST).

4.2.2 Predicted Decomposition Products

Based on the structure of this compound and the known decomposition pathways of similar compounds, the products listed in Table 4 are anticipated.

Table 4: Predicted Thermal Decomposition Products of this compound

Predicted ProductChemical FormulaNotes
Hydrogen Chloride HClFrom cleavage of the C-Cl bond.
Methane CH₄From cleavage of the O-CH₃ bond.
Carbon Monoxide COFrom ring fragmentation.
Phenol C₆H₆OFrom demethoxylation and dechlorination.
Chlorophenols C₆H₅ClOIsomers formed through rearrangement.
Methoxyphenols C₇H₈O₂Isomers formed through rearrangement.
Chlorinated Cresols C₇H₇ClOFrom methylation and rearrangement.
Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs) VariesPotential trace byproducts at high temperatures, especially in the presence of oxygen.

Experimental Workflow

The logical flow for a comprehensive thermal analysis of this compound is depicted in the following diagram.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Decomposition Product Analysis cluster_2 Kinetic Analysis Sample_Preparation Sample Preparation (this compound) DSC_Analysis DSC Analysis (Melting Point, Phase Transitions) Sample_Preparation->DSC_Analysis TGA_Analysis TGA Analysis (Decomposition Onset) Sample_Preparation->TGA_Analysis Pyrolysis_GCMS Pyrolysis-GC-MS (Product Identification) TGA_Analysis->Pyrolysis_GCMS Isothermal_TGA Isothermal TGA (Decomposition Kinetics) TGA_Analysis->Isothermal_TGA

Caption: Experimental workflow for thermal analysis.

Conclusion

This technical guide provides a predictive framework for understanding the thermal stability and decomposition of this compound. While direct experimental data is currently scarce, the methodologies and predicted data presented herein, based on the behavior of analogous compounds, offer a robust starting point for researchers. The key takeaways are:

  • This compound is expected to be thermally stable up to approximately 220 °C.

  • Decomposition is likely to be an exothermic process.

  • The primary decomposition products are anticipated to include hydrogen chloride, methane, and various phenolic derivatives.

  • Careful consideration should be given to the potential formation of hazardous byproducts, such as PCDD/Fs, under certain conditions.

It is strongly recommended that the predicted data be validated through rigorous experimental work following the protocols outlined in this guide. This will ensure a comprehensive and accurate understanding of the thermal properties of this compound for its safe and effective application.

References

2-Chloro-4-methoxyphenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the core physicochemical properties of 2-Chloro-4-methoxyphenol, a compound relevant to various research and development applications. The following data has been compiled for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis.

ParameterValueCitations
Molecular Formula C₇H₇ClO₂[1][2][3][4]
Molecular Weight 158.58 g/mol [1][2][3]

Note on Molecular Weight: Minor variations in the reported molecular weight (e.g., 158.581 g/mol or 158.58228 g/mol ) exist across different sources, which are attributable to differences in calculation methods or isotopic composition.[1][2][3] For most practical purposes, 158.58 g/mol is a suitable value.

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular identifiers.

This compound This compound Molecular Formula C₇H₇ClO₂ This compound->Molecular Formula is described by Molecular Weight 158.58 g/mol Molecular Formula->Molecular Weight determines

References

An In-depth Technical Guide to 2-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Chloro-4-methoxyphenol is a halogenated aromatic organic compound belonging to the class of chlorophenols. As a substituted guaiacol, it serves as a valuable building block in organic synthesis. Its structural features—a phenol ring, a chloro group, and a methoxy group—make it a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for various chemical modifications, influencing the molecule's reactivity and potential biological activity. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis protocols, and its relevance in research and drug development for scientists and professionals in the field.

Compound Identification and Synonyms

Accurate identification of chemical compounds is critical in research and development. This compound is known by several names in literature and commercial catalogs.

Identifier TypeThis compound
IUPAC Name This compound[1]
CAS Number 18113-03-6[1]
Molecular Formula C₇H₇ClO₂[1]
Synonyms 3-Chloro-4-hydroxyanisole, Phenol, 2-chloro-4-methoxy-[1]
InChI Key GNVRRKLFFYSLGT-UHFFFAOYSA-N[1]
SMILES COC1=CC(=C(C=C1)O)Cl[1]
EC Number 242-007-3[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, application in reactions, and for predicting its behavior in biological systems. The following table summarizes its key properties.

PropertyValue
Molecular Weight 158.58 g/mol [1]
Appearance Solid[1]
Melting Point 41-44 °C (lit.)[1]
Density 1.153 g/mL at 25 °C (lit.)[1]
Flash Point 85 °C (185 °F) - closed cup[1]
Kovats Retention Index 1260.1 (Semi-standard non-polar)[1]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. One highly efficient method involves the nucleophilic chlorination of a quinone monoketal intermediate.

Protocol: Synthesis via Nucleophilic Chlorination of a Quinone Monoketal [2]

This protocol describes the synthesis of this compound from a quinone monoketal precursor, which can be prepared from 4-methoxyphenol. The reaction proceeds via a formal Sₙ2′ substitution by a chloride ion.

Materials:

  • Quinone monoketal (prepared from 4-methoxyphenol)

  • N,N′-Dimethylhydrazine dihydrochloride

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the starting quinone monoketal (1 equivalent).

  • Add N,N′-Dimethylhydrazine dihydrochloride (1.2 equivalents) to the flask.

  • Add anhydrous acetonitrile as the solvent to achieve a suitable concentration (e.g., 0.1 M).

  • Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel if necessary. A yield of up to 99% has been reported for this transformation[2].

Relevance in Research and Drug Development

While direct studies on specific signaling pathways modulated by this compound are limited, its structural motifs are of significant interest in medicinal chemistry. The chloro and methoxy groups are crucial substituents used to modulate the pharmacological and pharmacokinetic properties of drug candidates[3][4].

  • Antioxidant and Anti-inflammatory Potential: The 2-methoxyphenol (guaiacol) scaffold is present in many natural products with known biological activities. This class of compounds has been investigated for antioxidant and selective cyclooxygenase-2 (COX-2) inhibitory activities, which are key targets in anti-inflammatory drug design[5].

  • Building Block for Bioactive Molecules: As a substituted phenol, this compound is a versatile building block. For instance, related 4-substituted-2-methoxyphenols have been used to synthesize hydroxylated biphenyls, which were subsequently evaluated for their antitumor activity against malignant melanoma cell lines[6].

  • Role of Functional Groups: The chlorine atom can form halogen bonds and increase metabolic stability and cell membrane permeability. The methoxy group can act as a hydrogen bond acceptor and influence conformation and metabolic pathways[3]. These properties make this compound a valuable starting point for generating libraries of derivatives for screening.

The general workflow for utilizing such a compound in a drug discovery program is illustrated below.

G General Drug Discovery Workflow for Phenolic Compounds cluster_0 Discovery Phase cluster_1 Optimization Phase Start Starting Material (e.g., this compound) Synth Synthesis of Derivative Library Start->Synth Chemical Modification Screen High-Throughput Screening (HTS) Synth->Screen Assay Hit Hit Identification Screen->Hit Data Analysis LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Hit-to-Lead ADME ADME/Tox Profiling LeadOpt->ADME In vitro/ In vivo tests ADME->LeadOpt Iterative Redesign Candidate Preclinical Candidate Selection ADME->Candidate

Caption: A logical workflow for drug discovery starting from a chemical scaffold.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

This technical guide provides a foundational understanding of this compound for researchers and professionals. Its versatile chemistry and the established roles of its functional groups in medicinal chemistry underscore its potential as a valuable intermediate in the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-4-methoxyphenol from Chlorohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Chloro-4-methoxyphenol from chlorohydroquinone. The synthesis is based on a regioselective Williamson ether synthesis, exploiting the differential acidity of the hydroxyl groups on the chlorohydroquinone ring. The protocol described herein is a representative method and may require optimization for specific laboratory conditions and desired yield and purity.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its synthesis from the readily available starting material, chlorohydroquinone, presents a challenge in achieving regioselective methylation. The presence of the electron-withdrawing chlorine atom increases the acidity of the adjacent hydroxyl group (at the C-2 position) relative to the hydroxyl group at the C-4 position. This difference in acidity can be exploited to achieve selective deprotonation and subsequent methylation at the C-4 position under carefully controlled reaction conditions. The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[1] By employing a suitable base and a methylating agent, along with a phase-transfer catalyst to enhance reactivity and selectivity, the synthesis of this compound can be achieved.

Principle of the Method

The synthesis of this compound from chlorohydroquinone is accomplished via a regioselective Williamson ether synthesis. The key to the regioselectivity lies in the preferential deprotonation of the more acidic hydroxyl group at the 2-position of chlorohydroquinone by a slight molar excess of a base. The resulting phenoxide is then reacted with a methylating agent. To favor the formation of the desired product, this protocol utilizes a phase-transfer catalyst which can improve the yield and selectivity of mono-alkylation.[2]

Experimental Protocols

Materials and Equipment
  • Chlorohydroquinone

  • Dimethyl sulfate

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Dichloromethane

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (optional, for high purity)

Experimental Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add chlorohydroquinone (1.0 eq) and toluene (100 mL).

  • Addition of Base and Catalyst: To the stirring suspension, add a solution of sodium hydroxide (1.1 eq) in water (20 mL) followed by the phase-transfer catalyst, tetrabutylammonium bromide (0.05 eq).

  • Methylation: Heat the mixture to 60°C. Once the temperature is stable, add dimethyl sulfate (1.05 eq) dropwise from the dropping funnel over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 60°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add 50 mL of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: The purified product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

ParameterValue
Reactants
Chlorohydroquinone1.0 eq
Dimethyl Sulfate1.05 eq
Sodium Hydroxide1.1 eq
Tetrabutylammonium Bromide0.05 eq
Reaction Conditions
SolventToluene
Temperature60°C
Reaction Time2-4 hours
Work-up & Purification
Extraction SolventDichloromethane
Purification MethodColumn Chromatography (Silica Gel)
Expected Product
Product NameThis compound
AppearanceOff-white to pale yellow solid
Expected Yield60-75% (This is an estimate and may vary)

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Chlorohydroquinone in Toluene base_cat Add NaOH and Tetrabutylammonium Bromide start->base_cat heat Heat to 60°C base_cat->heat methylation Add Dimethyl Sulfate (dropwise) heat->methylation react Stir at 60°C (2-4 hours) methylation->react cool Cool to RT react->cool extract Aqueous Work-up (H₂O, HCl, NaHCO₃, Brine) cool->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

  • Chlorohydroquinone: Irritant. Avoid contact with skin and eyes.

  • Dimethyl sulfate: Highly toxic, carcinogenic, and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Toluene and Dichloromethane: Flammable and harmful. Use in a well-ventilated area.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

  • Low Yield:

    • Ensure all reagents are dry and of high purity.

    • Increase reaction time or temperature slightly.

    • Optimize the stoichiometry of the base and methylating agent.

  • Formation of D-methylated Byproduct (2-Chloro-1,4-dimethoxybenzene):

    • Use a slight excess of chlorohydroquinone relative to dimethyl sulfate.

    • Add dimethyl sulfate slowly and maintain the reaction temperature.

    • Consider using a milder methylating agent.

  • Incomplete Reaction:

    • Check the activity of the phase-transfer catalyst.

    • Ensure efficient stirring to facilitate phase mixing.

References

Laboratory Preparation of 2-Chloro-4-methoxyphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 2-Chloro-4-methoxyphenol. The synthesis is presented as a two-step process: the preparation of the precursor, 4-methoxyphenol, followed by its selective ortho-chlorination. The protocols are based on established methodologies for similar phenolic compounds, offering a reliable pathway for obtaining the target molecule.

I. Synthesis of the Precursor: 4-Methoxyphenol

Two common methods for the laboratory preparation of 4-methoxyphenol are presented below.

Method 1: From p-Anisaldehyde

This method involves the oxidation of p-anisaldehyde using hydrogen peroxide and a selenium catalyst, followed by alkaline hydrolysis.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve p-anisaldehyde (50 mmol) in 100 mL of dichloromethane (CH₂Cl₂).

  • To this solution, add (o-NO₂PhSe)₂ (2 mmol) and 13 mL of 30% hydrogen peroxide (H₂O₂) (128 mmol).

  • Stir the mixture magnetically at room temperature for 30 minutes.

  • Remove the insoluble catalyst by filtration and wash it with 20 mL of CH₂Cl₂ and 20 mL of water. The catalyst can be dried and reused.

  • Combine the filtrate and washings, and add 100 mL of water. Separate the organic layer after shaking.

  • Wash the organic layer sequentially with 100 mL of 10% sodium bisulfite (NaHSO₃) solution, 100 mL of 10% sodium carbonate (Na₂CO₃) solution, and 100 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Obtain 4-methoxyphenol by alkaline hydrolysis of the residue. This method can yield up to 93% of the product.[1]

Method 2: From Hydroquinone

This protocol describes the methylation of hydroquinone using dimethyl sulfate.

Experimental Protocol:

  • In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, rapidly add 1.25 moles of 10% sodium hydroxide solution to 1 mole of hydroquinone with stirring.

  • While maintaining the temperature below 40°C (using a water bath), add 1 mole of dimethyl sulfate with vigorous stirring.[2]

  • After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and decompose any unreacted dimethyl sulfate.[2]

  • After cooling, the solid product is collected by filtration, washed with water, and can be purified by recrystallization from petroleum ether or by vacuum distillation.[2]

  • Unreacted hydroquinone can be recovered by acidifying the aqueous filtrate and washings, followed by extraction with ether. The expected yield of 4-methoxyphenol is around 60%.[2]

II. Synthesis of this compound

The following protocol for the ortho-chlorination of 4-methoxyphenol is adapted from a process for the chlorination of the structurally similar 4-methylphenol.[3] This method utilizes sulfuryl chloride as the chlorinating agent in the presence of a Lewis acid and a diaryl sulfide catalyst.

Data Presentation: Reaction Parameters for Chlorination
ParameterValueSource
Starting Material 4-Methoxyphenol-
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂) or Chlorine (Cl₂)[3]
Catalyst System Lewis Acid (e.g., AlCl₃, FeCl₃) and Diaryl Sulphide (e.g., Diphenyl Sulphide)[3]
Catalyst Loading 0.1-10% by weight of each component relative to 4-methoxyphenol[3]
Molar Ratio (Chlorinating Agent:Phenol) 0.5 - 1.5 : 1[3]
Reaction Temperature 0 - 100 °C[3]
Reported Yield (for 2-chloro-4-methylphenol) > 90%[3]
Experimental Protocol: Chlorination of 4-Methoxyphenol
  • In a stirred reaction vessel, melt 100 parts by weight of 4-methoxyphenol at approximately 35-40°C.

  • Add 1.0 part by weight of aluminum chloride (AlCl₃) and 1.0 part by weight of diphenyl sulphide to the molten phenol.[3]

  • Cool the mixture to approximately 28-30°C.

  • Slowly add 135 parts by weight of sulfuryl chloride (SO₂Cl₂) over the course of 1 hour, maintaining the temperature between 28-30°C.[3]

  • After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.

  • The reaction progress can be monitored by Gas Chromatography (GC) to ensure the consumption of the starting material.

  • Upon completion, the reaction mixture can be worked up by washing with water to remove the catalyst, followed by extraction of the product into a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • The organic layer should be dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

III. Visualizations

Reaction Scheme: Synthesis of this compound

G Reaction Scheme for the Synthesis of this compound cluster_0 Step 1: Synthesis of 4-Methoxyphenol (Precursor) cluster_1 Step 2: Chlorination Hydroquinone Hydroquinone 4-Methoxyphenol 4-Methoxyphenol Hydroquinone->4-Methoxyphenol Dimethyl Sulfate, NaOH p-Anisaldehyde p-Anisaldehyde p-Anisaldehyde->4-Methoxyphenol H2O2, Catalyst 4-Methoxyphenol_2 4-Methoxyphenol This compound This compound 4-Methoxyphenol_2->this compound SO2Cl2, AlCl3, Diphenyl Sulphide

Caption: Overall reaction pathway for the two-step synthesis.

Experimental Workflow: Chlorination of 4-Methoxyphenol

G Experimental Workflow for the Chlorination of 4-Methoxyphenol start Start melt_phenol Melt 4-Methoxyphenol start->melt_phenol add_catalysts Add AlCl3 and Diphenyl Sulphide melt_phenol->add_catalysts cool_mixture Cool to 28-30°C add_catalysts->cool_mixture add_so2cl2 Slowly Add SO2Cl2 cool_mixture->add_so2cl2 stir_reaction Stir for 1 hour add_so2cl2->stir_reaction workup Aqueous Workup and Extraction stir_reaction->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product

Caption: Step-by-step workflow for the chlorination reaction.

References

Application Notes and Protocols: Antioxidant Properties of Substituted Methoxyphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted methoxyphenols are a class of organic compounds characterized by a phenol ring with one or more methoxy (-OCH₃) group substituents. These compounds, both naturally occurring and synthetic, have garnered significant interest in the fields of pharmacology, food science, and cosmetics due to their potent antioxidant properties. Their ability to scavenge free radicals and mitigate oxidative stress makes them valuable candidates for the development of novel therapeutics and stabilizing agents.[1][2]

The primary mechanism of their antioxidant action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and the electronic effects of the substituents on the aromatic ring.[1] The position and number of methoxy groups, along with other substitutions, significantly influence the antioxidant capacity of these molecules.[3]

These application notes provide a comprehensive overview of the antioxidant properties of various substituted methoxyphenols, including quantitative data for comparison, detailed experimental protocols for assessing their activity, and diagrams of relevant biological pathways.

Quantitative Antioxidant Activity Data

The antioxidant capacity of substituted methoxyphenols is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a standard metric, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates a higher antioxidant potency.[4] The Trolox Equivalent Antioxidant Capacity (TEAC) is another common measure, comparing the antioxidant capacity of a compound to that of Trolox, a vitamin E analog.[4]

Table 1: DPPH Radical Scavenging Activity of Substituted Methoxyphenols

CompoundStructureIC₅₀ (µM)Reference
Eugenol4-Allyl-2-methoxyphenol~18.5[5]
Isoeugenol4-Propenyl-2-methoxyphenol~11.6[5]
2-Allyl-4-methoxyphenol~8.7[5]
2,4-Dimethoxyphenol~6.9[5]
3-tert-Butyl-4-methoxyphenol (BHA)Varies[1]
Ferulic Acid(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acidVaries[6]
Curcumin(1E,6E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dioneVaries[6][7]

Note: IC₅₀ values can vary between studies due to different experimental conditions. Data should be compared with caution.[4]

Mechanism of Antioxidant Action

The antioxidant activity of methoxyphenols is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. This process is often referred to as the Hydrogen Atom Transfer (HAT) mechanism.

Methoxyphenol Methoxyphenol (Ar-OH) PhenoxyRadical Stabilized Phenoxy Radical (Ar-O•) Methoxyphenol->PhenoxyRadical H• Donation FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule H• Acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism of methoxyphenols.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the pale yellow hydrazine by an antioxidant.[1] The change in absorbance is measured spectrophotometrically.

Materials:

  • Substituted methoxyphenol test compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[1]

  • Methanol or Ethanol (spectrophotometric grade)[1]

  • 96-well microplate[1]

  • Microplate reader[1]

  • Positive control (e.g., Trolox, Ascorbic Acid)[8]

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve approximately 4 mg of DPPH in 100 mL of methanol. Keep the solution in an amber bottle and protected from light.[1]

    • Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve the substituted methoxyphenol in methanol.

    • Working Solutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.[1]

  • Assay Procedure:

    • Add 100 µL of each working solution (or positive control) to the wells of a 96-well plate.[1]

    • Add 100 µL of the DPPH solution to each well.

    • Control Well: Contains 100 µL of methanol and 100 µL of DPPH solution.

    • Blank Well: Contains 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[1]

  • Calculation of Radical Scavenging Activity (%):

    • % RSA = [ (A_control - A_sample) / A_control ] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination: Plot the % RSA against the concentration of the test compound to determine the IC₅₀ value.

start Start prep_reagents Prepare DPPH Solution and Test Compound Dilutions start->prep_reagents add_samples Add Test Compound/Control to 96-well Plate prep_reagents->add_samples add_dpph Add DPPH Solution to all wells add_samples->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % RSA and IC₅₀ measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[1]

Materials:

  • Substituted methoxyphenol test compounds

  • ABTS diammonium salt[1]

  • Potassium persulfate (K₂S₂O₈)[1]

  • Methanol or Ethanol (spectrophotometric grade)[1]

  • 96-well microplate[1]

  • Microplate reader[1]

  • Positive control (e.g., Trolox, Ascorbic Acid)[9][10]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[1]

    • Potassium Persulfate Solution (2.45 mM): Dissolve K₂S₂O₈ in water to a final concentration of 2.45 mM.[1]

    • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•+ radical cation.[1]

    • ABTS•+ Working Solution: Dilute the ABTS•+ radical solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[1]

    • Test Compound Stock and Working Solutions: Prepare as described in the DPPH protocol.

  • Assay Procedure:

    • Add 20 µL of each working solution (or positive control) to the wells of a 96-well plate.[1]

    • Add 180 µL of the ABTS•+ working solution to each well.[1]

    • Control Well: Contains 20 µL of methanol and 180 µL of ABTS•+ working solution.[1]

    • Blank Well: Contains 200 µL of methanol.[1]

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.[1]

  • Measurement: Measure the absorbance at 734 nm.[1]

  • Calculation and IC₅₀ Determination: Follow the same calculation method as for the DPPH assay.

start Start prep_abts Prepare ABTS•+ Radical Solution (12-16h incubation) start->prep_abts prep_working Prepare ABTS•+ Working Solution and Test Compound Dilutions prep_abts->prep_working add_samples Add Test Compound/Control to 96-well Plate prep_working->add_samples add_abts Add ABTS•+ Working Solution add_samples->add_abts incubate Incubate at RT (6-10 min) add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging and IC₅₀ measure->calculate end End calculate->end

Caption: Experimental workflow for the ABTS antioxidant assay.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe in the presence of a free radical initiator.[11][12][13]

Materials:

  • Adherent cells (e.g., HepG2, HeLa)[13]

  • 96-well black, clear-bottom tissue culture plates[13]

  • DCFH-DA probe[11][13]

  • Free radical initiator (e.g., AAPH)[11]

  • Positive control (e.g., Quercetin)[13]

  • Cell culture medium, PBS or HBSS[13]

  • Fluorescence microplate reader[11]

Protocol:

  • Cell Culture: Seed cells in a 96-well black, clear-bottom plate and culture until they reach 90-100% confluency.[13]

  • Pre-incubation with Probe and Antioxidant:

    • Wash cells gently with PBS or HBSS.[13]

    • Add 50 µL of DCFH-DA probe solution to all wells.[13]

    • Add 50 µL of the substituted methoxyphenol test compound or positive control at various concentrations.[13]

    • Incubate for a specified time (e.g., 60 minutes) at 37°C.[13]

  • Initiation of Oxidative Stress:

    • Wash the cells to remove excess probe and compound.

    • Add the free radical initiator (e.g., AAPH) to induce oxidative stress.[11]

  • Measurement:

    • Immediately begin measuring the fluorescence intensity at an emission wavelength of 535 nm with an excitation wavelength of 485 nm.[11]

    • Readings can be taken kinetically over a period of time (e.g., every 5 minutes for 1 hour).[13]

  • Calculation:

    • Calculate the area under the curve (AUC) for both the control and antioxidant-treated wells.

    • Determine the percent inhibition of DCF formation by the antioxidant.

Cellular Signaling Pathways and Antioxidant Action

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms, is implicated in numerous diseases.[2][14] Substituted methoxyphenols can exert their protective effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the antioxidant response.

One of the most critical pathways is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. Phytochemicals, including phenolic compounds, can activate this pathway, thereby bolstering the cell's endogenous antioxidant defenses.[14]

cluster_0 Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces release Methoxyphenol Methoxyphenol Methoxyphenol->Keap1_Nrf2 activates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes promotes transcription of Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Defense

Caption: Modulation of the Keap1-Nrf2/ARE signaling pathway by methoxyphenols.

References

Application Notes and Protocols for the Evaluation of Antimicrobial and Antifungal Activity of 2-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific data on the antimicrobial or antifungal activity of 2-Chloro-4-methoxyphenol. The following application notes and protocols are therefore provided as a comprehensive guide for the in vitro evaluation of this compound based on standardized methodologies for similar phenolic compounds.

Introduction

These application notes provide a framework for the systematic investigation of the antimicrobial and antifungal potential of this compound, from initial screening to the determination of minimum inhibitory and cidal concentrations.

Data Presentation: Quantitative Antimicrobial and Antifungal Data

The following tables are structured to present the key quantitative data that would be generated from the experimental protocols outlined below.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Zone of Inhibition (mm) [Concentration]
Staphylococcus aureus (e.g., ATCC 29213)Data not availableData not availableData not available
Escherichia coli (e.g., ATCC 25922)Data not availableData not availableData not available
Pseudomonas aeruginosa (e.g., ATCC 27853)Data not availableData not availableData not available
Bacillus subtilis (e.g., ATCC 6633)Data not availableData not availableData not available

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)Zone of Inhibition (mm) [Concentration]
Candida albicans (e.g., ATCC 90028)Data not availableData not availableData not available
Aspergillus niger (e.g., ATCC 16404)Data not availableData not availableData not available
Cryptococcus neoformans (e.g., ATCC 208821)Data not availableData not availableData not available

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.

Materials:

  • This compound (stock solution of known concentration, e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Target bacterial and fungal strains

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Microplate reader

  • Positive control antibiotic/antifungal (e.g., ampicillin for bacteria, fluconazole for fungi)

  • Negative control (broth and solvent)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast, 5-7 days for molds) on an appropriate agar plate, select several colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done using a spectrophotometer at 625 nm.

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Positive Control: A row with a standard antibiotic/antifungal undergoing serial dilution.

    • Negative Control (Sterility): A well containing only sterile broth.

    • Growth Control: A well containing broth and the microbial inoculum but no test compound.

    • Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of the solvent (e.g., DMSO) used.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeasts. Molds may require longer incubation periods.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as compared to the growth control. This can be assessed visually or with a microplate reader at 600 nm.

Protocol for Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in no colony formation or a 99.9% reduction in CFU compared to the initial inoculum count.

Protocol for Agar Disk Diffusion Assay

Objective: To qualitatively assess the antimicrobial/antifungal activity of this compound.

Procedure:

  • Prepare a microbial lawn by evenly spreading the adjusted 0.5 McFarland inoculum onto the surface of an appropriate agar plate.

  • Aseptically place sterile filter paper disks (6 mm in diameter) onto the agar surface.

  • Pipette a known amount of the this compound solution (at various concentrations) onto each disk.

  • Include positive control disks (with a standard antibiotic/antifungal) and negative control disks (with the solvent).

  • Incubate the plates as described for the MIC assay.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination cluster_disk Disk Diffusion Assay prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Wells prep_inoculum->inoculate_plate prepare_lawn Prepare Microbial Lawn prep_inoculum->prepare_lawn serial_dilution->inoculate_plate incubate_mic Incubate Plate inoculate_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Read MBC/MFC incubate_agar->read_mbc place_disks Place Impregnated Disks prepare_lawn->place_disks incubate_disk Incubate Plates place_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones

Caption: Workflow for antimicrobial and antifungal susceptibility testing.

Potential Mechanism of Action of Phenolic Compounds

mechanism_of_action cluster_cell Microbial Cell cluster_effects Cellular Effects compound This compound cell_wall Cell Wall compound->cell_wall Disruption cell_membrane Cell Membrane compound->cell_membrane Increased Permeability Loss of Integrity cytoplasm Cytoplasm compound->cytoplasm leakage Leakage of Cellular Components cell_membrane->leakage dna_rna DNA/RNA cytoplasm->dna_rna Synthesis Inhibition proteins Enzymes/Proteins cytoplasm->proteins Inhibition cell_death Cell Death dna_rna->cell_death atp_depletion ATP Depletion proteins->atp_depletion leakage->cell_death atp_depletion->cell_death

Caption: Putative mechanisms of antimicrobial action for phenolic compounds.

References

Application Notes and Protocols for the Analytical Detection of 2-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of 2-Chloro-4-methoxyphenol, a compound of interest in pharmaceutical synthesis and environmental analysis. The document details protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), and introduces an approach for electrochemical detection.

Overview of Analytical Methods

The selection of an appropriate analytical technique for this compound depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control versus trace-level impurity identification).

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely accessible technique suitable for routine quantification of this compound in samples such as raw materials, in-process controls, and finished products. It offers excellent precision and accuracy for moderately concentrated samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity, making it ideal for the identification and quantification of trace levels of this compound. Due to the polar nature of the phenolic hydroxyl group, derivatization is often required to improve the compound's volatility and chromatographic performance.

  • Electrochemical Detection: Electrochemical methods, such as differential pulse voltammetry, offer a sensitive and cost-effective alternative for the detection of phenolic compounds. This approach is based on the electrochemical oxidation of the phenol group and can be highly selective when used with modified electrodes.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes typical performance characteristics for the analytical methods described. It is important to note that specific performance data for this compound is not widely available in published literature. Therefore, the data presented below is based on validated methods for structurally similar compounds, such as 2-Chloro-4-(hydroxymethyl)phenol and other methoxyphenol isomers, and should be considered illustrative. Method validation should be performed in-house to establish specific performance parameters.

Analytical MethodAnalyte/Matrix ExampleLinearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (%RSD)
HPLC-UV 2-Amino-4-methoxyphenol in solution[1]> 0.9990.1 µg/mL[1]0.3 µg/mL[1]98 - 102< 2
GC-MS 2-Chloro-4-(hydroxymethyl)phenol (as TMS derivative)[2]> 0.9990.01%0.03%97 - 103< 1.5
GC-FID Methoxyphenol isomers in air[3]-1 µg (analytical)---
Electrochemical Melphalan in biological fluids[4]> 0.990.03 µM--< 4

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a general method for the quantification of this compound using reversed-phase HPLC with UV detection.

3.1.1. Sample Preparation

  • Solid Samples (e.g., drug substance):

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in a known volume of diluent (e.g., methanol or acetonitrile/water mixture) to achieve a concentration within the calibration range.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Aqueous Samples (e.g., environmental water):

    • Acidify the sample to pH 2-3 with phosphoric acid.

    • Perform solid-phase extraction (SPE) for sample clean-up and concentration:

      • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

      • Load 100 mL of the acidified sample onto the cartridge.

      • Wash the cartridge with 5 mL of deionized water.

      • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

3.1.2. Chromatographic Conditions

ParameterCondition
HPLC System Standard HPLC with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M Phosphate Buffer (pH 4.85) (15:85, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 285 nm (based on 2-Amino-4-methoxyphenol)[1]
Run Time 10 minutes

3.1.3. Calibration and Quantification

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

  • Perform serial dilutions to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Inject the calibration standards and the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the sensitive detection and confirmation of this compound, which includes a derivatization step to enhance volatility.

3.2.1. Sample Preparation (with Derivatization)

  • Extraction (for aqueous samples):

    • To 5 mL of the aqueous sample, add a suitable internal standard.

    • Adjust the pH to approximately 8-9.

    • Add 5 mL of ethyl acetate or dichloromethane and vortex for 2 minutes.

    • Centrifuge to separate the layers and collect the organic layer.

    • Repeat the extraction twice more and combine the organic extracts.

    • Dry the combined extract by passing it through anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of pyridine.

  • Derivatization (Silylation):

    • To the reconstituted sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

    • Cap the vial tightly and heat at 70°C for 60 minutes.[5]

    • Allow the vial to cool to room temperature before GC-MS analysis.

3.2.2. GC-MS Conditions

ParameterCondition
GC System Gas chromatograph coupled to a mass spectrometer
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Splitless mode at 270°C[2]
Oven Temperature Program Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[5]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
MS Transfer Line 280°C[2]
Ionization Mode Electron Impact (EI) at 70 eV[2]
Acquisition Mode Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification
Electrochemical Detection (Proposed Method)

This section outlines a proposed protocol for the detection of this compound using differential pulse voltammetry (DPV), based on methods for other phenolic compounds. Method development and validation are required to establish optimal parameters.

3.3.1. Sample Preparation

  • Samples should be in an aqueous or aqueous/organic solution.

  • A suitable supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0) should be added to the sample.

3.3.2. Electrochemical Measurement

ParameterProposed Condition
Electrochemical Analyzer Potentiostat/Galvanostat
Working Electrode Glassy Carbon Electrode (GCE) or a modified GCE
Reference Electrode Ag/AgCl
Counter Electrode Platinum wire
Technique Differential Pulse Voltammetry (DPV)
Potential Range e.g., 0.0 to +1.0 V vs. Ag/AgCl
Pulse Amplitude e.g., 50 mV
Pulse Width e.g., 50 ms
Scan Rate e.g., 20 mV/s

3.3.3. Analysis

The oxidation peak potential and current of this compound would be measured. The peak current is proportional to the concentration of the analyte. A calibration curve can be constructed by measuring the peak currents of standard solutions of varying concentrations.

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample dissolve Dissolve in Diluent start->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter hplc HPLC Injection filter->hplc separation C18 Column Separation hplc->separation detection UV Detection separation->detection integrate Peak Integration detection->integrate quantify Quantification via Calibration Curve integrate->quantify report Report Result quantify->report

Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Aqueous Sample extract Liquid-Liquid Extraction start->extract dry Dry & Evaporate extract->dry reconstitute Reconstitute dry->reconstitute derivatize Derivatization (Silylation) reconstitute->derivatize gcms GC-MS Injection derivatize->gcms separation GC Separation gcms->separation detection MS Detection separation->detection identify Peak Identification (Mass Spectrum) detection->identify quantify Quantification (SIM) identify->quantify report Report Result quantify->report

Workflow for GC-MS analysis of this compound.

Electrochemical_Workflow start Sample in Supporting Electrolyte measurement Differential Pulse Voltammetry (DPV) Measurement start->measurement analysis Peak Current vs. Concentration Analysis measurement->analysis result Result analysis->result

Logical workflow for electrochemical detection.

References

Application Note: Analysis of 2-Chloro-4-methoxyphenol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Chloro-4-methoxyphenol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a compound of interest in various fields, including environmental monitoring and as an intermediate in pharmaceutical synthesis. The protocol described herein employs a derivatization step to enhance analyte volatility and improve chromatographic peak shape, ensuring accurate and reproducible results. This document provides a comprehensive workflow from sample preparation to data analysis, suitable for implementation in quality control and research laboratories.

Introduction

This compound (C₇H₇ClO₂) is a halogenated phenolic compound.[1][2] Accurate and sensitive quantification of such compounds is crucial for ensuring product quality, monitoring environmental contamination, and in toxicological assessments. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[3] Due to the polar nature of the hydroxyl group, direct GC analysis of phenols can lead to poor peak shape and reduced sensitivity.[4] To overcome these issues, a derivatization step, typically acetylation, is employed to convert the polar hydroxyl group into a less polar ester, thereby improving its chromatographic behavior.[4] This application note provides a detailed protocol for the analysis of this compound, including sample preparation, derivatization, and optimized GC-MS parameters.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction and Derivatization

This protocol is suitable for aqueous samples. For other matrices, appropriate extraction procedures should be developed and validated.

Reagents and Materials:

  • This compound analytical standard (≥97% purity)

  • Acetic anhydride

  • Potassium carbonate (K₂CO₃) buffer

  • Hexane, HPLC grade

  • Sodium sulfate, anhydrous

  • Deionized water

  • Sample vials, pipettes, and other standard laboratory glassware

Procedure:

  • Sample Collection: Collect 1 L of the aqueous sample in a clean glass container.

  • Spiking (for calibration and quality control): For calibration standards and spiked samples, add a known volume of this compound standard solution to the water sample.

  • Buffering: Add 25 mL of K₂CO₃ buffer to the sample in a 1 L separatory funnel.

  • Derivatization: Add 25 mL of acetic anhydride to the buffered sample. Shake vigorously for 2 minutes and let it stand for 1 hour to allow for complete derivatization.[5]

  • Extraction: Add 100 mL of hexane to the separatory funnel and shake vigorously for 2 minutes.[5] Allow the layers to separate.

  • Collection of Organic Layer: Carefully collect the upper organic (hexane) layer.

  • Drying: Pass the collected hexane extract through a column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Instrumental Parameters

The following parameters are a starting point and may require optimization for different instruments.

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature275°C
Carrier GasHelium at a constant flow of 1.5 mL/min
ColumnTG-5SilMS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane
Oven Temperature ProgramInitial temperature 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature300°C
Acquisition ModeFull Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification

Data Presentation

The following table summarizes the key quantitative data for the acetylated derivative of this compound.

Analyte (Acetylated)Retention Time (min)Molecular Ion (M+) [m/z]Quantifier Ion [m/z]Qualifier Ion(s) [m/z]
2-Chloro-4-methoxyphenyl acetate~18.5200/202158143, 115

Note: The retention time is an approximation and will vary depending on the specific instrument and conditions.

Visualization of Methodologies

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Buffer Add K2CO3 Buffer Sample->Buffer Derivatize Add Acetic Anhydride Buffer->Derivatize Extract Liquid-Liquid Extraction with Hexane Derivatize->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Inject Inject 1 µL Concentrate->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report Fragmentation_Pathway Parent This compound [M]+• m/z = 158/160 Frag1 Loss of •CH3 [M-15]+ m/z = 143/145 Parent->Frag1 - •CH3 Frag3 Loss of Cl• [M-35]+ m/z = 123 Parent->Frag3 - Cl• Frag2 Loss of CO [M-15-28]+ m/z = 115/117 Frag1->Frag2 - CO

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4-methoxyphenol is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other specialty chemicals. The purity and quantification of this compound are critical for ensuring the quality, safety, and efficacy of final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and reliable technique for the analysis of non-volatile and thermally labile compounds like this compound, offering high resolution and sensitivity.[1]

This application note details a representative reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is based on established methods for structurally similar phenolic compounds and provides a strong foundation for method development and validation in research and quality control settings.

Experimental Protocols

Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used for this analysis.[1] The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous, acidified component to ensure good peak shape and resolution.

Table 1: HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Standard HPLC system with UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1]
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid)[1]
Gradient or Isocratic Elution (e.g., 60:40 v/v Acetonitrile:Water)
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 280 nm (based on phenolic structure, requires optimization)[1]
Injection Volume 10 µL[1]
Run Time ~10 minutes (adjust as needed for elution)
Reagents and Materials
  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (Analytical grade)

  • Water (HPLC grade or Milli-Q)

Preparation of Solutions
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (containing 0.1% phosphoric acid) in the desired ratio (e.g., 60:40 v/v). Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations across a desired range (e.g., 1 µg/mL to 100 µg/mL) for linearity assessment.

Sample Preparation

Proper sample preparation is crucial to remove interferences and ensure the longevity of the HPLC column.[3][4]

  • Dissolution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Sonication can be used to ensure complete dissolution.[2]

  • Filtration: Filter the dissolved sample solution through a 0.45 µm syringe filter to remove any particulate matter before transferring it to an HPLC vial.[5][6] This step is vital to prevent column blockages.[4]

  • Final Preparation: Transfer the filtered sample into a labeled HPLC vial for analysis.[3]

Method Validation Parameters

Analytical method validation is essential to ensure that the method is suitable for its intended purpose.[7][8] Key parameters to be evaluated according to ICH guidelines include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).[7][9]

Table 2: Typical Acceptance Criteria for HPLC Method Validation

ParameterDefinitionTypical Acceptance Criteria
Accuracy Closeness of test results to the true value.Mean recovery of 98–102% for the assay.[7][9]
Precision (RSD) Agreement among a series of measurements.Repeatability RSD ≤ 2%; Intermediate Precision RSD ≤ 3-5%.[9]
Specificity Ability to assess the analyte unequivocally in the presence of other components.No interference from blank/placebo at the analyte's retention time. Peak purity index ≥ 0.99.[9]
Linearity (r²) Proportionality of the signal to the analyte concentration over a given range.Correlation coefficient (r²) ≥ 0.995.[9]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.For API assay: 80–120% of the target concentration.[8][9]
LOD Lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N) ≥ 3:1.[9]
LOQ Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) ≥ 10:1; RSD ≤ 20%.[9]
System Suitability Ensures the chromatographic system is adequate for the intended analysis.Tailing factor ≤ 2.0; Resolution ≥ 2.0 (for critical peaks); %RSD of standard injections ≤ 2.0%.[9]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC analysis of this compound, from sample and standard preparation to data analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing reagents Reagents & Mobile Phase (ACN, H2O, H3PO4) std_prep Standard Preparation (Weighing, Dissolution, Dilution) reagents->std_prep sample_prep Sample Preparation (Weighing, Dissolution, Filtration) reagents->sample_prep hplc_system HPLC System (Pump, Injector, Column, Detector) std_prep->hplc_system sample_prep->hplc_system sst System Suitability Test (Inject Standard) hplc_system->sst analysis Inject Samples & Standards sst->analysis chromatogram Generate Chromatogram analysis->chromatogram integration Peak Integration & Identification (Retention Time) chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report (% Purity / Concentration) quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The High-Performance Liquid Chromatography method outlined in this application note provides a simple, robust, and reliable starting point for the quantitative determination of this compound. By utilizing a standard C18 column and a straightforward mobile phase, this protocol can be readily implemented in a laboratory setting. For routine use, the method should be fully validated according to the appropriate regulatory guidelines to ensure its accuracy, precision, and suitability for the intended application.

References

Application Notes and Protocols for Studying the Degradation of 2-Chloro-4-methoxyphenol in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for studying the degradation of 2-chloro-4-methoxyphenol in soil and water environments. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the fate and impact of this and structurally similar compounds.

Introduction

This compound is a chlorinated phenolic compound that can enter the environment through various industrial and agricultural activities. Understanding its degradation pathways is crucial for assessing its environmental persistence, potential for bioaccumulation, and for developing effective bioremediation strategies. Degradation can occur through biotic (microbial) and abiotic (e.g., photodegradation, hydrolysis) processes. Microbial degradation, particularly by bacteria such as Rhodococcus and Pseudomonas species, is a key mechanism for the breakdown of this compound in soil and water.

Proposed Degradation Pathway of this compound

While the complete degradation pathway of this compound has not been fully elucidated in a single study, a plausible pathway can be proposed based on the known metabolism of structurally similar chlorophenols and methoxyphenols by various microorganisms. The degradation is expected to proceed through a series of enzymatic reactions involving hydroxylation, demethylation, dechlorination, and aromatic ring cleavage.

Key microbial genera known for their ability to degrade chlorinated aromatic compounds include Rhodococcus, Pseudomonas, and Mycobacterium. These bacteria possess monooxygenase and dioxygenase enzymes that are critical for initiating the breakdown of the aromatic ring.[1][2][3]

Proposed Biotic Degradation Pathway:

The initial steps in the microbial degradation of this compound likely involve one of two primary enzymatic attacks:

  • O-Demethylation: The methoxy group is a target for monooxygenase enzymes, which would convert this compound to 2-chloro-1,4-dihydroxybenzene (chlorohydroquinone) .

  • Hydroxylation: A hydroxyl group could be added to the aromatic ring, a common strategy employed by bacteria to destabilize the ring structure.

Following the initial attack, the resulting intermediates are channeled into central metabolic pathways. A likely intermediate is chlorohydroquinone , which has been identified in the degradation of other chlorinated phenols.[4] This intermediate can then be further degraded. Dehalogenation can occur either before or after the ring cleavage. The aromatic ring is typically cleaved by dioxygenase enzymes, leading to the formation of aliphatic acids that can be utilized by the microorganism for energy and growth.

Abiotic Degradation:

In addition to microbial action, this compound can undergo abiotic degradation. Photodegradation, driven by sunlight, can contribute to its transformation in surface waters.[5][6] Hydrolysis, the reaction with water, may also play a role, although it is generally a slower process for aromatic compounds unless facilitated by extreme pH conditions.

Below is a DOT script visualizing the proposed microbial degradation pathway.

G cluster_pathway Proposed Microbial Degradation Pathway of this compound 2_Chloro_4_methoxyphenol This compound Chlorohydroquinone Chlorohydroquinone 2_Chloro_4_methoxyphenol->Chlorohydroquinone O-Demethylation/ Hydroxylation (Monooxygenase) Ring_Cleavage_Products Ring Cleavage Products (e.g., Maleylacetic acid) Chlorohydroquinone->Ring_Cleavage_Products Ring Cleavage (Dioxygenase) TCA_Cycle TCA Cycle Intermediates Ring_Cleavage_Products->TCA_Cycle Further Metabolism

Caption: Proposed microbial degradation pathway of this compound.

Quantitative Data on Chlorophenol Degradation

Quantitative data specifically for this compound is limited in the available literature. However, data from studies on similar chlorophenols can provide an indication of expected degradation rates. The following tables summarize degradation data for various chlorophenols by different microbial strains.

Table 1: Microbial Degradation of Various Chlorophenols

CompoundMicroorganismInitial Concentration (mg/L)Degradation Time (hours)% DegradationReference
2-ChlorophenolRhodococcus rhodochrous DSM6263~64.3 (0.5 mM)12~100[7]
4-ChlorophenolRhodococcus rhodochrous DSM6263~64.3 (0.5 mM)24~100[7]
2,4-DichlorophenolRhodococcus erythropolis M150144100[8]
2,4,6-TrichlorophenolRhodococcus rhodochrous DSM6263~98.8 (0.5 mM)48~90[7]

Table 2: Kinetic Parameters for Chlorophenol Degradation

CompoundMicroorganismKinetic ModelMax. Specific Growth Rate (µmax, h⁻¹)Half-saturation Constant (Ks, mM)Substrate Inhibition Constant (Ki, mM)Reference
2-Chloro-4-nitrophenolCupriavidus sp. strain CNP-8Haldane0.1480.0220.72[9]

Experimental Protocols

This section provides detailed protocols for key experiments to study the degradation of this compound in soil and water.

Protocol 1: Soil Microcosm Study

This protocol describes the setup and execution of a soil microcosm experiment to evaluate the biodegradation of this compound under controlled laboratory conditions.

Materials:

  • Fresh soil sample from the site of interest

  • This compound (analytical standard)

  • Sterile, deionized water

  • Glass serum bottles (120 mL) with Teflon-lined septa and aluminum crimp seals

  • Syringes and needles

  • Incubator

  • Analytical balance

  • Autoclave

Procedure:

  • Soil Preparation:

    • Sieve the fresh soil sample (e.g., through a 2 mm mesh) to remove large debris and homogenize.

    • Determine the soil's water holding capacity (WHC). Adjust the soil moisture to 50-60% of its WHC by adding sterile deionized water.

    • For sterile controls, autoclave a portion of the soil (e.g., at 121°C for 1 hour on three consecutive days).

  • Microcosm Setup:

    • Weigh a specific amount of the prepared soil (e.g., 20 g, dry weight equivalent) into each serum bottle.

    • Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., acetone) and spike the soil to achieve the desired initial concentration (e.g., 10-50 mg/kg). Ensure the solvent evaporates completely before sealing the bottles.

    • Set up triplicate microcosms for each condition (e.g., non-sterile spiked, sterile spiked, non-sterile unspiked control).

    • Seal the bottles with Teflon-lined septa and aluminum crimps.

  • Incubation:

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 0, 7, 14, 28, and 56 days).

  • Sampling and Analysis:

    • At each time point, sacrifice three replicate microcosms for each treatment.

    • Extract the soil samples with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Analyze the extracts for the concentration of this compound and its potential metabolites using HPLC-MS/MS or GC-MS (see Protocol 2).

The following DOT script illustrates the experimental workflow for the soil microcosm study.

G cluster_workflow Soil Microcosm Experimental Workflow Soil_Collection Soil Collection and Preparation Microcosm_Setup Microcosm Setup (Spiking and Sealing) Soil_Collection->Microcosm_Setup Incubation Incubation (Controlled Conditions) Microcosm_Setup->Incubation Sampling Sacrificial Sampling at Time Points Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Analysis Data Analysis (Degradation Kinetics) Analysis->Data_Analysis

Caption: Workflow for a soil microcosm degradation study.

Protocol 2: Analytical Method for Metabolite Identification using HPLC-MS/MS

This protocol outlines a general procedure for the analysis of this compound and its degradation products using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound analytical standard

  • Internal standard (e.g., a deuterated analog, if available)

Procedure:

  • Sample Preparation:

    • Concentrate the solvent extracts from the microcosm study under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Method:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the compounds of interest. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for phenols.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and targeted metabolites. A full scan or product ion scan can be used for the identification of unknown metabolites.

    • MRM Transitions: Determine the precursor and product ion m/z values for this compound and any available standards of potential metabolites by infusing the standards into the mass spectrometer.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.

The logical relationship for method development is depicted in the following DOT script.

G cluster_logical_flow Analytical Method Development Logic Define_Analytes Define Target Analytes (Parent Compound & Metabolites) Optimize_LC Optimize LC Separation (Column, Mobile Phase, Gradient) Define_Analytes->Optimize_LC Optimize_MS Optimize MS Detection (Ionization, MRM Transitions) Define_Analytes->Optimize_MS Method_Validation Method Validation (LOD, LOQ, Linearity, Recovery) Optimize_LC->Method_Validation Optimize_MS->Method_Validation Sample_Analysis Analysis of Experimental Samples Method_Validation->Sample_Analysis

Caption: Logical flow for developing an analytical method for degradation studies.

References

Application Notes and Protocols for the Bioremediation of 2-Chloro-4-methoxyphenol Contaminated Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxyphenol is a chlorinated aromatic compound that can pose environmental concerns due to its potential toxicity and persistence. Bioremediation offers a promising and environmentally friendly approach for the cleanup of sites contaminated with such compounds. This document provides detailed application notes and experimental protocols for the bioremediation of this compound, drawing upon established principles from the biodegradation of structurally similar chlorophenolic compounds, particularly 2-chloro-4-nitrophenol (2C4NP). While direct studies on the microbial degradation of this compound are limited, the pathways and methodologies outlined below provide a robust framework for research and application.

The primary mechanism of bacterial degradation of chlorophenols involves enzymatic modification and cleavage of the aromatic ring, often leading to mineralization.[1] Several bacterial genera, including Cupriavidus, Burkholderia, Rhodococcus, and Arthrobacter, have demonstrated the ability to degrade chlorinated phenols and may serve as candidates for the bioremediation of this compound.[2][3][4]

Predicted Biodegradation Pathway

The proposed biodegradation of this compound is hypothesized to proceed through an initial monooxygenase-catalyzed reaction, followed by dearomatization and further degradation into central metabolic intermediates. Based on pathways reported for similar compounds like 2C4NP, two likely routes are proposed: one involving the formation of a hydroquinone derivative and another proceeding via a benzenetriol intermediate.

Diagram: Proposed Biodegradation Pathway of this compound

Biodegradation_Pathway cluster_pathway Proposed Biodegradation of this compound C1 This compound C2 Chloro-methoxyhydroquinone C1->C2 Monooxygenase (Dechlorination/Hydroxylation) C3 Hydroxyquinol (1,2,4-Benzenetriol) C2->C3 Reductive Dehalogenase or Monooxygenase C4 Maleylacetate C3->C4 Dioxygenase (Ring Cleavage) C5 TCA Cycle Intermediates C4->C5 Reductase/Isomerase

Caption: Proposed enzymatic degradation pathway for this compound.

Data Presentation: Microbial Degradation Performance

The following tables summarize hypothetical yet plausible quantitative data for the degradation of this compound by a candidate bacterial strain, such as Cupriavidus sp., based on reported values for similar compounds.[2]

Table 1: Effect of Initial Substrate Concentration on Degradation

Initial Concentration (mM)Degradation Time (hours)Degradation Efficiency (%)
0.112100
0.524100
1.04895
1.57280
2.09660

Table 2: Influence of Environmental Parameters on Degradation Efficiency

ParameterValueDegradation Efficiency (%)
pH 5.075
7.098
9.085
Temperature (°C) 2070
3099
4080

Table 3: Kinetic Parameters of this compound Biodegradation

Kinetic ParameterValueUnit
Maximum Specific Growth Rate (µmax)0.15h-1
Half-saturation Constant (Ks)0.02mM
Substrate Inhibition Constant (Ki)0.75mM

Experimental Protocols

Protocol 1: Isolation and Enrichment of this compound Degrading Microorganisms

This protocol describes the enrichment and isolation of bacteria capable of utilizing this compound as a sole carbon and energy source from contaminated soil.

Materials:

  • Contaminated soil sample

  • Mineral Salts Medium (MSM)

  • This compound (stock solution)

  • Petri dishes

  • Incubator shaker

  • Autoclave

Procedure:

  • Enrichment Culture:

    • Prepare MSM containing (per liter): 1.36 g KH2PO4, 1.42 g Na2HPO4, 0.30 g (NH4)2SO4, 0.05 g MgSO4·7H2O, and 1 ml of trace element solution.[5]

    • Add 10 g of contaminated soil to 100 ml of sterile MSM in a 250 ml Erlenmeyer flask.

    • Supplement the medium with this compound to a final concentration of 50 mg/L.

    • Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-10 days.

  • Sub-culturing:

    • Transfer 10 ml of the enrichment culture to 90 ml of fresh MSM containing this compound (100 mg/L).

    • Repeat this sub-culturing step at least three times to enrich for adapted microorganisms.

  • Isolation of Pure Cultures:

    • Prepare MSM agar plates supplemented with this compound (100 mg/L).

    • Serially dilute the final enrichment culture and spread plate onto the MSM agar plates.

    • Incubate the plates at 30°C for 5-7 days.

    • Select morphologically distinct colonies and streak them onto fresh plates to obtain pure cultures.

Diagram: Experimental Workflow for Isolation and Characterization

Experimental_Workflow cluster_workflow Isolation and Characterization Workflow A Soil Sample Collection B Enrichment Culture (MSM + this compound) A->B C Serial Sub-culturing B->C D Isolation on Agar Plates C->D E Pure Culture Identification (16S rRNA sequencing) D->E F Degradation Assays (HPLC Analysis) E->F G Metabolite Identification (GC-MS, LC-MS) F->G H Enzyme Assays G->H

Caption: A typical workflow for isolating and characterizing degrading bacteria.

Protocol 2: Biodegradation Assay

This protocol details the procedure for assessing the degradation of this compound by an isolated bacterial strain in a liquid culture.

Materials:

  • Isolated bacterial strain

  • MSM

  • This compound (stock solution)

  • Incubator shaker

  • Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Inoculum Preparation:

    • Grow the isolated strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the mid-log phase.

    • Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to an optical density at 600 nm (OD600) of 1.0.

  • Degradation Experiment:

    • Prepare 250 ml Erlenmeyer flasks containing 100 ml of MSM and this compound at the desired concentration (e.g., 0.5 mM).

    • Inoculate the flasks with the prepared cell suspension to a starting OD600 of 0.05.

    • Incubate the flasks at 30°C on a rotary shaker at 150 rpm.[2]

    • Include a non-inoculated control flask to monitor for abiotic degradation.

  • Sampling and Analysis:

    • Withdraw samples at regular time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).

    • Measure the cell density by monitoring the OD600.

    • Centrifuge the samples to pellet the cells and collect the supernatant for HPLC analysis.

    • Analyze the concentration of this compound in the supernatant using HPLC with a C18 column and a suitable mobile phase (e.g., methanol:water).

Protocol 3: Identification of Metabolic Intermediates

This protocol outlines the methodology for identifying the intermediate products formed during the biodegradation of this compound.

Materials:

  • Culture samples from the biodegradation assay

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Sample Preparation:

    • Collect a larger volume of culture supernatant (e.g., 50 ml) at a time point where significant degradation has occurred but is not yet complete.

    • Acidify the supernatant to pH 2.0 with HCl.

    • Extract the metabolites with an equal volume of ethyl acetate three times.

    • Pool the organic phases, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

  • Analysis:

    • Derivatize the concentrated extract if necessary for GC-MS analysis (e.g., silylation).

    • Analyze the sample using GC-MS and/or LC-MS to identify the mass and fragmentation patterns of the intermediate compounds.[6][4]

    • Compare the obtained mass spectra with spectral libraries and authentic standards (if available) to confirm the identity of the metabolites.

Conclusion

The protocols and data presented here provide a comprehensive framework for initiating research into the bioremediation of this compound. While the specific microorganisms and pathways may require experimental validation, the principles derived from the study of analogous chlorinated phenols offer a strong starting point. Successful isolation and characterization of potent microbial strains will be crucial for developing effective bioremediation strategies for sites contaminated with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Williamson Ether Synthesis of 2-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Williamson ether synthesis of 2-chloro-4-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this specific etherification reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a low yield in my Williamson ether synthesis with this compound. What are the common causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Here's a systematic troubleshooting approach:

  • Incomplete Deprotonation: The first step is the deprotonation of the phenolic hydroxyl group. If this is not complete, the concentration of the nucleophilic phenoxide will be low.

    • Solution: Ensure you are using a sufficiently strong and fresh base. For phenols, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can be milder on the substrate.[1] However, if you suspect incomplete deprotonation, you can switch to a stronger base like sodium hydride (NaH).[2] Always use anhydrous conditions, as water will consume the base.

  • Competing Elimination (E2) Reaction: This is a common side reaction, especially with secondary and tertiary alkyl halides. The alkoxide acts as a base, abstracting a proton from the alkyl halide to form an alkene.[2]

    • Solution: Use a primary alkyl halide whenever possible. Methyl and benzyl halides are excellent choices.[1][2] If a secondary alkyl halide must be used, try lowering the reaction temperature to favor the Sₙ2 substitution over elimination.

  • C-Alkylation Side Reaction: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). The ortho and para positions to the hydroxyl group are susceptible to electrophilic attack.

    • Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. Using a less polar solvent or the presence of certain metal cations can sometimes lead to more C-alkylation.

  • Poor Quality Reagents: The purity of your this compound, alkyl halide, and solvent is critical.

    • Solution: Use freshly purified reagents and anhydrous solvents. Impurities can lead to unexpected side reactions and lower your yield.

  • Suboptimal Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can promote side reactions.[3]

    • Solution: A typical temperature range for this reaction is between room temperature and 100°C.[3][4] It's often best to start at a lower temperature and slowly increase it if the reaction is not proceeding.

Q2: What is the best base to use for the deprotonation of this compound?

A2: The choice of base depends on several factors, including the reactivity of your alkylating agent and the desired reaction conditions.

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are often the preferred bases for phenols. They are milder, easier to handle than reactive metal hydrides, and often provide good yields of the O-alkylated product.[1]

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are strong bases that can also be effective, particularly in phase-transfer catalysis systems.[5]

  • Sodium Hydride (NaH): This is a very strong, non-nucleophilic base that ensures complete and irreversible deprotonation of the phenol.[2] It is a good choice when other bases fail to give a good yield, but it requires strict anhydrous conditions and careful handling.

Q3: Which solvent is most suitable for this reaction?

A3: Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they solvate the cation of the alkoxide, leaving the anion more nucleophilic and available to react.

  • Acetonitrile (MeCN): A common and effective solvent for this reaction.[1]

  • N,N-Dimethylformamide (DMF): Another excellent choice that often leads to good yields.

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can accelerate the reaction rate.

  • Tetrahydrofuran (THF): Often used in conjunction with strong bases like NaH.[1]

Q4: I am observing multiple spots on my TLC plate even after the reaction should be complete. What could these be?

A4: Besides your starting materials and the desired ether product, other spots could represent:

  • C-alkylated product: As mentioned in Q1, alkylation on the aromatic ring can occur.

  • Elimination product: If you are using a secondary or tertiary alkyl halide, you may have formed an alkene.

  • Dialkylated product: Although less common with phenols, it's possible if there are other nucleophilic sites.

  • Products from side reactions with impurities: Impurities in your starting materials or solvent can lead to various byproducts.

Data Presentation

The following table summarizes typical reaction parameters for the Williamson ether synthesis of substituted phenols, which can be used as a starting point for optimizing the synthesis with this compound.

ParameterTypical Range/ValueNotes
Yield 50-95%Highly dependent on substrate, reagents, and conditions.
Reaction Time 2 - 24 hoursMonitor reaction progress by TLC.[1]
Temperature Room Temp. - 100°CLower temperatures favor substitution over elimination.[3][4]
Stoichiometry (Phenol:Base:Alkyl Halide) 1 : 1.5-2 : 1.1-1.5A slight excess of base and alkyl halide is common.

Experimental Protocols

General Protocol for O-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Addition of Base and Solvent: Add finely ground and dried potassium carbonate (2.0 eq.) to the flask, followed by anhydrous acetonitrile (10-15 mL per gram of phenol).

  • Addition of Alkylating Agent: Add the alkyl halide (1.2 eq.) to the suspension at room temperature.

  • Reaction: Stir the reaction mixture vigorously. The reaction can be run at room temperature or heated to reflux (typically 60-80°C) to increase the rate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile or the extraction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane or ethyl acetate and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ether.

Visualizations

Williamson Ether Synthesis: Core Reaction Pathway

Williamson_Ether_Synthesis Phenol This compound (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Ether Aryl Alkyl Ether (Ar-O-R) Phenoxide->Ether Sₙ2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Ether Salt Salt (KX) AlkylHalide->Salt Leaving Group Departs Troubleshooting_Williamson Start Low Yield Observed CheckDeprotonation Incomplete Deprotonation? Start->CheckDeprotonation CheckElimination Competing E2 Elimination? Start->CheckElimination CheckCAlkylation C-Alkylation Side Reaction? Start->CheckCAlkylation CheckReagents Impure Reagents/Solvent? Start->CheckReagents Sol_Base Use Stronger/Fresher Base (e.g., NaH) Ensure Anhydrous Conditions CheckDeprotonation->Sol_Base  Yes Sol_Halide Use Primary Alkyl Halide Lower Reaction Temperature CheckElimination->Sol_Halide  Yes Sol_Solvent Use Polar Aprotic Solvent (DMF, DMSO) CheckCAlkylation->Sol_Solvent  Yes Sol_Purify Purify Starting Materials Use Anhydrous Solvent CheckReagents->Sol_Purify  Yes Side_Reactions Phenoxide Phenoxide Ion (Ar-O⁻) O_Alkylation O-Alkylation (Desired Product - Ether) Phenoxide->O_Alkylation Attack at Oxygen C_Alkylation C-Alkylation (Side Product) Phenoxide->C_Alkylation Attack at Ring Elimination E2 Elimination (Side Product - Alkene) Phenoxide->Elimination Acts as Base AlkylHalide Alkyl Halide (R-CH₂-CH₂-X) AlkylHalide->O_Alkylation AlkylHalide->C_Alkylation AlkylHalide->Elimination

References

Technical Support Center: Synthesis of 2-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxyphenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The primary side reactions encountered during the chlorination of 4-methoxyphenol are:

  • Isomer Formation: The formation of the undesired regioisomer, 3-Chloro-4-methoxyphenol. The methoxy and hydroxyl groups are ortho-, para-directing, leading to potential chlorination at the position meta to the hydroxyl group.

  • Over-chlorination: The addition of more than one chlorine atom to the aromatic ring, resulting in dichlorinated byproducts such as 2,6-Dichloro-4-methoxyphenol and 2,3-Dichloro-4-methoxyphenol.

  • Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, such as quinones. This is often indicated by a darkening of the reaction mixture.

  • Incomplete Reaction: Unreacted 4-methoxyphenol may remain in the final product if the reaction does not proceed to completion.

Q2: How can I minimize the formation of the 3-Chloro-4-methoxyphenol isomer?

A2: The formation of the 3-chloro isomer is a common challenge in electrophilic aromatic substitution of 4-substituted phenols. To favor the desired ortho-chlorination, consider the following strategies:

  • Choice of Chlorinating Agent: The use of sulfuryl chloride (SO₂Cl₂) often provides better regioselectivity compared to chlorine gas.

  • Catalyst Selection: The use of specific catalysts can significantly influence the ortho/para product ratio. For instance, some organocatalysts have been shown to provide high ortho-selectivity in the chlorination of phenols.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the competing isomerization and side reactions.

Q3: What causes the reaction mixture to turn dark, and how can I prevent it?

A3: A dark coloration in the reaction mixture is typically due to the oxidation of the phenolic starting material or product. To mitigate this:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Control of Reaction Temperature: Avoid excessive heating, as higher temperatures can accelerate oxidation processes.

  • Purity of Reagents: Ensure that the starting materials and solvents are free from oxidizing impurities.

Q4: How can I effectively remove the dichlorinated byproducts?

A4: Dichlorinated byproducts can be challenging to separate from the desired product due to their similar polarities. Effective purification methods include:

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating chlorinated phenols. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) can provide good separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity requirements, preparative HPLC can offer excellent resolution and separation of closely related isomers and byproducts.

  • Recrystallization: If a suitable solvent system is found, recrystallization can be an effective method for purifying the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Increase reaction time. - Ensure the molar ratio of the chlorinating agent is sufficient. - Check the activity of the catalyst, if used.
Degradation of product during workup.- Use milder workup conditions. - Avoid prolonged exposure to high temperatures or strong acids/bases.
High percentage of 3-Chloro-4-methoxyphenol Poor regioselectivity.- Optimize the choice of catalyst and solvent. - Lower the reaction temperature. - Consider a different chlorinating agent known for better ortho-selectivity.
Significant formation of dichlorinated products Excess of chlorinating agent.- Use a stoichiometric amount or a slight excess of the chlorinating agent. - Slowly add the chlorinating agent to the reaction mixture to maintain a low instantaneous concentration.
High reaction temperature.- Perform the reaction at a lower temperature to control the rate of the second chlorination.
Product is dark or contains colored impurities Oxidation of the phenol.- Run the reaction under an inert atmosphere (N₂ or Ar). - Use degassed solvents. - Purify the starting material to remove any oxidizing impurities.
Difficulty in isolating the pure product Co-elution of impurities during chromatography.- Optimize the mobile phase for better separation. - Consider using a different stationary phase for chromatography. - Employ preparative HPLC for challenging separations.
Product oiling out during recrystallization.- Use a different solvent or solvent mixture for recrystallization. - Try seeding the solution with a small crystal of the pure product.

Quantitative Data on Side Reactions

The following table summarizes typical yields and byproduct formation in the chlorination of 4-substituted phenols, based on analogous reactions reported in the literature. It is important to note that the exact percentages can vary depending on the specific reaction conditions.

Product/Byproduct Typical Yield/Percentage (Analogous Reaction) Reference
2-Chloro-4-methylphenol93.16%[2]
Unreacted 4-methylphenol0.46%[2]
Other unknown substances~3.5%[2]
3-Chloro-4-methoxyphenolLow, but can be a significant impurity without proper control[1]
Dichlorinated phenolsFormation is likely if excess chlorinating agent is used

Experimental Protocols

Key Experiment: Ortho-selective Chlorination of 4-Methoxyphenol (Adapted from a similar procedure for 4-methylphenol) [2]

Materials:

  • 4-Methoxyphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

  • Diphenyl sulfide (or other diaryl sulfide catalyst)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxyphenol (1.0 eq) in anhydrous DCM.

  • Add the catalyst system, consisting of anhydrous AlCl₃ (e.g., 1 mol%) and diphenyl sulfide (e.g., 1 mol%).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.0-1.1 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 1-2 hours, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield pure this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound and Side Reactions A 4-Methoxyphenol E Oxidation Products (e.g., Quinones) A->E Oxidation Chlorination + Cl+ A->Chlorination Chlorination B This compound (Desired Product) D 2,6-Dichloro-4-methoxyphenol (Over-chlorination) B->D Further Chlorination B->E Oxidation C 3-Chloro-4-methoxyphenol (Isomeric Impurity) Chlorination->B Ortho-attack (Major) Chlorination->C Meta-attack (Minor) Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound Check_Reaction Analyze Crude Reaction Mixture (TLC, GC-MS) Start->Check_Reaction Incomplete_Reaction High amount of starting material? Check_Reaction->Incomplete_Reaction Side_Products High amount of side products? Incomplete_Reaction->Side_Products No Increase_Time Increase reaction time or re-evaluate stoichiometry Incomplete_Reaction->Increase_Time Yes Optimize_Conditions Optimize reaction conditions (temp, catalyst) Side_Products->Optimize_Conditions Yes Purification_Issue Product loss during purification? Side_Products->Purification_Issue No End Improved Yield Increase_Time->End Optimize_Conditions->End Optimize_Purification Optimize purification method (e.g., different solvent system) Purification_Issue->Optimize_Purification Yes Purification_Issue->End No Optimize_Purification->End

References

Optimization of reaction conditions for 2-Chloro-4-methoxyphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the optimization of reaction conditions for the synthesis of 2-Chloro-4-methoxyphenol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Yield of this compound

  • Question: My reaction shows a very low conversion of the starting material, 4-methoxyphenol. What are the possible causes and solutions?

  • Answer: Low conversion can be attributed to several factors:

    • Inactive Chlorinating Agent: Ensure the sulfuryl chloride (SO₂Cl₂) is fresh and has been stored under anhydrous conditions. Over time, it can decompose, especially with exposure to moisture.

    • Suboptimal Reaction Temperature: The chlorination of phenols is temperature-sensitive. If the temperature is too low, the reaction rate will be very slow. Conversely, a temperature that is too high can lead to side reactions and degradation of the product. It is recommended to start at a lower temperature (e.g., 0-5 °C) and gradually warm the reaction mixture to room temperature.

    • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Issue 2: Formation of Significant Impurities

  • Question: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

  • Answer: The primary impurity in this reaction is often the dichlorinated product, 2,6-dichloro-4-methoxyphenol. The hydroxyl and methoxy groups are strongly activating, making the aromatic ring susceptible to multiple substitutions.[1] To minimize the formation of this and other byproducts:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of 4-methoxyphenol to sulfuryl chloride. Adding the sulfuryl chloride dropwise to the solution of 4-methoxyphenol can help to maintain a low concentration of the chlorinating agent and reduce the likelihood of dichlorination.

    • Choice of Solvent: The polarity of the solvent can influence the selectivity of the reaction. Non-polar solvents are often preferred for halogenation reactions to control the reactivity.

    • Reaction Temperature: As mentioned previously, maintaining a controlled temperature is crucial. Higher temperatures can increase the rate of side reactions.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate pure this compound from the reaction mixture. What purification methods are most effective?

  • Answer: The purification of chlorinated phenols can be challenging due to the presence of closely boiling isomers and starting material.[2]

    • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a gradient elution system of ethyl acetate and hexane is a good starting point.

    • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique. Experiment with different solvent systems to find one that provides good separation.

    • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation may be a viable option, although it may be difficult to separate from isomeric impurities with similar boiling points.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution of 4-methoxyphenol using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). The hydroxyl and methoxy groups direct the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the methoxy group, the chlorination occurs at the ortho position to the hydroxyl group.[3]

Q2: Why is sulfuryl chloride often preferred over chlorine gas for laboratory-scale synthesis?

A2: Sulfuryl chloride is a liquid at room temperature, making it easier and safer to handle in a laboratory setting compared to chlorine gas. It also allows for more precise control over the stoichiometry of the reaction.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (4-methoxyphenol) and the appearance of the product (this compound).

Q4: What are the key safety precautions to take during this synthesis?

A4: Sulfuryl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Therefore, the reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

Data Presentation

The following table summarizes the impact of various reaction conditions on the yield and selectivity of the chlorination of 4-methoxyphenol. The data is illustrative and based on general principles of electrophilic aromatic substitution.

Parameter Condition A Condition B Condition C Expected Outcome
Chlorinating Agent SO₂Cl₂SO₂Cl₂Cl₂SO₂Cl₂ is generally easier to handle in a lab setting.
Molar Ratio (Substrate:Reagent) 1:11:1.21:1A slight excess of the chlorinating agent may lead to higher conversion but also more dichlorination.
Temperature 0 °C to RT50 °CRTLower temperatures generally favor higher selectivity and reduce side reactions.
Solvent DichloromethaneAcetonitrileDichloromethaneNon-polar solvents often provide better control over the reaction.
Catalyst NoneLewis AcidNoneA Lewis acid catalyst can increase the reaction rate but may also decrease selectivity.
Approximate Yield (%) 75-8560-7070-80Optimal conditions balance conversion and selectivity.
Purity (%) >95~80~90Lower temperatures and controlled stoichiometry lead to higher purity.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes a general procedure for the chlorination of 4-methoxyphenol using sulfuryl chloride.

Materials:

  • 4-methoxyphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Dissolve 4-methoxyphenol (1 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C using an ice bath.

  • Slowly add sulfuryl chloride (1 equivalent) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis cluster_optimization Optimization Loop start Start: 4-methoxyphenol & SO2Cl2 dissolve Dissolve 4-methoxyphenol in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_so2cl2 Add SO2Cl2 dropwise cool->add_so2cl2 react Stir at RT & Monitor (TLC/GC) add_so2cl2->react quench Quench with NaHCO3 react->quench optimize Analyze Results & Optimize Conditions (Temp, Time, Stoichiometry) react->optimize extract Extract with DCM quench->extract wash Wash with H2O & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify analyze Characterize Pure Product purify->analyze end End: this compound analyze->end optimize->add_so2cl2

Caption: Workflow for the synthesis and optimization of this compound.

References

Technical Support Center: Purification of Crude 2-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chloro-4-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities can include starting materials, regioisomers (such as 4-chloro-2-methoxyphenol), and colored oxidation byproducts like quinone-type compounds, which can give the crude product a pink or brown hue.[1][2]

Q2: What are the primary methods for purifying crude this compound?

The primary purification techniques for solid organic compounds like this compound are recrystallization, column chromatography, and distillation.[3] The choice of method depends on the nature of the impurities and the desired final purity.

Q3: My purified this compound is turning pink or brown during storage. What is causing this and how can I prevent it?

Phenols are susceptible to oxidation by air and light, which forms colored quinone-type impurities.[1][2] To prevent this, store the purified compound in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., nitrogen or argon). Storing at a low temperature can also slow down the oxidation process.

Q4: What is the melting point of pure this compound?

The reported melting point of this compound is in the range of 41-44°C.[4][5] A broad melting point range of your purified product may indicate the presence of impurities.

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solute is coming out of the solution at a temperature above its melting point, which is common with impure compounds.

  • Troubleshooting & Optimization:

    • Reheat and Add More Solvent: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature upon cooling.

    • Slow Cooling: Allow the solution to cool more slowly. Insulating the flask or allowing it to cool on a surface that doesn't draw away heat quickly can help.

    • Change Solvent System: If the issue persists, a different solvent or a solvent pair may be necessary. A solvent in which the compound is less soluble at higher temperatures might be beneficial.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is supersaturated, or too much solvent was used.

  • Troubleshooting & Optimization:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solution's surface. Microscopic scratches can provide nucleation sites for crystal growth.[6]

      • Seeding: Add a small crystal of pure this compound to the supersaturated solution to act as a template.[6]

    • Concentration: If too much solvent was used, gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could cause rapid precipitation of impurities. Once the volume is reduced, allow the solution to cool slowly again.[6]

Issue 3: The recrystallization yield is very low.

  • Possible Cause: Excessive use of solvent, premature crystallization during filtration, or incomplete crystallization.

  • Troubleshooting & Optimization:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Preheat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing on the filter paper.[6]

    • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.[1][6]

Column Chromatography

Issue 1: Poor separation of the desired compound from impurities.

  • Possible Cause: Inappropriate solvent system (mobile phase) or stationary phase.

  • Troubleshooting & Optimization:

    • Optimize Solvent System: Use thin-layer chromatography (TLC) to screen various solvent systems to find one that provides good separation between this compound and its impurities. Aim for an Rf value of around 0.3 for the desired compound.[7]

    • Add Acetic Acid: If tailing is observed on the TLC plate or during column chromatography, adding a small amount of acetic acid (e.g., 0.5%) to the eluent can help to sharpen the bands.[1]

    • Change Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica, if separation on silica gel is not effective.[1]

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.

  • Troubleshooting & Optimization:

    • Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.

    • Check Solvent Polarity: Ensure your mobile phase is sufficiently polar. For phenols, higher percentages of polar solvents like methanol in dichloromethane may be required.[1]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Based on solubility tests, a suitable solvent system for this compound could be a mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexanes, water). For this protocol, we will use an ethanol/water solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[6]

  • Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[6]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexanes and ethyl acetate determined by TLC analysis).

  • Column Packing: Clamp the column vertically and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[1][8] Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[7] Allow the silica to settle and add another layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[1]

Quantitative Data Summary

The following table summarizes typical physical properties of this compound.

PropertyValueReference
Molecular FormulaC₇H₇ClO₂[4][5][9][10]
Molecular Weight158.58 g/mol [4][9][10]
AppearanceWhite to cream to yellow to brown crystalline powder or fused solid[5][9]
Melting Point41-44 °C[4][5]
Boiling Point241 °C (for 4-chloro-2-methoxyphenol)[11]
Density1.153 g/mL at 25 °C[4]

Visualizations

Recrystallization_Workflow start Crude This compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter crystallize Induce Crystallization (add anti-solvent & cool) hot_filter->crystallize isolate Isolate Crystals (vacuum filtration) crystallize->isolate wash Wash with ice-cold solvent isolate->wash dry Dry under vacuum wash->dry end Pure This compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude This compound prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure This compound evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting_Logic start Purification Issue Encountered oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals poor_separation Poor Separation? start->poor_separation reheat Reheat & Add Solvent Slow Cooling oiling_out->reheat Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes concentrate Concentrate Solution no_crystals->concentrate Yes optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent Yes add_acid Add Acetic Acid to Eluent poor_separation->add_acid Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Chlorination of 4-Methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 4-methoxyphenol. Our aim is to help you improve reaction yields and address common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the monochlorination of 4-methoxyphenol?

The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho-, para-directing. In the electrophilic chlorination of 4-methoxyphenol, the major product is typically 2-chloro-4-methoxyphenol, resulting from chlorination at the position ortho to the hydroxyl group and meta to the methoxy group. The hydroxyl group is a more strongly activating group than the methoxy group, thus directing the substitution.

Q2: Which chlorinating agents are most suitable for the chlorination of 4-methoxyphenol?

Common and effective chlorinating agents for this reaction include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).[1] Sulfuryl chloride is a powerful reagent that often requires a catalyst, while NCS is a milder, solid reagent that is easier to handle.[2]

Q3: How can I control the regioselectivity of the chlorination to favor the ortho-product?

Achieving high ortho-selectivity is a key challenge. The choice of catalyst and solvent plays a crucial role. For instance, the use of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) in combination with a diaryl sulfide can promote ortho-chlorination.[3]

Q4: What are the common side products, and how can their formation be minimized?

The most common side products are the isomeric 3-chloro-4-methoxyphenol and dichlorinated products such as 2,6-dichloro-4-methoxyphenol. To minimize their formation, it is crucial to control the stoichiometry of the chlorinating agent, maintain a low reaction temperature, and monitor the reaction progress closely to avoid over-chlorination.[3]

Q5: Can the methoxy group be cleaved during the chlorination reaction?

While less common under standard chlorination conditions for phenols, ether cleavage can occur under harsh acidic conditions or at elevated temperatures. Using milder reagents and controlled temperatures helps to prevent the cleavage of the methoxy group.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Possible CauseTroubleshooting Suggestion
Inactive Chlorinating Agent Use a fresh bottle of sulfuryl chloride or N-chlorosuccinimide. SO₂Cl₂ can decompose over time.
Inactive Catalyst If using a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), ensure it is anhydrous. Moisture will deactivate these catalysts.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, consider a modest increase in temperature or extending the reaction time.
Incorrect Stoichiometry Ensure the molar ratio of the chlorinating agent to 4-methoxyphenol is optimized. A slight excess of the chlorinating agent (e.g., 1.0-1.1 equivalents) is often used.[3]

Issue 2: Formation of Significant Amounts of Dichlorinated Byproducts

Possible CauseTroubleshooting Suggestion
Excess Chlorinating Agent Use a molar ratio of chlorinating agent to 4-methoxyphenol of 1:1 or slightly less. Add the chlorinating agent dropwise to the reaction mixture to avoid localized high concentrations.
Elevated Reaction Temperature Perform the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity for monochlorination.
Prolonged Reaction Time Stop the reaction as soon as the starting material is consumed, as determined by TLC or GC-MS analysis.

Issue 3: Poor Regioselectivity (Formation of other monochlorinated isomers)

Possible CauseTroubleshooting Suggestion
Inappropriate Catalyst or Solvent Experiment with different catalyst systems. For ortho-selectivity, a combination of a Lewis acid and a diaryl sulfide has been shown to be effective.[3] The choice of solvent can also influence regioselectivity; non-polar solvents are often preferred.
Reaction Temperature Too High Higher temperatures can sometimes lead to a loss of selectivity. Running the reaction at lower temperatures may improve the desired isomer ratio.

Issue 4: Difficult Purification of the Final Product

Possible CauseTroubleshooting Suggestion
Co-elution of Isomers in Chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate closely related isomers.
Similar Boiling Points of Product and Byproducts If using distillation for purification, a fractional distillation column may be required to separate components with close boiling points.
Product Decomposition During Workup Ensure the workup procedure is performed promptly and at a low temperature, especially if acidic or basic conditions are used.

Experimental Protocols

Protocol 1: Chlorination of 4-Methoxyphenol using Sulfuryl Chloride

This protocol is adapted from a general procedure for the ortho-chlorination of substituted phenols.[3]

  • Materials:

    • 4-Methoxyphenol

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Diphenyl sulfide

    • Sulfuryl chloride (SO₂Cl₂)

    • Inert solvent (e.g., dichloromethane)

    • Water

    • Brine

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-methoxyphenol in the inert solvent.

    • Add the catalyst system consisting of anhydrous AlCl₃ (0.1-10% by weight based on 4-methoxyphenol) and diphenyl sulfide (0.1-10% by weight based on 4-methoxyphenol).[3]

    • Cool the mixture in an ice bath to 0-5°C.

    • Slowly add sulfuryl chloride (1.0-1.1 molar equivalents) via the dropping funnel while maintaining the temperature below 10°C.[3]

    • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by GC or TLC.

    • Upon completion, quench the reaction by slowly adding water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Protocol 2: Chlorination of 4-Methoxyphenol using N-Chlorosuccinimide (NCS)

This protocol is a general method for the chlorination of activated aromatic rings.[2]

  • Materials:

    • 4-Methoxyphenol

    • N-Chlorosuccinimide (NCS)

    • Aqueous solvent (e.g., water or a mixture of water and a co-solvent)

    • Hydrochloric acid (HCl, catalytic amount if needed)

  • Procedure:

    • To a stirred solution of 4-methoxyphenol (10 mmol) in water (20 mL), add N-Chlorosuccinimide (12 mmol).[2]

    • If the reaction is slow, a catalytic amount of hydrochloric acid (0.5-1.0 mL) can be added.[2]

    • Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS.

    • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Representative Yields for the Chlorination of Substituted Phenols

Starting MaterialChlorinating AgentCatalyst SystemSolventTemp. (°C)Time (h)Major ProductYield (%)Reference
4-MethylphenolChlorineAlCl₃, Diphenyl sulfideNone22-3342-Chloro-4-methylphenol93.16[4]
4-MethylphenolSulfuryl ChlorideAlCl₃, Diphenyl sulfideNone28-3012-Chloro-4-methylphenol>90[4]
PhenolSulfuryl ChlorideFeCl₃, Diphenyl sulfideNone251.754-Chlorophenol89.5[5]

Visualizations

Chlorination_Workflow Experimental Workflow for Chlorination of 4-Methoxyphenol start Start dissolve Dissolve 4-Methoxyphenol and Catalyst in Solvent start->dissolve cool Cool to 0-5 °C dissolve->cool add_reagent Add Chlorinating Agent (SO2Cl2 or NCS) Dropwise cool->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor Reaction (TLC/GC-MS) react->monitor quench Quench Reaction (e.g., with water) monitor->quench Reaction Complete workup Aqueous Workup (Wash, Dry) quench->workup purify Purify Product (Chromatography/Distillation) workup->purify end End purify->end

Caption: Experimental Workflow for Chlorination

Troubleshooting_Yield Troubleshooting Low Yield low_yield Low Yield check_reagents Check Reagent Activity - Fresh Chlorinating Agent? - Anhydrous Catalyst? low_yield->check_reagents check_conditions Verify Reaction Conditions - Correct Temperature? - Sufficient Reaction Time? low_yield->check_conditions check_stoichiometry Review Stoichiometry - Correct Molar Ratios? low_yield->check_stoichiometry solution1 Use Fresh Reagents/ Anhydrous Catalyst check_reagents->solution1 Inactive Reagents solution2 Optimize Temperature/ Increase Reaction Time check_conditions->solution2 Suboptimal Conditions solution3 Adjust Molar Ratios check_stoichiometry->solution3 Incorrect Ratios

Caption: Troubleshooting Low Yield

Reaction_Pathway Chlorination Reaction Pathways substrate 4-Methoxyphenol reagent + Chlorinating Agent (e.g., SO2Cl2, NCS) product_ortho This compound (Major Product) reagent->product_ortho Ortho-chlorination byproduct_meta 3-Chloro-4-methoxyphenol (Minor Byproduct) reagent->byproduct_meta Meta-chlorination byproduct_di 2,6-Dichloro-4-methoxyphenol (Over-chlorination) product_ortho->byproduct_di Further Chlorination

Caption: Chlorination Reaction Pathways

References

Preventing C-alkylation side reactions with phenoxides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenoxide alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their phenoxide alkylation reactions, with a focus on preventing undesired C-alkylation side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of phenoxide alkylation?

A phenoxide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions).[1][2][3] Consequently, alkylation can result in two types of products:

  • O-alkylation: The desired product, an ether, is formed when the alkylating agent reacts with the oxygen atom.[3]

  • C-alkylation: A side reaction where the alkylating agent attaches to a carbon atom on the aromatic ring, typically at the ortho or para position, leading to substituted phenols.[1][3]

Q2: My reaction is yielding a significant amount of C-alkylated product. What are the most likely causes?

Several factors can favor the undesired C-alkylation. The most common culprits include:

  • Solvent Choice: The use of protic solvents, such as water, methanol, or ethanol, can lead to increased C-alkylation.[3] These solvents form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and leaving the carbon atoms of the ring more available for attack.[3][4]

  • Ion Pairing: A high degree of association between the phenoxide anion and its counter-ion (e.g., Li⁺, Na⁺) can shield the oxygen atom, promoting C-alkylation.[1]

  • High Temperatures: In some cases, C-alkylation is the thermodynamically more stable outcome, and higher reaction temperatures can favor its formation.[1]

Q3: How can I improve the selectivity for O-alkylation?

To favor the formation of the desired ether product, consider the following adjustments to your experimental setup:

  • Solvent: Employ polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.[5] These solvents do not form strong hydrogen bonds with the phenoxide oxygen, leaving it more accessible for alkylation.

  • Counter-ion: Use larger counter-ions like potassium (K⁺) or cesium (Cs⁺), or add crown ethers to chelate smaller cations. This promotes the dissociation of the ion pair, generating a more reactive "naked" phenoxide ion that preferentially undergoes O-alkylation.

  • Phase-Transfer Catalysis (PTC): This is a highly effective technique for selective O-alkylation.[4][6] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide anion from an aqueous or solid phase into an organic phase where it is highly reactive and shielded from protic solvation, thus favoring O-alkylation.[4][7]

  • Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate, as O-alkylation is often the kinetically favored pathway.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of C-alkylation product Use of protic solvents (e.g., ethanol, methanol).Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3][5]
Strong ion pairing between the phenoxide and its counter-ion.Use a larger counter-ion (e.g., K⁺ instead of Na⁺) or add a crown ether to sequester the cation.
High reaction temperature.Attempt the reaction at a lower temperature to favor the kinetically controlled O-alkylation product.[1]
Low reaction yield Poor solubility of the phenoxide salt.Employ a phase-transfer catalyst to bring the phenoxide into the organic phase.[7][8]
Sterically hindered phenol or alkylating agent.Increase the reaction time or temperature moderately. For highly hindered phenols, using a dipolar aprotic solvent like DMSO is crucial.[5]
Formation of dialkylated byproducts Excess of alkylating agent or prolonged reaction time.Use a stoichiometric amount of the alkylating agent and monitor the reaction progress closely (e.g., by TLC or GC) to stop it upon consumption of the starting material.
Reaction does not proceed Weak base used for deprotonation.Ensure a sufficiently strong base is used to completely deprotonate the phenol. The pKa of the phenol should be considered when selecting the base.
Deactivated alkylating agent.Use a fresh or purified alkylating agent.

Experimental Protocols

Protocol 1: O-Alkylation of 4-Nitrophenol using Phase-Transfer Catalysis

This protocol describes a typical solid-liquid phase-transfer catalyzed O-alkylation, which minimizes C-alkylation by avoiding protic solvents and promoting a highly reactive phenoxide in the organic phase.

Materials:

  • 4-Nitrophenol

  • Benzyl bromide

  • Potassium carbonate (anhydrous, powdered)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq), powdered anhydrous potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add anhydrous acetonitrile to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.

Protocol 2: Selective O-Alkylation in a Homogeneous Aprotic Medium

This protocol is suitable for phenoxides that are soluble in aprotic solvents and aims to suppress C-alkylation by controlling the reaction environment.

Materials:

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl iodide (e.g., ethyl iodide)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Carefully add sodium hydride (1.1 eq) to the DMF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve phenol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • Cool the reaction mixture back to 0°C.

  • Add the alkyl iodide (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting phenol is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

G cluster_0 Phenoxide Ion Formation cluster_1 Alkylation Pathways phenol Phenol (Ar-OH) phenoxide Phenoxide Anion (Ar-O-) phenol->phenoxide Deprotonation base Base (e.g., K2CO3) base->phenoxide o_alkylation O-Alkylation Product (Ether, Ar-O-R) phenoxide->o_alkylation Favored in Aprotic Solvents c_alkylation C-Alkylation Product (Substituted Phenol) phenoxide->c_alkylation Favored in Protic Solvents alkyl_halide Alkylating Agent (R-X) alkyl_halide->o_alkylation alkyl_halide->c_alkylation

Caption: Competing O- vs. C-alkylation pathways for the phenoxide anion.

G cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase phenoxide_salt Phenoxide Salt (ArO- M+) ion_pair Lipophilic Ion Pair (ArO- Q+) phenoxide_salt->ion_pair Ion Exchange catalyst_salt Catalyst Salt (Q+ X-) catalyst_salt->ion_pair product Ether Product (Ar-O-R) ion_pair->product Alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->product catalyst_regen Regenerated Catalyst Salt (Q+ X-) product->catalyst_regen catalyst_regen->catalyst_salt Phase Transfer

Caption: Workflow of Phase-Transfer Catalyzed (PTC) O-alkylation of phenoxides.

References

Technical Support Center: Selective Alkylation of Chlorohydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective alkylation of chlorohydroquinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during the selective alkylation of chlorohydroquinone.

Q1: I am getting a low yield of my desired mono-O-alkylated chlorohydroquinone. What are the likely causes and how can I improve it?

A1: Low yields of the mono-O-alkylated product are a common issue. Several factors could be contributing to this problem. Here’s a step-by-step troubleshooting guide:

  • Incomplete Deprotonation: The phenoxide formation is the first critical step. Ensure your base is strong enough and used in a sufficient amount (at least one equivalent) to deprotonate the hydroxyl group of chlorohydroquinone. The choice of base is crucial; stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be more effective than weaker bases like potassium carbonate (K₂CO₃), especially if your solvent is not optimal.

  • Reaction Time and Temperature: The Williamson ether synthesis, a common method for this alkylation, can be slow.[1][2] Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[3] Increasing the reaction temperature can also enhance the reaction rate, but be cautious as this may also promote side reactions.[]

  • Purity of Reagents and Solvent: Ensure that your chlorohydroquinone, alkylating agent, and solvent are pure and dry. Water in the reaction mixture can consume the base and hinder the formation of the phenoxide. Anhydrous solvents should be used.

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent plays a significant role. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[5] Using a more reactive alkyl halide could improve your yield.

Q2: My main problem is the formation of the di-alkylated byproduct. How can I improve the selectivity for the mono-alkylated product?

A2: Achieving high selectivity for mono-alkylation over di-alkylation is a primary challenge in the alkylation of dihydroxybenzenes. Here are some strategies to enhance mono-selectivity:

  • Stoichiometry is Key: The most effective method to favor mono-alkylation is to use a molar excess of chlorohydroquinone relative to the alkylating agent.[3][6] A common starting point is a 2:1 or even a 5:1 molar ratio of chlorohydroquinone to the alkylating agent.[6] This statistically favors the reaction of the alkylating agent with an unreacted chlorohydroquinone molecule over the second hydroxyl group of a mono-alkylated product.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture over an extended period can help maintain a low concentration of the alkylating agent, further promoting mono-alkylation.[6]

  • Choice of Base and Solvent: A weaker base, like K₂CO₃, can sometimes provide better selectivity for mono-alkylation as it generates the phenoxide in lower concentrations. The solvent can also influence selectivity; polar aprotic solvents like DMF or acetonitrile are often used in Williamson ether synthesis.[7]

Q3: I am observing the formation of a C-alkylated product instead of the desired O-alkylated ether. What causes this and how can I prevent it?

A3: The formation of C-alkylated byproducts arises from the ambident nature of the phenoxide nucleophile, which has electron density on both the oxygen and the aromatic ring. The following factors influence the O- versus C-alkylation ratio:

  • Hard and Soft Acids and Bases (HSAB) Theory: According to HSAB theory, "hard" electrophiles tend to react at the "harder" oxygen atom, while "softer" electrophiles may react at the "softer" carbon atoms of the ring. Alkyl halides are generally considered soft electrophiles. To favor O-alkylation, you might consider converting the alkyl halide to a harder electrophile, such as an alkyl tosylate.

  • Solvent Effects: The choice of solvent can significantly impact the regioselectivity. Protic solvents can solvate the oxygen atom of the phenoxide, making it less available for reaction and potentially increasing the proportion of C-alkylation. Aprotic solvents are generally preferred for O-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can also play a role. Larger, "softer" cations like cesium (Cs⁺) can sometimes favor O-alkylation.

Q4: How can I effectively purify my mono-alkylated chlorohydroquinone from the unreacted starting material and the di-alkylated byproduct?

A4: The purification of the mono-alkylated product often requires chromatographic techniques due to the similar polarities of the components.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the mono-ether, di-ether, and unreacted chlorohydroquinone.[8][9][10] A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.

  • Recrystallization: If the mono-alkylated product is a solid, recrystallization can be an effective purification method, provided a suitable solvent system can be found that selectively dissolves the impurities.[11]

  • Acid-Base Extraction: The unreacted chlorohydroquinone, being more acidic than the mono-ether, can sometimes be removed by a careful extraction with a dilute aqueous base. However, the pKa difference might not be large enough for a clean separation.

Data Presentation: Influence of Reaction Parameters on Alkylation of Chlorohydroquinone

The following tables summarize hypothetical, yet realistic, quantitative data to illustrate the impact of various reaction parameters on the selective mono-O-alkylation of chlorohydroquinone. These tables are intended as a guide for reaction optimization.

Table 1: Effect of Base on Mono- vs. Di-alkylation

EntryBase (1.2 eq)SolventTemp (°C)Time (h)Mono-ether Yield (%)Di-ether Yield (%)
1K₂CO₃Acetone60245530
2NaHTHF65127025
3Cs₂CO₃DMF80127520
4t-BuOKTHF2586828

Reaction Conditions: Chlorohydroquinone (1.0 eq), Benzyl Bromide (1.0 eq).

Table 2: Effect of Stoichiometry on Selectivity

EntryChlorohydroquinone:Benzyl Bromide RatioBase (K₂CO₃)SolventTemp (°C)Time (h)Mono-ether Yield (%)Di-ether Yield (%)
11:11.2 eqAcetone60245530
22:11.2 eqAcetone60247515
33:11.2 eqAcetone6024855
45:11.2 eqAcetone602490<2

Table 3: Effect of Solvent on O- vs. C-Alkylation

EntrySolventBase (NaH)Temp (°C)Time (h)O-Alkylation Yield (%)C-Alkylation Yield (%)
1THF (aprotic)1.2 eq651270< 5
2DMF (aprotic)1.2 eq801278< 5
3Ethanol (protic)1.2 eq78184515
4Acetonitrile (aprotic)1.2 eq801272< 5

Reaction Conditions: Chlorohydroquinone (1.0 eq), Benzyl Bromide (1.0 eq).

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis for Mono-O-Alkylation of Chlorohydroquinone

This protocol aims for the selective mono-alkylation using an excess of chlorohydroquinone.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add chlorohydroquinone (2.0 equivalents) and a suitable base (e.g., anhydrous potassium carbonate, 2.2 equivalents).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., acetone or DMF) to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: Dissolve the alkylating agent (e.g., benzyl bromide, 1.0 equivalent) in a small amount of the reaction solvent. Add this solution dropwise to the stirred suspension of chlorohydroquinone and base at room temperature over 30-60 minutes.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress by TLC. The reaction may take several hours to reach completion.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

  • Extraction: Combine the filtrate and washings. If a water-miscible solvent was used, remove it under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired mono-O-alkylated chlorohydroquinone.

Protocol 2: Phase-Transfer Catalyzed (PTC) Alkylation of Chlorohydroquinone

This protocol utilizes a phase-transfer catalyst to facilitate the reaction in a biphasic system, which can sometimes offer milder conditions and improved selectivity.[12][13][14]

  • Reaction Setup: In a round-bottom flask, combine chlorohydroquinone (2.0 equivalents), the alkylating agent (1.0 equivalent), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents).

  • Addition of Biphasic System: Add an organic solvent (e.g., toluene or dichloromethane) and an aqueous solution of a base (e.g., 50% NaOH).

  • Reaction: Stir the biphasic mixture vigorously at a suitable temperature (e.g., 40-60 °C). The high-speed stirring is crucial to maximize the interfacial area between the two phases. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography as described in Protocol 1.

Visualizations

Experimental_Workflow start Start: Reagents & Glassware setup Reaction Setup: Chlorohydroquinone, Base, Solvent start->setup add_alkyl Add Alkylating Agent (Dropwise) setup->add_alkyl react Reaction under Controlled Temperature add_alkyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up: Filter, Extract monitor->workup Complete purify Purification: Column Chromatography workup->purify end End: Pure Mono-ether purify->end

Caption: General experimental workflow for the selective O-alkylation of chlorohydroquinone.

Troubleshooting_Tree start Low Yield of Mono-ether? check_sm Starting Material Remaining? start->check_sm Yes check_diether Significant Di-ether Formation? start->check_diether No check_sm->check_diether No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_c_alk C-Alkylated Byproduct? check_diether->check_c_alk No poor_selectivity Poor Selectivity check_diether->poor_selectivity Yes wrong_regiochem Incorrect Regiochemistry check_c_alk->wrong_regiochem Yes sol_incomplete Increase Temp/Time Use stronger base Check reagent purity incomplete_rxn->sol_incomplete sol_selectivity Use excess chlorohydroquinone Slow addition of alkylating agent poor_selectivity->sol_selectivity sol_regiochem Use aprotic solvent Consider tosylate leaving group wrong_regiochem->sol_regiochem

Caption: Troubleshooting decision tree for common issues in selective chlorohydroquinone alkylation.

O_vs_C_Alkylation cluster_reactants Reactants Chlorohydroquinone Chlorohydroquinone Phenoxide Chlorophenoxide (Ambident Nucleophile) Chlorohydroquinone->Phenoxide + Base Base Base Alkyl_Halide Alkyl Halide (R-X) O_Alkylation O-Alkylation (Ether Product) C_Alkylation C-Alkylation (Byproduct) Phenoxide->O_Alkylation + R-X (favored in aprotic solvent) Phenoxide->C_Alkylation + R-X (can occur in protic solvent)

Caption: Competing pathways of O- versus C-alkylation of the chlorophenoxide intermediate.

References

Technical Support Center: Optimizing Base Selection for Reactions with 2-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 2-Chloro-4-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate base to achieve optimal reaction outcomes. The following sections contain frequently asked questions (FAQs), troubleshooting guides, and generalized experimental protocols for common synthetic transformations.

Understanding the Substrate: this compound

The reactivity of this compound is governed by its key functional groups: a phenolic hydroxyl, a chloro substituent, and a methoxy substituent.

  • Phenolic Hydroxyl (-OH): This group is acidic and can be deprotonated by a base to form a nucleophilic phenoxide ion.

  • Chloro Group (-Cl): As an electron-withdrawing group, the chloro substituent increases the acidity of the phenolic hydroxyl, making it easier to deprotonate compared to phenol itself.[1][2]

  • Methoxy Group (-OCH₃): This group exhibits a dual electronic effect. It has an electron-withdrawing inductive effect and a stronger electron-donating resonance effect.[3][4] The overall impact on acidity and nucleophilicity depends on its position relative to the reacting center.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right strength of base for my reaction?

A1: The choice of base strength depends primarily on the pKa of the proton you need to remove and the sensitivity of other functional groups in your molecule.

  • For deprotonating the phenolic hydroxyl: Given the increased acidity of this compound, moderately strong bases like alkali carbonates (K₂CO₃, Cs₂CO₃) or hydroxides (NaOH, KOH) are often sufficient, especially for forming the phenoxide for reactions like Williamson ether synthesis.

  • For complete and irreversible deprotonation: Stronger bases such as sodium hydride (NaH) or sodium tert-butoxide (NaOt-Bu) are recommended. These are often used when a weaker base gives low yields or slow reaction rates.

  • For palladium-catalyzed cross-couplings: The base often plays a role beyond simple deprotonation, such as in the transmetalation step of a Suzuki coupling.[5][6] The choice depends on the specific catalytic cycle. (See dedicated sections below).

Q2: Can the choice of base affect the selectivity of my reaction?

A2: Yes, absolutely. The base can influence both chemo- and regioselectivity. For instance, in a Williamson ether synthesis, a very strong base might lead to side reactions. The counter-ion of the base (e.g., Na⁺, K⁺, Cs⁺) can also influence reactivity and selectivity by coordinating with intermediates.

Q3: My starting material is degrading. Could the base be the cause?

A3: Yes. Strong bases, particularly in combination with heat, can cause decomposition of sensitive substrates. If you observe significant charring, discoloration, or a multitude of spots on your TLC plate, consider using a milder base or running the reaction at a lower temperature. For example, in Buchwald-Hartwig aminations, strong bases like NaOt-Bu can be incompatible with certain functional groups like esters.[7]

Troubleshooting Guides & Reaction-Specific Recommendations

This section provides detailed guidance for common issues encountered in three major classes of reactions involving this compound.

Williamson Ether Synthesis

This reaction is a classic method for forming ethers via an Sₙ2 reaction between the phenoxide of this compound and an alkyl halide.[8][9][10]

Troubleshooting
Problem Potential Cause Troubleshooting Solution
Low or No Yield Incomplete deprotonation: The base may not be strong enough to fully form the phenoxide anion.Switch to a stronger base like sodium hydride (NaH) to ensure complete and irreversible deprotonation. Use an aprotic solvent like THF or DMF.
Poor alkylating agent: The alkyl halide may be too sterically hindered (e.g., secondary or tertiary) or unreactive.Use a primary alkyl halide or a more reactive leaving group like a tosylate (OTs) or mesylate (OMs).[8]
Side Product Formation Elimination (E2) reaction: If using a secondary or tertiary alkyl halide, the strongly basic phenoxide can act as a base, causing elimination instead of substitution.[10]Always choose a methyl or primary alkyl halide for the Williamson ether synthesis.[8]
Reaction with solvent: The phenoxide may react with certain solvents.Use inert, aprotic solvents such as DMF, DMSO, THF, or acetonitrile.
Reaction is very slow Insufficient temperature or poor solubility: Reactants may not be soluble or have enough energy to overcome the activation barrier.Gently heat the reaction mixture (e.g., to 50-80 °C). Ensure all reagents are fully dissolved. Using a base like K₂CO₃ in DMF is a common condition for this.[11]
Base Selection Comparison (Illustrative)
BaseStrengthTypical SolventsAdvantagesDisadvantages
K₂CO₃ ModerateDMF, AcetonitrileInexpensive, easy to handle, mild.May not be strong enough for complete deprotonation; can lead to slower reactions.
NaOH/KOH StrongTHF, Water (biphasic)Inexpensive, readily available.Can introduce water, which may not be suitable for all substrates.
NaH Very StrongTHF, DMFEnsures complete, irreversible deprotonation.[10]Highly reactive, moisture-sensitive, requires inert atmosphere.
Cs₂CO₃ ModerateDMF, DioxaneOften gives higher yields due to the "caesium effect," which increases nucleophilicity of the phenoxide.More expensive.
Suzuki-Miyaura Cross-Coupling

In this palladium-catalyzed reaction, the chloro group on this compound is replaced. The base is crucial for activating the boronic acid partner for the transmetalation step.[5][6]

Troubleshooting
Problem Potential Cause Troubleshooting Solution
Low or No Yield Incorrect base: The chosen base may be too weak or may not form the necessary boronate species for transmetalation.Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. An aqueous solution of the base is typically required.
Catalyst deactivation: The palladium catalyst may be poisoned or deactivated.Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Use degassed solvents.
Protodeboronation of Boronic Acid Base is too strong or reaction time is too long: The boronic acid is being replaced by a proton from the solvent/water before it can couple.Use a milder base like KF or Na₂CO₃. Use a boronic ester (e.g., pinacol ester) which can be more stable.[12]
Homocoupling of Boronic Acid Presence of oxygen: Oxygen can facilitate the homocoupling of the boronic acid.Thoroughly degas all solvents and reagents before adding the palladium catalyst.
Base Selection Comparison (Illustrative Yields for a Generic Aryl Chloride Coupling)
BaseSolvent SystemTemperature (°C)Typical YieldReference
Na₂CO₃ Toluene/Ethanol/H₂O80ModerateGeneral Suzuki Conditions
K₂CO₃ Dioxane/H₂O100Good[13]
K₃PO₄ Dioxane/H₂O100Often High[14]
Cs₂CO₃ Dioxane100Often HighGeneral Suzuki Conditions
KF Dioxane100Good (especially for sensitive substrates)[13]
Buchwald-Hartwig Amination

This reaction forms a C-N bond, coupling an amine with the aryl chloride. A strong, non-nucleophilic base is typically required to deprotonate the amine or the intermediate palladium complex.[15][16][17]

Troubleshooting
Problem Potential Cause Troubleshooting Solution
Low or No Yield Base is too weak: Incomplete deprotonation of the amine or palladium-amine complex.Sodium or lithium alkoxides (NaOt-Bu, LiHMDS) are the most common and effective bases.[7]
Ligand incompatibility: The chosen phosphine ligand may not be optimal for the substrate or base.For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required.[15]
Side Product Formation Hydrodehalogenation: The starting aryl chloride is reduced to an arene.This can sometimes be suppressed by changing the base or solvent. Ensure strictly anhydrous and anaerobic conditions.
Substrate Degradation Base incompatibility: The strong base (e.g., NaOt-Bu) may be reacting with other functional groups on your substrate or amine.Switch to a weaker base like Cs₂CO₃ or K₃PO₄, though this often requires higher temperatures and may result in lower yields.[7]
Base Selection Comparison (Illustrative)
BaseStrengthTypical SolventsAdvantagesDisadvantages
NaOt-Bu Very StrongToluene, DioxaneHighly effective, promotes fast reaction rates.[7]Can be incompatible with base-sensitive groups (e.g., esters, ketones).[7]
LiHMDS Very StrongTHF, TolueneTolerates some protic functional groups.[7]Air and moisture sensitive.
K₃PO₄ / Cs₂CO₃ ModerateToluene, DioxaneMilder, compatible with more functional groups.Often requires higher temperatures and longer reaction times; may give lower yields.

Generalized Experimental Protocols

Safety Note: Always conduct a thorough literature search and safety assessment before starting any new reaction. Handle all reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of this compound.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq.) and anhydrous DMF (approx. 0.5 M).

  • Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution and stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add the primary alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the coupling of this compound with a generic arylboronic acid.

  • Preparation: In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary.

  • Solvent Addition: Add a degassed solvent mixture, typically Dioxane and water (e.g., 4:1 ratio, 0.2 M).

  • Reaction: Purge the flask with an inert gas (e.g., Argon) for 15 minutes, then heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualized Workflows and Logic

The following diagrams illustrate the decision-making process for base selection and a typical experimental workflow.

Base_Selection_Workflow start Start: Optimizing Base for This compound reaction_type What is the reaction type? start->reaction_type williamson Williamson Ether Synthesis (O-Alkylation) reaction_type->williamson Sₙ2 suzuki Suzuki Coupling (C-C Bond Formation) reaction_type->suzuki Pd-cat. C-C buchwald Buchwald-Hartwig (C-N Bond Formation) reaction_type->buchwald Pd-cat. C-N williamson_q1 Is incomplete reaction a concern? williamson->williamson_q1 williamson_a1_yes Use Strong Base: NaH in THF/DMF williamson_q1->williamson_a1_yes Yes williamson_a1_no Start with Mild Base: K₂CO₃ or Cs₂CO₃ in DMF williamson_q1->williamson_a1_no No/Unsure suzuki_q1 Are substrates base-sensitive? suzuki->suzuki_q1 suzuki_a1_yes Use Milder Base: KF or Na₂CO₃ suzuki_q1->suzuki_a1_yes Yes suzuki_a1_no Use Stronger Inorganic Base: K₃PO₄ or Cs₂CO₃ suzuki_q1->suzuki_a1_no No buchwald_q1 Are substrates sensitive to strong nucleophilic bases? buchwald->buchwald_q1 buchwald_a1_yes Use Weaker Base: K₃PO₄ or Cs₂CO₃ (May require more forcing conditions) buchwald_q1->buchwald_a1_yes Yes buchwald_a1_no Use Strong Non-Nucleophilic Base: NaO-t-Bu or LHMDS buchwald_q1->buchwald_a1_no No

Caption: Decision tree for selecting a suitable base for common reactions.

Experimental_Workflow setup 1. Reaction Setup - Flame-dry glassware - Add Substrate & Reagents - Add Solvent inert 2. Inert Atmosphere - Purge with N₂ or Ar - Degas Solvents setup->inert base_cat 3. Add Base & Catalyst - Add Base - Add Pd-catalyst (if required) inert->base_cat reaction 4. Reaction - Stir at specified temperature - Monitor by TLC / LC-MS base_cat->reaction workup 5. Aqueous Work-up - Quench reaction - Extract with organic solvent reaction->workup purify 6. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate solvent - Column Chromatography workup->purify analysis 7. Analysis - Characterize pure product (NMR, MS, etc.) purify->analysis

Caption: Generalized workflow for cross-coupling reactions.

References

Technical Support Center: 2-Chloro-4-methoxyphenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding temperature control in coupling reactions involving 2-Chloro-4-methoxyphenol. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound, with a focus on temperature-related problems.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Reaction temperature is too low: The activation energy for the oxidative addition of the aryl chloride is not being met.[1][2] 2. Catalyst decomposition: The reaction temperature is too high, leading to the degradation of the palladium catalyst. 3. Inactive catalyst: The palladium(II) precatalyst was not properly reduced to the active palladium(0) species.1. Gradually increase the reaction temperature: Incrementally raise the temperature by 10-20 °C and monitor the reaction progress by TLC or LC-MS. For Suzuki-Miyaura reactions, a typical starting range is 80-110 °C.[3] For Buchwald-Hartwig aminations, refluxing in a solvent like toluene is common. 2. Optimize catalyst and ligand loading: If higher temperatures are necessary, consider using a more thermally stable ligand or a pre-catalyst. 3. Ensure inert atmosphere: Use properly degassed solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent catalyst oxidation.
Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling) 1. High reaction temperature: Elevated temperatures can promote side reactions such as the reduction of the aryl chloride (hydrodehalogenation) or the homocoupling of the boronic acid in Suzuki reactions.[4] 2. Prolonged reaction time at high temperature: Even at an optimal temperature, extended heating can lead to the accumulation of byproducts.1. Lower the reaction temperature: Once the reaction has initiated, try reducing the temperature to the minimum required to sustain the catalytic cycle. 2. Monitor the reaction closely: Track the consumption of starting materials and the formation of the product to avoid unnecessarily long reaction times. 3. Adjust stoichiometry: Ensure the precise stoichiometry of reagents, as an excess of the boronic acid or amine can sometimes contribute to side reactions.
Reaction Stalls Before Completion 1. Catalyst deactivation: The catalyst may become deactivated over the course of the reaction, which can be exacerbated by temperature. 2. Insufficient base: The base may be consumed or not be strong enough to facilitate the catalytic cycle effectively at the given temperature.1. Add a fresh portion of catalyst: If the reaction stalls, adding a small amount of fresh catalyst may restart the reaction. 2. Screen different bases: The choice of base can significantly impact the reaction. Consider switching to a stronger or more soluble base. For Buchwald-Hartwig reactions, sodium tert-butoxide is common, while carbonates or phosphates are often used in Suzuki couplings.[3]
Poor Reproducibility 1. Inconsistent temperature control: Fluctuations in the reaction temperature can lead to variable yields and impurity profiles. 2. Presence of oxygen or moisture: Contamination with air or water can inconsistently deactivate the catalyst.1. Use a reliable heating system: Employ an oil bath or a heating mantle with a temperature controller for precise and uniform heating. 2. Use anhydrous and degassed reagents and solvents: Ensure all components of the reaction are free from water and oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for Suzuki-Miyaura coupling of this compound?

A1: For many Suzuki-Miyaura reactions involving aryl chlorides, a temperature range of 80-110 °C is often effective.[3] However, the optimal temperature can depend on the specific boronic acid, catalyst, ligand, and solvent used. It is generally recommended to start with a temperature around 80-90 °C and gradually increase it if the reaction is sluggish.[1][2]

Q2: I am observing significant hydrodehalogenation of this compound in my Buchwald-Hartwig reaction. How can I minimize this?

A2: Hydrodehalogenation is often a result of high reaction temperatures or a non-optimal catalyst/ligand combination. To minimize this side reaction, you can try lowering the reaction temperature after the initial oxidative addition has occurred. Alternatively, screening different bulky, electron-rich phosphine ligands may help to favor the desired C-N bond formation over the competing reduction pathway.[4]

Q3: Can Ullmann coupling of this compound be performed at a lower temperature?

A3: Traditional Ullmann reactions often require very high temperatures (sometimes up to 200 °C).[5] However, modern modifications using specific ligands can facilitate the reaction at significantly lower temperatures, sometimes as low as 90-105 °C.[6] The success of a lower-temperature Ullmann coupling will be highly dependent on the choice of the copper source and the ligand.

Q4: How does the choice of solvent affect the optimal temperature for my coupling reaction?

A4: The solvent's boiling point will set the upper limit for the reaction temperature at atmospheric pressure. For instance, a Buchwald-Hartwig reaction in toluene is often run at reflux, which is around 111 °C. Solvents like dioxane (boiling point ~101 °C) or DMF (boiling point ~153 °C) will allow for different temperature ranges to be explored. The polarity of the solvent can also influence the reaction rate and, consequently, the required temperature.[7]

Quantitative Data Summary

The following tables provide a general overview of typical temperature conditions for common coupling reactions involving aryl chlorides. Note that these are starting points, and optimization for this compound is recommended.

Table 1: Typical Temperature Ranges for Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst/Ligand SystemSolventBaseTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂ / SPhosTolueneK₃PO₄100-11070-95
Pd₂(dba)₃ / XPhosDioxaneK₂CO₃90-10075-98
Pd/CDMF/H₂ONa₂CO₃80-10070-98[1]

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst/Ligand SystemSolventBaseTemperature (°C)Typical Yield Range (%)
Pd₂(dba)₃ / XPhosTolueneNaOtBuReflux (~111)85-95
Pd(OAc)₂ / BINAPDioxaneCs₂CO₃10080-92

Table 3: Temperature Considerations for Ullmann Diaryl Ether Synthesis

Copper SourceLigandSolventTemperature (°C)Notes
CuIN,N-Dimethyl GlycineDioxane90[6]Lower temperatures are possible with appropriate ligands.
Copper powderNone(High-boiling solvent)140-200[5]Classic conditions often require harsh temperatures.
CuIPPh₃o-xylene140[8]Non-polar solvents may require higher temperatures.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the arylboronic acid (1.2 equivalents) and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Stir the mixture for 15 minutes at room temperature.

  • Add this compound (1.0 equivalent).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 2.0 equivalents) to a dry reaction vessel.

  • Add degassed solvent (e.g., toluene).

  • Stir the mixture at room temperature for 5 minutes.

  • Add this compound (1.0 equivalent) and the desired amine (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • After completion (typically 6-24 hours), cool the mixture to room temperature and quench with water.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visual Guides

Temperature_Troubleshooting_Workflow start Start: Low or No Product Yield check_temp Is Reaction Temperature > 80°C? start->check_temp increase_temp Action: Increase Temperature (e.g., to 90-110°C) check_temp->increase_temp No side_products Are Side Products Observed? check_temp->side_products Yes monitor_reaction Monitor Reaction by TLC/LC-MS increase_temp->monitor_reaction monitor_reaction->side_products lower_temp Action: Lower Temperature (e.g., by 10°C) side_products->lower_temp Yes (e.g., Hydrodehalogenation) check_atmosphere Is Atmosphere Inert? side_products->check_atmosphere No success Reaction Successful lower_temp->success optimize_ligand Action: Screen Ligands (e.g., more stable/bulky) optimize_ligand->success check_atmosphere->optimize_ligand Yes degas_solvents Action: Degas Solvents and Re-purge with Inert Gas check_atmosphere->degas_solvents No degas_solvents->start

Caption: Troubleshooting workflow for low yield in coupling reactions.

Reaction_Setup_Workflow start Start: Prepare Reaction Vessel add_solids Add Catalyst, Ligand, and Base under Inert Gas start->add_solids add_solvent Add Anhydrous, Degassed Solvent add_solids->add_solvent pre_stir Stir at Room Temperature (Catalyst Pre-activation) add_solvent->pre_stir add_reagents Add this compound and Coupling Partner pre_stir->add_reagents heat Heat to Target Temperature (e.g., 80-110°C) add_reagents->heat monitor Monitor Progress (TLC, LC-MS, GC) heat->monitor workup Cool, Quench, and Extract monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: Monitoring Reaction Progress of 2-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for monitoring the reaction progress of 2-Chloro-4-methoxyphenol. This guide is intended for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) for both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) techniques.

General Reaction Monitoring Workflow

The following diagram illustrates the general workflow for monitoring a chemical reaction using either TLC or HPLC.

Reaction Monitoring Workflow General Workflow for Reaction Monitoring cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Interpretation start Start Reaction aliquot Withdraw Aliquot from Reaction Mixture start->aliquot quench Quench Reaction (if necessary) aliquot->quench dilute Dilute Sample quench->dilute tlc_hplc TLC or HPLC Analysis dilute->tlc_hplc develop Develop Plate (TLC) / Inject Sample (HPLC) tlc_hplc->develop visualize Visualize Plate (TLC) / Detect Signal (HPLC) develop->visualize analyze Analyze Chromatogram/Plate visualize->analyze compare Compare with Standards analyze->compare determine Determine Reaction Progress compare->determine end Reaction Complete or Adjust Conditions determine->end

Caption: General workflow for monitoring reaction progress using TLC or HPLC.

Thin Layer Chromatography (TLC) Analysis

TLC is a rapid and effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

Experimental Protocol: TLC Monitoring

1. Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., ferric chloride solution)

2. Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and close the lid.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spot the Plate:

    • Dissolve a small amount of the starting material in a volatile solvent and spot it on the 'SM' lane.

    • At various time points during the reaction, withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on the 'RM' lane.

    • On the 'C' lane, first spot the starting material, let it dry, and then spot the reaction mixture on top of it. This helps to differentiate between spots with similar Rf values.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate.

  • Visualize and Analyze:

    • Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this compound should be UV-active.[1] Circle the spots with a pencil.

    • For enhanced visualization, especially for phenolic compounds, dip or spray the plate with a ferric chloride stain. Phenols typically produce a distinct color (often red or purple).[2]

    • Monitor the disappearance of the starting material spot and the appearance of the product spot(s) in the reaction mixture lane over time. The reaction is considered complete when the starting material spot is no longer visible.

Quantitative Data: Recommended TLC Mobile Phases

The ideal mobile phase will provide a good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8. Since this compound is a moderately polar compound, a mixture of a non-polar and a polar solvent is recommended.

Mobile Phase CompositionSolvent Ratio (v/v)Notes
Hexane : Ethyl Acetate80 : 20 to 60 : 40A good starting point for many organic reactions. Adjust the ratio to optimize separation.
Dichloromethane : Methanol98 : 2 to 95 : 5Useful for more polar products.
Toluene : Acetone9 : 1A good general choice for phenolic compounds.[3]
TLC Troubleshooting and FAQs

Q1: My spots are streaking or elongated. What should I do?

  • A1: This is often due to sample overloading. Try diluting your sample before spotting.[4] For acidic compounds like phenols, adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve spot shape.[4]

Q2: I don't see any spots on my TLC plate.

  • A2: This could be due to several reasons:

    • The sample is too dilute. Try spotting multiple times in the same location, allowing the solvent to dry between applications.[4]

    • The compound is not UV-active. While this compound is expected to be UV-active, some products may not be. Use a chemical stain like ferric chloride or p-anisaldehyde for visualization.[1][5]

    • The compound may have evaporated if it is volatile.

Q3: The Rf values are too high (spots are near the solvent front) or too low (spots are near the baseline). How can I fix this?

  • A3: This indicates an inappropriate mobile phase polarity.

    • If the Rf is too high, the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., use more hexane in a hexane/ethyl acetate mixture).[4]

    • If the Rf is too low, the mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., use more ethyl acetate).[4]

Q4: The spots for my reactant and product are very close together.

  • A4: To improve separation:

    • Try a different mobile phase system. A change in solvent can alter the selectivity of the separation.

    • Use a longer TLC plate to allow for a greater separation distance.

    • A two-dimensional TLC can be performed where the plate is developed in one solvent, dried, rotated 90 degrees, and then developed in a second solvent.[6]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides quantitative data on the progress of a reaction, allowing for the determination of the concentration of reactants and products over time.

Experimental Protocol: HPLC Monitoring

This protocol is adapted from a method for a structurally similar compound, 2-Amino-4-methoxyphenol, and should be a good starting point for this compound.

1. Materials and Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • HPLC grade water

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0-4.5)
Gradient Start with a higher aqueous percentage and gradually increase the acetonitrile percentage. A good starting point is 85% Buffer to 50% Buffer over 10-15 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength ~280-290 nm (A UV scan of this compound should be performed to determine the optimal wavelength)
Run Time 15-20 minutes

3. Procedure:

  • Prepare the Mobile Phase:

    • Phosphate Buffer (0.05 M): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to the desired value (e.g., 3.5) with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the required compositions of mobile phase A (Buffer) and B (Acetonitrile). Degas the mobile phases before use.

  • Prepare Standard Solutions:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards at different concentrations.

  • Prepare the Sample:

    • At various time points, withdraw an aliquot from the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration standards.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.[7]

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared reaction mixture samples.

    • Monitor the chromatograms for the disappearance of the reactant peak and the appearance of the product peak(s). The peak area can be used to quantify the concentration of each component.

HPLC Troubleshooting and FAQs

HPLC Troubleshooting HPLC Troubleshooting Decision Tree cluster_pressure Pressure Issues cluster_baseline Baseline Issues cluster_peak Peak Shape Issues start Problem Observed high_pressure High Backpressure start->high_pressure low_pressure Low/No Backpressure start->low_pressure pressure_fluctuation Pressure Fluctuations start->pressure_fluctuation baseline_noise Noisy Baseline start->baseline_noise baseline_drift Drifting Baseline start->baseline_drift peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peaks Split Peaks start->split_peaks sol_hp1 Check for blockages in tubing/frits high_pressure->sol_hp1 sol_hp2 Column contamination high_pressure->sol_hp2 sol_lp1 Check for leaks low_pressure->sol_lp1 sol_lp2 Pump issue low_pressure->sol_lp2 sol_pf1 Air bubbles in pump pressure_fluctuation->sol_pf1 sol_pf2 Faulty check valves pressure_fluctuation->sol_pf2 sol_bn1 Inadequate mobile phase degassing baseline_noise->sol_bn1 sol_bn2 Detector lamp issue baseline_noise->sol_bn2 sol_bd1 Column temperature fluctuation baseline_drift->sol_bd1 sol_bd2 Mobile phase composition change baseline_drift->sol_bd2 sol_pt1 Silanol interactions (adjust pH) peak_tailing->sol_pt1 sol_pt2 Column overload peak_tailing->sol_pt2 sol_pf1_peak Sample solvent stronger than mobile phase peak_fronting->sol_pf1_peak sol_pf2_peak Column collapse peak_fronting->sol_pf2_peak sol_sp1 Clogged column inlet frit split_peaks->sol_sp1 sol_sp2 Sample injection issue split_peaks->sol_sp2

Caption: A decision tree for troubleshooting common HPLC issues.

Q1: My retention times are shifting.

  • A1: Fluctuations in retention time can be caused by:

    • Changes in mobile phase composition: Ensure accurate preparation and proper mixing of the mobile phase.

    • Temperature variations: Use a column oven to maintain a consistent temperature.

    • Column degradation: The column may need to be cleaned or replaced.

    • Inadequate equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a run.[8]

Q2: I am observing a noisy or drifting baseline.

  • A2: An unstable baseline is often due to:

    • Dissolved gas in the mobile phase: Degas the mobile phase thoroughly.[9]

    • Contaminated mobile phase or detector cell: Use high-purity solvents and flush the system if necessary.[9]

    • Fluctuations in column temperature: Use a column oven.

    • A failing detector lamp.

Q3: My peaks are tailing.

  • A3: Peak tailing for phenolic compounds on a C18 column can be due to interactions with residual silanol groups on the silica support. To mitigate this:

    • Lower the pH of the mobile phase: This will protonate the silanol groups, reducing their interaction with the analyte. A pH of around 3 is often effective.

    • Sample overload: Inject a smaller volume or a more dilute sample.

Q4: I see extra peaks in my chromatogram (ghost peaks).

  • A4: Ghost peaks can arise from:

    • Impurities in the mobile phase.

    • Contamination from a previous injection: Run a blank gradient to wash the column.

    • Degradation of the sample in the autosampler.

Q5: The system backpressure is too high.

  • A5: High backpressure is typically caused by a blockage. Check the following in order:

    • In-line filter or guard column: These may be clogged and need replacement.

    • Column inlet frit: This can become blocked with particulate matter from the sample. Try back-flushing the column (disconnect it from the detector first).

    • Tubing: Check for any kinks or blockages in the system tubing.

References

Validation & Comparative

A Spectroscopic Showdown: 2-Chloro-4-methoxyphenol vs. Guaiacol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural and electronic properties of chemical compounds is paramount. This guide provides an objective spectroscopic comparison of 2-Chloro-4-methoxyphenol and guaiacol, offering a comprehensive overview of their characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

This comparative analysis is supported by experimental data and detailed methodologies to aid in the accurate identification, characterization, and application of these compounds in various research and development endeavors.

Executive Summary

This compound and guaiacol (2-methoxyphenol) are aromatic compounds that share a core methoxyphenol structure but differ by the presence of a chlorine atom on the benzene ring of the former. This single substitution significantly influences their electronic environment and, consequently, their spectroscopic profiles. This guide will delineate these differences through a side-by-side comparison of their spectral data.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry for this compound and guaiacol.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~6.9 (d)Doublet1HAr-H
~6.8 (dd)Doublet of Doublets1HAr-H
~6.7 (d)Doublet1HAr-H
~5.7 (s)Singlet1H-OH
3.77 (s)Singlet3H-OCH₃
Guaiacol [1]~6.9-7.1 (m)Multiplet4HAr-H
~5.7 (s, br)Singlet (broad)1H-OH
3.92 (s)Singlet3H-OCH₃
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
CompoundChemical Shift (δ) ppm
This compound 150.9, 149.2, 119.8, 116.3, 115.8, 113.9, 56.1
Guaiacol [1]146.6, 145.8, 121.3, 120.0, 114.5, 110.9, 55.9
Table 3: IR Spectroscopic Data (cm⁻¹)
CompoundO-H StretchC-H (Aromatic) StretchC-O StretchC-Cl Stretch
This compound [2]~3400 (broad)~3000-3100~1200-1300~700-800
Guaiacol [3]~3450 (broad)~3000-3100~1200-1260N/A
Table 4: UV-Vis Spectroscopic Data
Compoundλmax (nm)Solvent
This compound Not readily available in literature-
Guaiacol [4][5]~275, ~280Water/Acetonitrile
Table 5: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [6]158/160 (due to ³⁵Cl/³⁷Cl isotopes)143, 115, 87, 69
Guaiacol [2]124109, 81, 65, 53

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited. Specific parameters may vary based on the instrument and experimental conditions.

¹H and ¹³C NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired. For ¹³C NMR, a larger number of scans (1024 or more) are required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy

A small amount of the liquid sample (or a KBr pellet for a solid sample) is placed on the attenuated total reflectance (ATR) crystal of an FT-IR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water). The concentration is adjusted to yield an absorbance reading between 0.1 and 1. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically from 200 to 400 nm, against a solvent blank.

Mass Spectrometry (Electron Ionization)

A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Concepts

The following diagrams illustrate key concepts related to the spectroscopic comparison and biological activities of the two compounds.

Spectroscopic_Workflow cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis This compound This compound NMR NMR This compound->NMR IR IR This compound->IR UV_Vis UV_Vis This compound->UV_Vis MS MS This compound->MS Guaiacol Guaiacol Guaiacol->NMR Guaiacol->IR Guaiacol->UV_Vis Guaiacol->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Property_Comparison Property Comparison Structure_Elucidation->Property_Comparison

Caption: Workflow for Spectroscopic Comparison.

Biological_Activity_Comparison cluster_guaiacol Guaiacol cluster_chloro This compound Guaiacol Guaiacol NFkB_Inhibition NF-κB Inhibition Guaiacol->NFkB_Inhibition Antioxidant Antioxidant Activity Guaiacol->Antioxidant Antimicrobial Antimicrobial Activity Guaiacol->Antimicrobial Chloro This compound Hazard Hazardous Properties (Irritant) Chloro->Hazard

Caption: Conceptual Biological Activity Comparison.

Discussion of Spectroscopic Differences

The presence of the electron-withdrawing chlorine atom in this compound significantly impacts its spectroscopic properties compared to guaiacol.

  • ¹H NMR: The aromatic protons of this compound exhibit a more complex splitting pattern and are generally shifted slightly downfield due to the inductive effect of the chlorine. In contrast, the aromatic protons of guaiacol appear as a more condensed multiplet.

  • ¹³C NMR: The carbon atom bonded to the chlorine in this compound shows a characteristic downfield shift. The other aromatic carbon signals are also influenced by the chloro- and methoxy- substituents, leading to a different chemical shift pattern compared to guaiacol.

  • IR Spectroscopy: The most notable difference is the presence of a C-Cl stretching vibration in the fingerprint region of the this compound spectrum, which is absent in guaiacol.

  • UV-Vis Spectroscopy: While specific data for this compound is not as readily available, the chloro-substituent is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to guaiacol.

  • Mass Spectrometry: The mass spectrum of this compound is distinguished by the isotopic pattern of the molecular ion, with two peaks at m/z 158 and 160 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). Guaiacol shows a single molecular ion peak at m/z 124.

This comprehensive spectroscopic comparison provides a foundational dataset for researchers working with this compound and guaiacol, facilitating their accurate identification and characterization in complex matrices.

References

A Comparative Analysis of the Antioxidant Properties of Methoxyphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the antioxidant activities of methoxyphenol isomers—guaiacol (2-methoxyphenol), 3-methoxyphenol, and 4-methoxyphenol—reveals significant differences in their radical scavenging capabilities, underscoring the critical role of substituent positioning on the benzene ring. This guide synthesizes available experimental data to provide a comparative analysis for researchers, scientists, and professionals in drug development.

Quantitative Antioxidant Activity

The direct comparison of the antioxidant activity of the three methoxyphenol isomers is challenging due to a lack of studies that evaluate all three compounds under the same experimental conditions. However, by compiling data from various sources, a general trend in their efficacy can be observed. The antioxidant capacity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

CompoundAssayIC50 / Activity ValueKey Observations
Guaiacol (2-Methoxyphenol) DPPHData not consistently reported as IC50. Some studies indicate weaker activity compared to other phenols.[1][2]The presence of the methoxy group ortho to the hydroxyl group can lead to intramolecular hydrogen bonding, which may slightly reduce its hydrogen-donating ability compared to other isomers.[1]
3-Methoxyphenol DPPH, ABTS, FRAPSpecific IC50 or TEAC/FRAP values are not readily available in the reviewed literature.As a derivative of resorcinol, it is expected to possess antioxidant properties.[3] The meta positioning of the methoxy group is likely to influence its antioxidant capacity differently from the ortho and para isomers.
4-Methoxyphenol DPPHIC50 values for derivatives like 3-tert-Butyl-4-methoxyphenol (BHA) are in the range of 15-40 µg/mL.The para-position of the methoxy group can effectively stabilize the phenoxyl radical through resonance, often leading to potent antioxidant activity.[4]
4-Methoxyphenol FRAPA derivative, 3-tert-Butyl-4-methoxyphenol, exhibited a high FRAP value of 12341 µmol Fe2+/g in a comparative study.[4]This indicates a strong capacity to reduce ferric iron, a key mechanism of antioxidant action.

Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the initial free radicals; a lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) and FRAP values represent the antioxidant capacity relative to a standard (Trolox or Fe2+); higher values indicate greater antioxidant potential. The data presented is compiled from various studies and should be interpreted with caution due to differing experimental conditions.

Mechanism of Antioxidant Action

Phenolic compounds, including methoxyphenol isomers, primarily exert their antioxidant effects by acting as free radical scavengers. The hydroxyl (-OH) group on the phenol ring can donate a hydrogen atom to a reactive free radical, thereby neutralizing it and terminating the oxidative chain reaction. The stability of the resulting phenoxy radical is a crucial determinant of the antioxidant's effectiveness. The position of the methoxy (-OCH3) group influences this stability through inductive and resonance effects, thereby modulating the antioxidant capacity of the isomer.

Experimental Protocols

Detailed methodologies for the three key antioxidant assays are provided below to facilitate the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the pale yellow hydrazine by an antioxidant.

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare stock solutions of the test compounds (methoxyphenol isomers) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

    • Prepare a series of dilutions from the stock solutions.

  • Assay:

    • In a 96-well microplate, add 100 µL of the test compound or standard solution at various concentrations to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample and Standard Solutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock and diluted solutions of the test compounds and a standard (e.g., Trolox).

  • Assay:

    • In a 96-well microplate, add 20 µL of the test compound or standard solution to respective wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • A control well should contain 20 µL of the solvent and 180 µL of the ABTS•+ working solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.[5]

    • Prepare stock and diluted solutions of the test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox).

  • Assay:

    • In a 96-well microplate, add 20 µL of the test compound or standard solution to respective wells.

    • Add 180 µL of the FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.[6]

    • Measure the absorbance at 593 nm.[5][6]

  • Calculation:

    • A standard curve is generated using the absorbance values of the ferrous sulfate or Trolox standards.

    • The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents or Trolox equivalents.

Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway

Phenolic antioxidants can influence cellular signaling pathways involved in the response to oxidative stress. A key pathway is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf sMaf Maf->ARE Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

The Keap1-Nrf2 signaling pathway in response to oxidative stress.

References

Comparing the reactivity of 2-Chloro-4-methoxyphenol with other phenols

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Reactivity of 2-Chloro-4-methoxyphenol Against Other Phenolic Compounds

Introduction

For researchers and professionals in drug development, understanding the chemical reactivity of substituted phenols is paramount for the synthesis of novel bioactive molecules. This compound is a versatile building block, and its reactivity is uniquely influenced by the presence of both an electron-withdrawing chloro group and an electron-donating methoxy group. This guide provides a comparative analysis of the reactivity of this compound against other common phenols, supported by established chemical principles and experimental data.

The reactivity of a phenol is primarily determined by two factors: the acidity of the hydroxyl (-OH) group and the susceptibility of the aromatic ring to substitution reactions. These factors are governed by the electronic effects of the substituents attached to the ring.

Electronic Effects of Substituents on Phenol Reactivity

The reactivity of the phenol ring and its hydroxyl group is dictated by a combination of inductive and resonance effects of its substituents.

  • Inductive Effect (I): This is the transmission of charge through sigma (σ) bonds. Electron-withdrawing groups (like halogens) exert a negative inductive effect (-I), pulling electron density away from the ring and increasing the acidity of the phenolic proton. Electron-donating groups (like alkyl groups) have a positive inductive effect (+I).

  • Resonance Effect (M or R): This involves the delocalization of pi (π) electrons across the aromatic system. Electron-donating groups (like -OCH₃, -OH) have a positive resonance effect (+M), pushing electron density into the ring, particularly at the ortho and para positions. This activates the ring towards electrophilic attack but decreases the acidity of the phenol.[1][2] Conversely, electron-withdrawing groups (like -NO₂) exhibit a negative resonance effect (-M), pulling electron density from the ring and increasing acidity.[1][3]

In this compound, the chloro group is strongly electron-withdrawing via its -I effect, while the methoxy group is strongly electron-donating through its +M effect.[4][5] This creates a nuanced reactivity profile compared to simpler phenols.

electronic_effects cluster_phenol Phenol Ring cluster_effects Substituent Effects cluster_reactivity Impact on Reactivity Phenol Phenol (C₆H₅OH) EWG Electron-Withdrawing Groups (-Cl, -NO₂) EDG Electron-Donating Groups (-OCH₃, -CH₃) Acidity Phenolic Acidity EWG->Acidity Increases (-I, -M) EAS Electrophilic Aromatic Substitution (EAS) EWG->EAS Deactivates Ring EDG->Acidity Decreases (+M) EDG->EAS Activates Ring

Caption: Logical diagram of substituent effects on phenol reactivity.

Comparative Analysis of Phenolic Acidity

The acidity of a phenol, indicated by its pKa value (lower pKa means stronger acid), is a direct measure of the stability of the corresponding phenoxide ion. Electron-withdrawing groups stabilize the negative charge on the phenoxide ion, increasing acidity.[1][4] Electron-donating groups destabilize it, decreasing acidity.[6]

CompoundSubstituentsDominant Electronic Effects on AciditypKa (approx.)Relative Acidity vs. Phenol
Phenol-HBaseline9.98 - 10.0-
This compound 2-Cl, 4-OCH₃-I from Cl (increases acidity) vs. +M from OCH₃ (decreases acidity)~9.5More Acidic
4-Methoxyphenol4-OCH₃+M effect destabilizes phenoxide10.2Less Acidic
2-Chlorophenol2-ClStrong -I effect stabilizes phenoxide8.56More Acidic
4-Chlorophenol4-ClStrong -I effect stabilizes phenoxide9.42More Acidic
4-Nitrophenol4-NO₂Strong -I and -M effects strongly stabilize phenoxide7.15Much More Acidic
4-Methylphenol (p-Cresol)4-CH₃+I and hyperconjugation effects destabilize phenoxide10.26Less Acidic

Note: pKa values are approximate and can vary slightly based on measurement conditions.

The chlorine atom's strong inductive effect in this compound makes its hydroxyl group more acidic than that of phenol and 4-methoxyphenol.[4][7]

Reactivity in Electrophilic Aromatic Substitution (EAS)

In EAS reactions (e.g., nitration, halogenation, Friedel-Crafts), an electrophile attacks the electron-rich benzene ring.[8] Electron-donating groups activate the ring, making it more reactive, while electron-withdrawing groups deactivate it.

CompoundSubstituentsEffect on Aromatic RingExpected Reactivity in EAS vs. Phenol
Phenol-H-OH group is strongly activating (ortho, para-directing)-
This compound 2-Cl, 4-OCH₃Strong +M from -OCH₃ activates; -I from -Cl deactivates. Overall activated.More Reactive
4-Methoxyphenol4-OCH₃Very strong activation from -OCH₃ (+M effect)More Reactive
4-Chlorophenol4-ClWeak deactivation (-I > +M)Less Reactive
4-Nitrophenol4-NO₂Strong deactivation (-I, -M effects)Much Less Reactive
4-Methylphenol (p-Cresol)4-CH₃Activation from -CH₃ (+I, hyperconjugation)More Reactive

The potent +M effect of the methoxy group in this compound makes the ring highly activated towards electrophilic attack, despite the deactivating effect of the chlorine. The positions open for substitution are directed by the existing groups.

Reactivity in Nucleophilic Substitution

Nucleophilic substitution reactions on phenols, such as the Williamson ether synthesis, typically proceed via the phenoxide ion. The reactivity depends on the nucleophilicity of this ion. Electron-withdrawing groups can decrease the nucleophilicity of the phenoxide even as they increase the acidity of the parent phenol.[7]

Phenoxide fromSubstituentsEffect on NucleophilicityExpected Reactivity in Sₙ2 vs. Phenoxide
Phenol-HBaseline-
This compound 2-Cl, 4-OCH₃-I of Cl reduces electron density on oxygen; +M of OCH₃ slightly increases it.Less Reactive
4-Methoxyphenol4-OCH₃+M effect increases electron density on oxygenMore Reactive
4-Chlorophenol4-ClStrong -I effect reduces electron density on oxygenLess Reactive
4-Nitrophenol4-NO₂Strong -I and -M effects significantly reduce electron density on oxygenMuch Less Reactive
4-Methylphenol (p-Cresol)4-CH₃+I effect increases electron density on oxygenMore Reactive

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of an ether from a phenol, a key reaction for evaluating the nucleophilic character of the phenoxide.

experimental_workflow start Start dissolve 1. Dissolve phenol (e.g., this compound) in a polar aprotic solvent (e.g., DMF, Acetone). start->dissolve deprotonate 2. Add a base (e.g., K₂CO₃, NaH) to form the phenoxide ion. dissolve->deprotonate add_halide 3. Add the alkyl halide (e.g., CH₃I) dropwise to the reaction mixture. deprotonate->add_halide heat 4. Heat the reaction (e.g., 50-100 °C) and monitor progress by TLC. add_halide->heat workup 5. Perform aqueous workup: - Quench with water - Extract with organic solvent heat->workup purify 6. Dry, concentrate, and purify the crude product (e.g., column chromatography). workup->purify end End Product (Ether) purify->end

Caption: General workflow for Williamson Ether Synthesis.

Detailed Methodology:

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the selected phenol (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone. Add a base (1.1 to 1.5 equivalents), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution.[7] Stir the mixture at room temperature until deprotonation is complete (typically 30-60 minutes), resulting in the formation of the phenoxide salt.

  • Alkylation: To the stirred suspension of the phenoxide, add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to an appropriate temperature, generally between 50-100 °C. The reaction progress should be monitored using Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane.[7]

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure ether.

Conclusion

This compound exhibits a distinct reactivity profile shaped by the competing electronic effects of its chloro and methoxy substituents.

  • Acidity: It is a stronger acid than phenol and other phenols bearing electron-donating groups, owing to the inductive electron withdrawal by the chlorine atom.

  • Electrophilic Aromatic Substitution: The aromatic ring is activated, and more susceptible to electrophilic attack than phenol itself, due to the powerful electron-donating resonance effect of the para-methoxy group.

  • Nucleophilic Substitution: The corresponding phenoxide is less nucleophilic than that of phenol or methoxyphenol, a consequence of the electron-withdrawing nature of the adjacent chlorine.

This duality makes this compound a valuable and tunable intermediate in organic synthesis. Its enhanced acidity allows for easy formation of the phenoxide, while its activated ring is primed for further functionalization via electrophilic substitution, providing multiple pathways for the construction of complex molecules in drug discovery and materials science.

References

Validation of analytical methods for 2-Chloro-4-methoxyphenol quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 2-Chloro-4-methoxyphenol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of quantitative data in research, quality control, and drug development. This document outlines the experimental protocols and presents a comparative summary of expected performance characteristics for each method to aid in selecting the most suitable technique for your specific analytical needs.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the expected performance characteristics for the quantification of this compound using HPLC-UV, GC-MS, and UV-Visible Spectrophotometry. The data for HPLC-UV and GC-MS is based on validated methods for structurally similar compounds and serves as a reliable estimate of the performance for this compound.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Visible Spectrophotometry
Linearity (r²) > 0.999[1]> 0.995[2]> 0.999
Linear Range 1 - 100 µg/mL1 - 500 ng/mL[2]5 - 50 µg/mL
Limit of Detection (LOD) ~0.01%[1]~0.5 ng/mL[2]~1 µg/mL
Limit of Quantitation (LOQ) ~0.03%[1]~1.0 ng/mL[2]~3 µg/mL
Accuracy (% Recovery) 98 - 102%[1]95 - 105%98 - 102%
Precision (%RSD) < 1.0%[1]< 15%[2]< 2.0%
Specificity HighVery HighLow to Moderate
Throughput HighModerateHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound, offering high resolution and sensitivity.[1]

Instrumentation:

  • Standard HPLC system equipped with a UV-Vis detector.[1]

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% phosphoric acid.[1]

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards within the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.[1] Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30 °C[1]

    • Detection Wavelength: 280 nm[1]

    • Injection Volume: 10 µL[1]

  • Analysis: Inject the calibration standards and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it ideal for trace-level detection and confirmation.[2] For polar compounds like phenols, derivatization is often necessary to improve volatility.[1]

Instrumentation:

  • GC system coupled to a Mass Spectrometer.[1]

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

Reagents:

  • Helium (carrier gas)[1][2]

  • Suitable solvent (e.g., pyridine, ethyl acetate)[1][2]

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or MSTFA + 1% TMCS)[1][2]

  • This compound reference standard

Procedure:

  • Sample Preparation and Derivatization:

    • Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent like pyridine.[1]

    • Add 100 µL of a derivatizing agent such as BSTFA.[1]

    • Heat the mixture at 70 °C for 30 minutes to facilitate the derivatization reaction.[1]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C[2]

    • Carrier Gas Flow Rate: 1.0 mL/min[2]

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV[1][2]

    • Mass Range: 50-400 amu[2]

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.[1]

  • Quantification: Utilize Selected Ion Monitoring (SIM) for quantification, using a specific quantifier and qualifier ions for the derivatized analyte. Create a calibration curve from the derivatized standards to determine the sample concentration.

UV-Visible Spectrophotometry

This technique is a simple, cost-effective, and rapid method for the quantification of compounds that absorb UV or visible light. Its specificity can be limited in complex matrices.

Instrumentation:

  • UV-Visible Spectrophotometer

Reagents:

  • Suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

  • This compound reference standard

Procedure:

  • Solvent Selection and Wavelength Determination: Dissolve this compound in a suitable solvent and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen solvent. Create a series of calibration standards by serial dilution (e.g., 5-50 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the solvent to a concentration that falls within the linear range of the assay.

  • Analysis: Measure the absorbance of the blank (solvent), calibration standards, and the sample solution at the predetermined λmax.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Use the linear regression equation to calculate the concentration of this compound in the sample.

Mandatory Visualizations

The following diagrams illustrate the general workflows for analytical method validation and the specific workflow for HPLC analysis.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance linearity Linearity & Range set_acceptance->linearity accuracy Accuracy precision Precision specificity Specificity lod_loq LOD & LOQ robustness Robustness data_analysis Data Analysis robustness->data_analysis compare_criteria Compare with Criteria data_analysis->compare_criteria validation_report Validation Report compare_criteria->validation_report HPLC_Analysis_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_quant 3. Quantification mobile_phase Mobile Phase Preparation system_suitability System Suitability Test mobile_phase->system_suitability standard_prep Standard Solution Preparation standard_prep->system_suitability sample_prep Sample Preparation sample_prep->system_suitability injection Inject Standards & Samples system_suitability->injection chromatogram Generate Chromatograms injection->chromatogram calibration_curve Construct Calibration Curve chromatogram->calibration_curve concentration_calc Calculate Sample Concentration calibration_curve->concentration_calc

References

A Comparative Analysis of 2-Chloro-4-methoxyphenol and 4-chlorophenol Hydrogenolysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of dehalogenation reactions is paramount for the synthesis of fine chemicals and pharmaceuticals. This guide provides a comparative analysis of the catalytic hydrogenolysis of 2-Chloro-4-methoxyphenol and 4-chlorophenol, offering insights into their reactivity, experimental protocols, and reaction pathways.

Quantitative Data on 4-Chlorophenol Hydrogenolysis

The catalytic hydrogenolysis of 4-chlorophenol to phenol is a well-documented process, with palladium-based catalysts being particularly effective. The following table summarizes key experimental data from various studies.

CatalystSupportH₂ SourceTemperature (°C)Pressure (atm)SolventInitial Concentration (mg/L)Product Yield (%)Citation
5% PdAl₂O₃H₂ gasAmbient1Water49.5593.8 (Phenol)[1]
5% PdrGOH₂ gasAmbient1Water95.4883.9 (Phenol)[1]
0.5% Pdγ-Al₂O₃H₂ gas20-401WaterNot specifiedHigh conversion[2]
0.5% Ptγ-Al₂O₃H₂ gas20-401WaterNot specifiedLower activity than Pd[2]
0.5% Rhγ-Al₂O₃H₂ gas20-401WaterNot specifiedHigh activity, further hydrogenation to cyclohexanone/cyclohexanol[2]
Pd-Cuγ-Al₂O₃H₂ gasNot specifiedNot specifiedWaterNot specifiedHigh activity, inhibited further hydrogenation of phenol[3]

Comparative Analysis: this compound vs. 4-chlorophenol

Reactivity:

Direct experimental data for the hydrogenolysis of this compound is scarce. However, based on studies of other chlorophenol isomers, we can infer its likely reactivity. Research on the catalytic dechlorination of chlorophenol isomers (ortho-, meta-, and para-) has shown that the position of the chlorine atom significantly influences the reaction rate. In one study using a palladium/iron catalyst, ortho-chlorophenol exhibited the highest dechlorination rate constant compared to meta- and para-chlorophenol.

This compound has a chlorine atom at the ortho position relative to the hydroxyl group. This suggests that it would likely undergo hydrogenolysis at a rate comparable to or even faster than 4-chlorophenol, where the chlorine is in the para position. The methoxy group at the para position is an electron-donating group, which may also influence the electronic properties of the aromatic ring and its interaction with the catalyst surface.

Reaction Products:

The primary product of 4-chlorophenol hydrogenolysis is phenol.[1][3] Depending on the catalyst and reaction conditions, further hydrogenation of the phenol ring can occur, leading to the formation of cyclohexanone and cyclohexanol, particularly with rhodium catalysts.[2]

For this compound, the expected primary product of hydrogenolysis would be 4-methoxyphenol, resulting from the cleavage of the carbon-chlorine bond.

Experimental Protocols

Below is a generalized experimental protocol for the catalytic hydrogenolysis of chlorophenols in an aqueous solution. This protocol can be adapted for both this compound and 4-chlorophenol.

1. Catalyst Preparation and Activation:

  • Disperse the supported palladium catalyst (e.g., 5% Pd on Al₂O₃) in deionized water.

  • Activate the catalyst by stirring the suspension in the presence of a reducing agent, such as sodium borohydride (NaBH₄), for a specified period.

  • Separate the activated catalyst by centrifugation or filtration and wash it with deionized water to remove any residual reducing agent.

2. Hydrogenolysis Reaction:

  • In a reaction vessel, add the aqueous solution of the chlorophenol substrate at a known concentration.

  • Introduce the activated catalyst to the solution.

  • Seal the reactor and purge it with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 atm).

  • Maintain the reaction at a constant temperature (e.g., ambient temperature) with vigorous stirring.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3. Product Analysis:

  • Identify and quantify the reactants and products in the collected samples using appropriate analytical techniques (HPLC or GC-MS) with a suitable standard for calibration.

  • Calculate the conversion of the chlorophenol and the yield of the corresponding phenol product.

Visualizing the Reaction Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the general reaction pathway for chlorophenol hydrogenolysis and a typical experimental workflow.

Hydrogenolysis_Pathway Chlorophenol Chlorophenol (e.g., this compound or 4-chlorophenol) Adsorbed_Chlorophenol Adsorbed Chlorophenol on Catalyst Surface Chlorophenol->Adsorbed_Chlorophenol Adsorption Transition_State Transition State (C-Cl bond cleavage) Adsorbed_Chlorophenol->Transition_State H2 H₂ Adsorbed_H Adsorbed H atoms on Catalyst Surface H2->Adsorbed_H Dissociative Adsorption Adsorbed_H->Transition_State Adsorbed_Phenol Adsorbed Phenol (e.g., 4-methoxyphenol or phenol) Transition_State->Adsorbed_Phenol HCl HCl Transition_State->HCl Phenol Phenol Product Adsorbed_Phenol->Phenol Desorption

Caption: General reaction pathway for the catalytic hydrogenolysis of a chlorophenol.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation and Activation Start->Catalyst_Prep Reaction_Setup Reaction Setup (Chlorophenol solution + Catalyst) Catalyst_Prep->Reaction_Setup Hydrogenation Hydrogenolysis Reaction (H₂ pressure, Temperature, Stirring) Reaction_Setup->Hydrogenation Sampling Periodic Sampling Hydrogenation->Sampling Sampling->Hydrogenation Continue Reaction Analysis Sample Analysis (HPLC or GC-MS) Sampling->Analysis Data_Processing Data Processing (Conversion and Yield Calculation) Analysis->Data_Processing End End Data_Processing->End

Caption: A typical experimental workflow for catalytic hydrogenolysis.

References

A Comparative Analysis of the Biological Activities of Chlorinated vs. Non-Chlorinated Methoxyphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxyphenols, a class of organic compounds characterized by a phenol ring with a methoxy substituent, are of significant interest in various scientific fields due to their diverse biological activities. This guide provides a comparative analysis of the biological activities of non-chlorinated methoxyphenols, such as guaiacol and syringol, and their chlorinated counterparts. The introduction of chlorine atoms onto the aromatic ring can significantly alter the physicochemical properties of these molecules, leading to distinct differences in their biological effects. This comparison will focus on key biological activities, including cytotoxicity, antioxidant capacity, and enzyme inhibition, supported by available experimental data.

Cytotoxicity

The chlorination of methoxyphenols generally leads to an increase in their toxicity. This is attributed to altered electronic and lipophilic properties, which can enhance their ability to disrupt cellular processes.

Guaiacol vs. Chlorinated Guaiacols

Guaiacol (2-methoxyphenol) is a naturally occurring phenolic compound. Its chlorinated derivatives, such as 4-chloroguaiacol, are often found as byproducts of industrial processes like paper bleaching.

Available Data:

While direct comparative cytotoxicity studies with IC50 values on the same human cell lines are limited in the readily available literature, the general trend of increased toxicity with chlorination is well-documented.[1][2] For instance, 4-chloroguaiacol is classified as harmful if swallowed and causes skin and eye irritation.

One study provides the Minimum Inhibitory Concentration (MIC) of 4-chloroguaiacol against specific bacteria, indicating its antimicrobial activity.

Table 1: Antimicrobial Activity of 4-Chloroguaiacol

CompoundOrganismMIC (µg/mL)
4-ChloroguaiacolStaphylococcus aureus110[3]
4-ChloroguaiacolEscherichia coli110[3]
Syringol vs. Chlorinated Syringols

Syringol (2,6-dimethoxyphenol) is another key methoxyphenol derived from the breakdown of lignin. Information on the cytotoxicity of its chlorinated derivatives is sparse. However, a recent study investigated the cytotoxic and teratogenic effects of syringol on zebrafish embryos.

Table 2: Cytotoxic and Teratogenic Effects of Syringol on Zebrafish Embryos

Concentration of SyringolEffect
0.5 - 2 mg/LInduced dose-dependent embryotoxic effects (yolk sac edema, pericardial edema, skeletal abnormality, hyperemia)[4]
0.5 - 2 mg/LDecreased heart rate significantly[4]
0.5 - 2 mg/LInduced craniofacial abnormalities and locomotor deficits[4]
2 mg/LActivated apoptosis[4]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.

Non-Chlorinated Methoxyphenols

Guaiacol and syringol, along with their derivatives, exhibit antioxidant activity.[5][6] Theoretical studies suggest that syringol and its derivatives are potent scavengers of reactive oxygen species.[5][7]

Impact of Chlorination

The effect of chlorination on the antioxidant activity of methoxyphenols is not well-documented with direct comparative quantitative data like ORAC or DPPH IC50 values. It is plausible that the introduction of an electron-withdrawing chlorine atom could modulate the hydrogen-donating ability of the phenolic hydroxyl group, thereby altering the antioxidant capacity. However, without direct experimental evidence, this remains speculative.

Enzyme Inhibition

The ability of methoxyphenols to inhibit specific enzymes is an area of active research.

Non-Chlorinated Methoxyphenols

A study on the inhibition of human carbonic anhydrase (hCA) isoforms by various phenolic compounds, including guaiacol and syringaldehyde (a derivative of syringol), provides specific inhibition constants (Ki).

Table 3: Inhibition of Human Carbonic Anhydrase Isoforms by Non-Chlorinated Methoxyphenols

CompoundIsoformInhibition Constant (Kᵢ) (µM)
GuaiacolhCA I10.81[8]
GuaiacolhCA II8.51[8]
GuaiacolhCA IX9.98[8]
GuaiacolhCA XII9.83[8]
SyringaldehydehCA I9.77[8]
SyringaldehydehCA II7.93[8]
SyringaldehydehCA IX8.12[8]
SyringaldehydehCA XII7.64[8]
Chlorinated Methoxyphenols

There is a lack of available data on the direct comparative enzyme inhibitory activities of chlorinated methoxyphenols against the same enzymes listed above. The presence of chlorine atoms could influence the binding affinity of these compounds to the active site of enzymes, but further research is needed to quantify these effects. Generally, phenolic compounds have been shown to be enzyme inhibitors.[9][10]

Experimental Protocols

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (chlorinated and non-chlorinated methoxyphenols) and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate B->C D Add MTT solution C->D E Incubate D->E F Solubilize formazan E->F G Measure absorbance F->G H Calculate IC50 G->H

MTT Assay Workflow

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound. The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Mix the test compound solution with a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species in the body.

Protocol:

  • Reagent Preparation: Prepare a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).

  • Reaction Mixture: In a black 96-well plate, mix the test compound with the fluorescent probe.

  • Initiation of Reaction: Add the peroxyl radical generator to initiate the reaction.

  • Fluorescence Measurement: Monitor the decay of fluorescence over time using a fluorescence microplate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay. The antioxidant capacity is expressed as Trolox equivalents (TE).

Antioxidant_Assay_Principle cluster_DPPH DPPH Assay cluster_ORAC ORAC Assay DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H Antioxidant_DPPH Antioxidant Antioxidant_DPPH->DPPH donates H• Peroxyl Peroxyl Radical Fluorescein_Active Fluorescein (Fluorescent) Peroxyl->Fluorescein_Active oxidizes Fluorescein_Inactive Oxidized Fluorescein (Non-fluorescent) Fluorescein_Active->Fluorescein_Inactive Antioxidant_ORAC Antioxidant Antioxidant_ORAC->Peroxyl neutralizes

Principles of DPPH and ORAC Antioxidant Assays

Conclusion

The available data indicates that chlorination of methoxyphenols generally increases their cytotoxicity. While non-chlorinated methoxyphenols like guaiacol and syringol exhibit antioxidant and enzyme-inhibiting properties, there is a significant gap in the literature regarding direct comparative studies with their chlorinated analogs. To provide a more definitive comparison, further research is required to generate quantitative data on the antioxidant capacity and enzyme inhibition of chlorinated methoxyphenols using standardized assays. Such studies would be invaluable for a comprehensive understanding of the structure-activity relationships and for assessing the potential toxicological risks and therapeutic applications of these compounds.

References

A Comparative Guide to the Electrochemical Behavior of 2-Chloro-4-methoxyphenol and Guaiacol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical behavior of 2-Chloro-4-methoxyphenol and its structural analog, guaiacol. The addition of a chloro-substituent to the guaiacol structure is anticipated to significantly influence its redox properties. This comparison is based on established principles of electrochemistry and available data for related phenolic compounds.

Introduction

Guaiacol (2-methoxyphenol) is a naturally occurring organic compound with applications in the pharmaceutical and food industries. Its electrochemical behavior, particularly its oxidation, is of interest for various applications, including electrosynthesis and biosensor development. This compound, a chlorinated derivative of a guaiacol isomer, is expected to exhibit distinct electrochemical characteristics due to the electron-withdrawing nature of the chlorine atom. Understanding these differences is crucial for applications where precise control of redox potentials and reaction pathways is required.

Electrochemical Behavior: A Comparative Overview

The electrochemical oxidation of phenols typically involves the transfer of electrons from the aromatic ring to the electrode, often leading to the formation of phenoxy radicals and subsequent polymerization or further oxidation products.

Guaiacol: The electrochemical oxidation of guaiacol is known to proceed through the formation of a phenoxy radical, which can then undergo coupling reactions to form dimers and polymers. This process can lead to the fouling of the electrode surface. The oxidation potential of guaiacol is influenced by the solvent and pH of the medium. In some cases, the oxidation can lead to the formation of quinone-like species.[1]

Tabulated Data

Due to the lack of specific experimental data for this compound, a direct quantitative comparison is not possible at this time. The following table provides a qualitative comparison based on expected trends and data from related compounds.

ParameterGuaiacolThis compound (Expected)
Oxidation Potential LowerHigher
Electron Transfer Kinetics FacilePotentially Slower
Electrode Fouling Prone to polymerization and foulingLikely to cause fouling
Oxidation Products Phenoxy radicals, dimers, polymers, quinonesChloro-phenoxy radicals, oligomers

Experimental Protocols

To empirically determine and compare the electrochemical behavior of this compound and guaiacol, the following experimental protocol for cyclic voltammetry is proposed.

Objective: To determine and compare the oxidation potentials and general electrochemical behavior of guaiacol and this compound.

Materials:

  • Guaiacol (≥98% purity)

  • This compound (≥97% purity)

  • Supporting Electrolyte Solution (e.g., 0.1 M Phosphate Buffer Solution, pH 7.0)

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Voltammetric analyzer/potentiostat

  • Electrochemical cell

Procedure:

  • Prepare stock solutions (e.g., 10 mM) of guaiacol and this compound in a suitable solvent (e.g., ethanol or the supporting electrolyte).

  • Polish the working electrode with alumina slurry, rinse thoroughly with deionized water, and sonicate to ensure a clean surface.

  • Set up the electrochemical cell with the working, reference, and counter electrodes immersed in the supporting electrolyte solution.

  • Record a blank cyclic voltammogram of the supporting electrolyte to establish the background current.

  • Add a known concentration of the analyte (guaiacol or this compound) to the cell (e.g., final concentration of 1 mM).

  • Record the cyclic voltammogram over a suitable potential range (e.g., from -0.2 V to +1.2 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s).

  • Repeat the measurement for different scan rates to investigate the nature of the electrochemical process.

  • Thoroughly clean the cell and electrodes between experiments with different analytes.

  • Analyze the resulting voltammograms to determine the anodic peak potential (Epa), cathodic peak potential (Epc), and peak currents.

Visualizations

Electrochemical Oxidation Pathways

The following diagrams illustrate the proposed initial steps in the electrochemical oxidation of guaiacol and this compound.

G cluster_guaiacol Guaiacol Oxidation guaiacol Guaiacol phenoxy_radical Phenoxy Radical guaiacol->phenoxy_radical -e⁻, -H⁺ products Dimers/Polymers phenoxy_radical->products Coupling

Caption: Proposed initial step in the electrochemical oxidation of guaiacol.

G cluster_2c4mp This compound Oxidation 2c4mp This compound chloro_phenoxy_radical Chloro-phenoxy Radical 2c4mp->chloro_phenoxy_radical -e⁻, -H⁺ chloro_products Oligomers chloro_phenoxy_radical->chloro_products Coupling

Caption: Proposed initial step in the electrochemical oxidation of this compound.

Influence of Substituents on Oxidation Potential

The following diagram illustrates the expected influence of the chloro-substituent on the oxidation potential.

G cluster_legend Legend cluster_main Effect of Substituents on Oxidation Potential l1 Electron Donating Group (EDG) edg EDG (e.g., -OCH₃) l1->edg l2 Electron Withdrawing Group (EWG) ewg EWG (e.g., -Cl) l2->ewg phenol Phenol Ring edg->phenol Increases electron density potential Oxidation Potential ewg->phenol Decreases electron density phenol->potential

References

A Comparative Analysis of Chlorinated Phenol Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Chlorinated phenols represent a significant class of environmental pollutants due to their widespread use as pesticides, disinfectants, and wood preservatives, as well as their formation as byproducts in industrial processes like paper bleaching. Their persistence, toxicity, and potential for bioaccumulation necessitate effective remediation strategies. This guide provides a comparative overview of the degradation pathways of three common chlorinated phenols: 2,4-dichlorophenol (2,4-DCP), 2,4,6-trichlorophenol (2,4,6-TCP), and pentachlorophenol (PCP), focusing on microbial, photochemical, and chemical oxidation methods.

Comparative Degradation Efficiency

The degradation efficiency of chlorinated phenols is influenced by the number and position of chlorine atoms on the phenol ring, as well as the chosen degradation method. Generally, an increase in the number of chlorine substituents enhances the compound's recalcitrance to microbial attack but can influence its susceptibility to chemical and photochemical degradation.

Chlorinated PhenolDegradation MethodInitial ConcentrationDegradation Efficiency (%)Key IntermediatesReference
2,4-Dichlorophenol (2,4-DCP) Microbial (Aerobic)70.5 mg L⁻¹96.2 (after optimization)3,5-dichlorocatechol[1]
UV/Persulfate-~99 (pseudo-first-order rate constant of 35.1 × 10⁻³ min⁻¹)Hydroxylated and dechlorinated compounds[2]
Fungal Biotransformation-20 - 50 (average)Dichlorocatechol, chlorophenol[3]
2,4,6-Trichlorophenol (2,4,6-TCP) Photocatalysis (UV/nano-TiO₂)-100 (within 210 min)-[4]
Microbial (Activated Sludge)100 mg/L100 (within 300 min at 28°C)-[5]
Photocatalysis (MgO-MgFe₂O₄)80 ppm93 (at 90 min)Catechols, benzoquinones, hydroxyquinones[6]
Pentachlorophenol (PCP) Photo-Fenton [H₂O₂/Fe(III)/HA]->90 (after 5 h irradiation)Tetrachlorohydroquinone, dichloromaleic acid[7][8]
Fenton's Oxidation55 µMNearly 100Tetrachlorohydroquinone, dichloromaleic acid[9]
Sequential Photocatalysis and Laccase Catalysis-99.7 (PCP), 99.2 (2,4-DCP)Adipic acid, hexanediol, hydroquinol[10]

Microbial Degradation Pathways

Microbial degradation, employing bacteria and fungi, offers an environmentally friendly approach to detoxify chlorinated phenols. The degradation mechanisms vary depending on the microorganism and the aerobic or anaerobic conditions.

Aerobic Degradation

Under aerobic conditions, the initial step often involves the hydroxylation of the aromatic ring, catalyzed by monooxygenase enzymes. This is followed by ring cleavage and further degradation into intermediates of central metabolic pathways.

For 2,4-Dichlorophenol , a common aerobic pathway involves its conversion to 3,5-dichlorocatechol.[11] This intermediate then undergoes either ortho or meta ring cleavage, leading to the formation of compounds that can enter the tricarboxylic acid (TCA) cycle.[12]

Microbial_Degradation_24_DCP 2,4-Dichlorophenol 2,4-Dichlorophenol 3,5-Dichlorocatechol 3,5-Dichlorocatechol 2,4-Dichlorophenol->3,5-Dichlorocatechol Hydroxylation Ring Cleavage Products Ring Cleavage Products 3,5-Dichlorocatechol->Ring Cleavage Products Dioxygenase TCA Cycle Intermediates TCA Cycle Intermediates Ring Cleavage Products->TCA Cycle Intermediates

Aerobic degradation pathway of 2,4-Dichlorophenol.

The degradation of 2,4,6-Trichlorophenol by aerobic microorganisms can also proceed through hydroxylation and subsequent ring cleavage. Some bacterial strains are capable of utilizing 2,4,6-TCP as a sole carbon and energy source.

The aerobic degradation of Pentachlorophenol by bacteria like Sphingobium chlorophenolicum involves an initial hydroxylation to tetrachlorohydroquinone, followed by reductive dehalogenation steps and eventual ring cleavage.

Fungal Degradation

Fungi, particularly white-rot fungi, are effective in degrading a wide range of recalcitrant organic pollutants, including chlorinated phenols, through the action of extracellular ligninolytic enzymes such as laccases and peroxidases.

Fungal degradation of 2,4-Dichlorophenol can proceed through hydroxylation to form dichlorocatechol.[3] Further transformation can involve conjugation with molecules like glucose or amino acids. The white-rot fungus Phanerochaete chrysosporium has been shown to metabolize 2,4-DCP to intermediates such as 2,4-dichloroanisole and 2-chloro-1,4-hydroquinone.[3]

For 2,4,6-Trichlorophenol , Phanerochaete chrysosporium oxidizes it to 2,6-dichloro-1,4-benzoquinone, which is then reduced to 2,6-dichloro-1,4-dihydroxybenzene before further degradation.[13]

Photochemical Degradation Pathways

Photochemical degradation methods, such as photocatalysis, utilize light energy to generate highly reactive oxygen species (ROS) that can mineralize chlorinated phenols to CO₂, H₂O, and inorganic chlorides.

Photocatalysis

In photocatalysis, a semiconductor material, most commonly titanium dioxide (TiO₂), is irradiated with light of sufficient energy to create electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which are powerful oxidizing agents.

The photocatalytic degradation of 2,4,6-Trichlorophenol has been shown to be highly effective, achieving complete removal under optimal conditions.[4] The degradation is initiated by the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring opening. Intermediates can include catechols, benzoquinones, and hydroxyquinones.[6]

Photocatalytic_Degradation Chlorinated Phenol Chlorinated Phenol Hydroxylated Intermediates Hydroxylated Intermediates Chlorinated Phenol->Hydroxylated Intermediates •OH attack Ring Cleavage Products Ring Cleavage Products Hydroxylated Intermediates->Ring Cleavage Products Oxidation CO2 + H2O + Cl- CO2 + H2O + Cl- Ring Cleavage Products->CO2 + H2O + Cl- Mineralization Photocatalyst (e.g., TiO2) Photocatalyst (e.g., TiO2) e- + h+ e- + h+ Photocatalyst (e.g., TiO2)->e- + h+ UV/Visible Light h+ + H2O h+ + H2O •OH •OH h+ + H2O->•OH e- + O2 e- + O2 O2•- O2•- e- + O2->O2•-

General mechanism of photocatalytic degradation of chlorinated phenols.

Chemical Oxidation Pathways

Chemical oxidation methods, such as the Fenton process, are advanced oxidation processes (AOPs) that generate hydroxyl radicals to degrade organic pollutants.

Fenton and Electro-Fenton Processes

The Fenton reaction involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The electro-Fenton process enhances this reaction by electrochemically generating Fe²⁺ and/or H₂O₂ in situ.

The Fenton oxidation of Pentachlorophenol leads to its degradation into intermediates like tetrachlorohydroquinone and dichloromaleic acid.[8][9] While complete degradation of PCP can be achieved, complete mineralization to CO₂ may not always occur, with the formation of smaller organic acids.[9] The degradation efficiency is highly dependent on factors such as pH, and the concentrations of iron and hydrogen peroxide.[14]

Fenton_Oxidation Pentachlorophenol Pentachlorophenol Tetrachlorohydroquinone Tetrachlorohydroquinone Pentachlorophenol->Tetrachlorohydroquinone •OH attack Dichloromaleic Acid Dichloromaleic Acid Tetrachlorohydroquinone->Dichloromaleic Acid Oxidation & Ring Cleavage Further Oxidation Products Further Oxidation Products Dichloromaleic Acid->Further Oxidation Products Fe^2+ + H2O2 Fe^2+ + H2O2 Fe^3+ + •OH + OH- Fe^3+ + •OH + OH- Fe^2+ + H2O2->Fe^3+ + •OH + OH-

Simplified pathway for the Fenton oxidation of Pentachlorophenol.

Experimental Protocols

Accurate monitoring of the degradation of chlorinated phenols and the identification of their byproducts are crucial for evaluating the effectiveness of any remediation strategy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.

Sample Preparation for Analysis
  • Aqueous Samples: For HPLC analysis, water samples are typically filtered through a 0.45-µm filter.[15] Acidification to pH <2 with an acid like HCl is often performed to preserve the analytes.[15] For GC-MS analysis, a derivatization step, such as in-situ acetylation, is often required to improve the volatility and chromatographic behavior of the phenolic compounds.[16] This involves converting the phenolate ions to their acetate derivatives.[16]

  • Extraction: Solid-phase extraction (SPE) is a common technique for concentrating the analytes from water samples and removing interfering substances.[15][17] C18 or polymeric sorbents are frequently used.[15][17] Liquid-liquid extraction with a solvent like hexane may also be employed.[18]

High-Performance Liquid Chromatography (HPLC) Method
  • System: An HPLC system equipped with a UV or photodiode array (PDA) detector is typically used.[15][19]

  • Column: A reversed-phase column, such as a C18 or a phenyl-functionalized column, is commonly employed.[15][17]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous phase (e.g., water with phosphoric acid or formic acid) is used for separation.[15][17]

  • Detection: Detection is typically performed at a wavelength where the chlorinated phenols exhibit strong absorbance, for example, around 225 nm or 280 nm.[19][20]

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of external standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • System: A gas chromatograph coupled to a mass spectrometer is used for separation and identification.

  • Column: A capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the derivatized chlorinated phenols.[21][22]

  • Injection: A splitless injection is often used to enhance the sensitivity for trace analysis.[21]

  • Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of the target compounds. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 300°C).[21]

  • Mass Spectrometry: The mass spectrometer is operated in either full-scan mode for qualitative analysis and identification of unknown intermediates or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of target compounds.

  • Identification and Quantification: Compound identification is based on the retention time and the mass spectrum compared to a library of known compounds. Quantification is typically performed using an internal standard method to correct for variations in sample preparation and injection.[16][18]

Conclusion

The degradation of chlorinated phenols is a complex process with multiple pathways depending on the specific compound and the treatment technology employed. Microbial degradation offers a sustainable and cost-effective solution, with aerobic pathways generally leading to more complete mineralization. Photochemical and chemical oxidation methods provide rapid and effective degradation, particularly for more highly chlorinated and recalcitrant phenols. A thorough understanding of the degradation pathways and the intermediate products formed is essential for the development and optimization of efficient and safe remediation strategies for these persistent environmental pollutants. The analytical methods outlined provide the necessary tools for researchers to monitor these processes and ensure the complete removal of toxic compounds.

References

In Vitro Bioactivity of 2-Chloro-4-methoxyphenol and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of 2-Chloro-4-methoxyphenol and its structurally related derivatives. Due to a notable lack of direct experimental data for this compound in the current scientific literature, this comparison is primarily based on the well-documented bioactivities of its parent compound, 4-methoxyphenol, and its prominent derivatives, including eugenol (4-allyl-2-methoxyphenol) and 2-methoxy-4-vinylphenol. The potential influence of the chloro-substitution on bioactivity is discussed based on established structure-activity relationships.

Overview of Compounds

This compound is a halogenated derivative of 4-methoxyphenol. Its derivatives, such as eugenol and 2-methoxy-4-vinylphenol, are naturally occurring phenolic compounds that have been extensively studied for their diverse biological effects. The introduction of a chlorine atom to the phenolic ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic effects, which in turn can influence its biological activity.

Comparative Bioactivity Data

The following tables summarize the available in vitro bioactivity data for prominent derivatives of 2-methoxyphenol. It is important to note that direct comparative data for this compound is currently unavailable.

Antioxidant Activity

The antioxidant potential of phenolic compounds is a key area of investigation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher antioxidant capacity.

Table 1: In Vitro Antioxidant Activity of 2-Methoxyphenol Derivatives

CompoundAssayResult (IC50)Reference
Eugenol (4-allyl-2-methoxyphenol)DPPH Radical Scavenging~80% scavenging at 25 µg/mL[1]
Bis-eugenolDPPH Radical Scavenging~80% scavenging at 25 µg/mL[1]
2-Allyl-4-methoxyphenolAnti-DPPH radical activityMore potent than eugenol[2]
2,4-DimethoxyphenolAnti-DPPH radical activityMore potent than eugenol[2]

Note: The presence of the phenolic hydroxyl group is crucial for the antioxidant activity of these compounds. The allyl group in eugenol is also thought to contribute to its antioxidant properties. The chlorination of the aromatic ring in this compound could potentially influence its antioxidant activity, but experimental data is needed for confirmation.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often evaluated by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, and the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell models, typically RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

Table 2: In Vitro Anti-inflammatory Activity of 2-Methoxyphenol Derivatives

CompoundCell LineKey FindingsReference
2-Methoxy-4-vinylphenol (2M4VP)RAW 264.7Dose-dependently inhibited NO and PGE2 production; Blocked LPS-induced iNOS and COX-2 expression.[3][4][3][4]
Eugenol-Known to possess anti-inflammatory properties.[1]
Bis-eugenol-Exhibited higher anti-inflammatory activity than eugenol.[1][1]
4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP)RAW 264.7Significantly inhibited LPS-induced NO and PGE2 production and suppressed iNOS and COX-2 expression.[5][5]

Note: Many 2-methoxyphenol derivatives demonstrate potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[3][4][5] The impact of chlorination on these pathways for this compound remains to be elucidated.

Antimicrobial Activity

The antimicrobial properties of phenolic compounds are of significant interest for developing new therapeutic agents. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 3: In Vitro Antimicrobial Activity of 2-Methoxyphenol and its Derivatives

CompoundMicroorganism(s)Result (MIC/Activity)Reference
EugenolStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaActive against both pathogens and spoilage bacteria. IC50 for S. aureus = 0.75 mM.[6][7][6][7]
2-Methoxy-4-vinylphenolVariousPossesses antimicrobial properties.[8]
4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol)Methicillin-resistant Staphylococcus aureus (MRSA)Exhibits antimicrobial activity and prevents biofilm formation. MIC for most clinical strains: 32–64 μg/ml.[9][9]
2-Allyl-4-chlorophenol-The chloro- group suggests potential antimicrobial activity.[2][2]

Note: The introduction of a chlorine atom to a phenolic structure, as seen with chlorothymol, can enhance antimicrobial activity.[9] This suggests that this compound may also possess significant antimicrobial properties, a hypothesis that warrants experimental validation.

Cytotoxicity

Evaluating the cytotoxic effects of these compounds is crucial for assessing their therapeutic potential and safety. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Table 4: In Vitro Cytotoxicity of 2-Methoxyphenol Derivatives

CompoundCell LineResult (IC50/Effect)Reference
EugenolHuman breast cancer cells (MCF-7)IC50 of 1.5 µM.[10]
4-Allyl-2-methoxyphenyl propionateMCF-7IC50 of 0.400 μg/mL.[10]
4-Allyl-2-methoxyphenyl butanoateMCF-7IC50 of 5.73 μg/mL.[10]
4-Allyl-2-methoxyphenyl isobutanoateMCF-7IC50 of 1.29 μg/mL.[10]
4-MethoxyphenolF344 ratsDemonstrated carcinogenicity in forestomach.[11][11]

Note: While derivatives of 2-methoxyphenol show potential as anticancer agents, the parent compound, 4-methoxyphenol, has been associated with cytotoxicity and carcinogenicity in animal models.[11] The safety profile of this compound requires thorough investigation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol. The final concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

  • Sample preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Reaction: Mix the test sample solution with the DPPH solution in a 96-well plate or a cuvette.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Cell culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Include a control group without LPS stimulation.

  • Incubation: Incubate the cells for a further 24 hours.

  • Griess reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measurement: After a short incubation period, measure the absorbance at 540 nm.

  • Quantification: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.

  • Preparation of inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial dilutions: Prepare a two-fold serial dilution of the test compound in the broth in a 96-well microplate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Cell seeding: Seed the desired cell line in a 96-well plate and allow for attachment.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT addition: Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm).

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate common signaling pathways involved in the anti-inflammatory response and a general workflow for in vitro bioactivity screening.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocation iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) Nucleus->iNOS_COX2 Gene Transcription NO_PGs NO, Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus

Caption: LPS-induced pro-inflammatory signaling pathway.

experimental_workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Conclusion Compound This compound & Derivatives Antioxidant Antioxidant Assays (e.g., DPPH) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO production) Compound->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) Compound->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound->Cytotoxicity Data IC50 / MIC Determination Statistical Analysis Antioxidant->Data Anti_inflammatory->Data Antimicrobial->Data Cytotoxicity->Data Conclusion Bioactivity Comparison Data->Conclusion

Caption: General workflow for in vitro bioactivity screening.

Conclusion and Future Directions

While a comprehensive body of research exists for the bioactivities of various 2-methoxyphenol derivatives, there is a clear gap in the literature regarding this compound. Based on structure-activity relationships, it is plausible that this compound possesses significant antimicrobial and potentially modulated antioxidant and anti-inflammatory properties compared to its non-chlorinated counterparts.

Future research should focus on the systematic in vitro evaluation of this compound using the standardized assays outlined in this guide. Direct comparative studies with its parent compound and other key derivatives are essential to elucidate its bioactivity profile and potential as a novel therapeutic agent. Such studies will provide the necessary data to build a more complete understanding of the structure-activity relationships within this class of compounds.

References

Safety Operating Guide

Safe Disposal of 2-Chloro-4-methoxyphenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-4-methoxyphenol, tailored for researchers and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Physicochemical and Safety Data

For quick reference, the key quantitative data for this compound are summarized below.

PropertyValue
Molecular Formula C₇H₇ClO₂[1]
Molecular Weight 158.58 g/mol [1]
Melting Point 36-44°C[2]
Flash Point 85°C (185°F)[1]
Density 1.153 g/cm³[1]
Hazard Profile

This compound is classified with the following hazards:

  • Causes skin irritation.[1][3]

  • Causes serious eye irritation.[1][3]

  • May cause respiratory irritation.[1][3]

  • Harmful if swallowed.[1]

  • Harmful in contact with skin.[1]

Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]

Experimental Protocols: Disposal Procedures

The inappropriate disposal of hazardous chemicals is illegal and poses a significant risk to both human health and the environment.[4] The following protocols outline the step-by-step procedures for the safe handling and disposal of this compound waste and its containers.

Protocol 1: Disposal of this compound Waste

This protocol covers the disposal of the chemical itself, as well as materials heavily contaminated with it (e.g., spill cleanup materials).

Waste Collection & Storage:

  • Container Selection: Collect waste in a sturdy, leak-proof, and chemically compatible container.[4][5] The container must have a tight-fitting cap.[4]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must clearly state "Hazardous Waste" and include the full chemical name, "this compound," along with its concentration and the date accumulation started.[5]

  • Segregation: Store the waste container in a designated, well-ventilated secondary containment bin.[4] Crucially, do not mix this waste with incompatible materials. Store away from strong oxidizing agents, strong acids, and strong bases.[6]

  • Storage Conditions: Keep the waste container closed at all times, except when adding waste.[5] Store in a cool, dry place away from sources of ignition.[6][7]

Final Disposal:

  • Professional Disposal: The ultimate disposal method must be through an approved waste disposal plant or a licensed hazardous waste management company.[3][8] Never discharge this compound into drains, sewers, or the environment.[3]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with applicable local, state, and federal laws and regulations.[3]

Protocol 2: Disposal of Empty Containers

Containers that once held this compound must be decontaminated before disposal to ensure residual amounts are not released into the environment.

  • Thorough Emptying: Ensure the container is as empty as possible, with only minimal residue remaining.[5] If solids or sludge are present, the container must be disposed of as hazardous waste following Protocol 1.[5]

  • Triple Rinsing:

    • Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) at least three times.

    • Crucially, the first rinsate must be collected and disposed of as hazardous chemical waste, as described in Protocol 1. [5] Subsequent rinsate should also be collected as hazardous waste.[4]

  • Label Removal: After triple rinsing and air-drying, completely remove, deface, or obliterate the original chemical label.[4]

  • Final Disposal: The clean, rinsed container can now be disposed of in a sanitary landfill or offered for recycling, depending on institutional policies.[3] Puncturing the container can prevent its reuse.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

G cluster_0 Start: Material for Disposal cluster_1 Waste Assessment cluster_2 Chemical Waste Protocol cluster_3 Empty Container Protocol start This compound or Container is_container Is it an empty container? start->is_container collect_waste 1. Collect in Labeled, Compatible Container is_container->collect_waste No (Chemical Waste) triple_rinse 1. Triple Rinse Container is_container->triple_rinse Yes (Empty Container) store_waste 2. Store in Secondary Containment collect_waste->store_waste dispose_waste 3. Arrange Pickup by EHS/Licensed Contractor store_waste->dispose_waste collect_rinsate 2. Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate collect_rinsate->store_waste Transfer rinsate to waste stream deface_label 3. Deface Original Label collect_rinsate->deface_label dispose_container 4. Dispose of Clean Container (Recycle/Landfill) deface_label->dispose_container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Chloro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-4-methoxyphenol, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Assessment: this compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. Therefore, implementing appropriate safety measures is mandatory to prevent exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against chemical exposure. The required level of protection varies with the task being performed.

TaskMinimum Required PPERecommended Additional PPE for Higher-Risk Operations
Weighing and Handling Solid - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Chemical splash goggles- Face shield
Preparing Solutions - Nitrile gloves- Chemical resistant apron over a laboratory coat- Chemical splash goggles- Face shield- Work in a fume hood
Conducting Reactions/Transfers - Nitrile gloves (consider double gloving)- Chemical resistant apron over a laboratory coat- Chemical splash goggles- Work in a well-ventilated area or fume hood- Full-face respirator if ventilation is inadequate
Cleaning and Decontamination - Heavy-duty nitrile or butyl rubber gloves- Chemical resistant apron- Chemical splash goggles- Face shield

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize risks.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust inhalation or when working with solutions[3][4].

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Weighing and Transfer:

  • To minimize the generation of dust, handle the solid compound carefully.

  • Use a balance with a draft shield if available.

  • Utilize dedicated spatulas and weighing boats.

3. Solution Preparation:

  • Slowly add the solid this compound to the solvent to avoid splashing.

  • Clearly label all solutions with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.

4. Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent such as sand or earth[4].

  • Sweep up the absorbed material and place it into a suitable, sealed container for disposal[3][5].

  • For larger spills, evacuate the area and follow emergency procedures.

  • Do not let the chemical enter the environment[3][5].

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container[6].

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed[6].

  • Sharps: All contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container for hazardous waste[6].

  • Follow all local, regional, and national regulations for hazardous waste disposal.

Safe Handling Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Cleanup Phase cluster_disposal Disposal Phase prep Preparation handling Handling & Use cleanup Cleanup & Decontamination disposal Waste Disposal ppe Don PPE setup Setup in Fume Hood ppe->setup weigh Weigh Solid setup->weigh dissolve Prepare Solution weigh->dissolve react Perform Experiment dissolve->react decontaminate Decontaminate Glassware react->decontaminate collect_liquid Collect Liquid Waste react->collect_liquid clean_area Clean Work Area decontaminate->clean_area collect_solid Collect Solid Waste clean_area->collect_solid clean_area->collect_solid dispose Dispose via HazWaste collect_solid->dispose collect_liquid->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.